Tert-butyl 6-aminohexanoate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 6-aminohexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9(12)7-5-4-6-8-11;/h4-8,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPCMCLPEUUXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316829-43-3 | |
| Record name | tert-butyl 6-aminohexanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tert-butyl 6-aminohexanoate hydrochloride chemical properties
An In-Depth Technical Guide to Tert-butyl 6-aminohexanoate Hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound is a bifunctional organic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. It belongs to the class of amino acid esters, where the carboxylic acid functional group of 6-aminohexanoic acid is protected as a tert-butyl ester, and the primary amine is stabilized as a hydrochloride salt. This dual-protection strategy imparts unique chemical properties, making it a versatile building block and linker molecule. The tert-butyl ester provides robust protection under basic and nucleophilic conditions while being readily cleavable under acidic conditions. Concurrently, the hydrochloride salt protects the amine group, enhances solubility in certain solvents, and allows for its controlled release as a free amine upon treatment with a base. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and key applications for professionals in research and drug development.
Physicochemical and Spectroscopic Profile
The accurate characterization of a chemical reagent is the foundation of reproducible and reliable research. This section details the core physical properties and spectroscopic signatures required to confirm the identity and purity of this compound.
Core Chemical Identifiers
A summary of the essential identification parameters for this compound is provided below.
| Property | Value | Source |
| CAS Number | 316829-43-3 | [1] |
| Molecular Formula | C₁₀H₂₂ClNO₂ | [1] |
| Molecular Weight | 223.74 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | tert-butyl 6-aminocaproate hydrochloride | [2][3] |
| InChI Key | DYPCMCLPEUUXFE-UHFFFAOYSA-N | [1] |
Physical Properties
The physical state and storage conditions are critical for maintaining the integrity of the compound.
| Property | Value | Source |
| Appearance | White to off-white powder or solid. | [1][4] |
| Solubility | The hydrochloride form enhances water solubility compared to the free base. It is slightly soluble in methanol and DMSO. | [5] |
| Storage Temperature | 2-8°C, under an inert atmosphere. | [1][4][6] |
| Stability | Considered hygroscopic; should be stored in a dry environment. | [5] |
Spectroscopic Characterization
Spectroscopic analysis provides an empirical fingerprint for the molecule, essential for quality control and reaction monitoring. The following data are based on established principles and data from structurally related compounds.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution. For this compound, the key diagnostic signals are the sharp singlet of the tert-butyl group and the distinct multiplets of the hexanoate backbone.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~8.0 | Broad Singlet | 3H | -NH₃⁺ |
| ¹H | ~2.9 | Triplet | 2H | -CH₂-NH₃⁺ |
| ¹H | ~2.2 | Triplet | 2H | -CH₂-COO- |
| ¹H | ~1.6 | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₂- |
| ¹H | ~1.4 | Singlet | 9H | -C(CH₃)₃ |
| ¹³C | ~172 | - | - | C=O (Ester) |
| ¹³C | ~80 | - | - | -C(CH₃)₃ |
| ¹³C | ~39 | - | - | -CH₂-NH₃⁺ |
| ¹³C | ~35 | - | - | -CH₂-COO- |
| ¹³C | ~28 | - | - | -C(CH₃)₃ |
| ¹³C | ~27, 26, 24 | - | - | Aliphatic -CH₂- chain |
Note: Predicted shifts are relative to TMS and can vary based on solvent and concentration. Data is extrapolated from related structures[7][8].
IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3000-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |
| ~2950 | Medium-Strong | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1540 | Medium | N-H bend (amide II-like from ammonium) |
| ~1250 & 1150 | Strong | C-O stretch (ester) |
Rationale: The broadness of the N-H stretch is characteristic of an ammonium salt. The strong carbonyl peak confirms the presence of the tert-butyl ester functional group[9][10].
Mass spectrometry is used to confirm the molecular weight of the compound. The analysis is typically performed on the free base form of the molecule after neutralization.
| Adduct | Predicted m/z |
| [M+H]⁺ | 188.16 |
| [M+Na]⁺ | 210.15 |
| [M+K]⁺ | 226.12 |
Note: 'M' refers to the free base, C₁₀H₂₁NO₂ (MW = 187.28 g/mol )[3][11].
Synthesis and Purification
The synthesis of this compound is a straightforward process designed to install two orthogonal protecting groups onto the 6-aminohexanoic acid backbone. Orthogonal protection is a critical strategy in multi-step synthesis, allowing for the selective removal of one protecting group without affecting the other.
Synthetic Workflow
The most common synthetic route involves the direct esterification of 6-aminohexanoic acid followed by the formation of the hydrochloride salt. This approach is efficient as it avoids unnecessary protection/deprotection steps for the amine group.
Caption: General synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure. Researchers should always first consult primary literature and perform appropriate risk assessments.
Step 1: Tert-butylesterification of 6-Aminohexanoic Acid
-
Rationale: This step introduces the acid-labile tert-butyl ester protecting group. The use of a strong acid catalyst is necessary to facilitate the reaction with isobutylene gas or liquid.
-
To a pressure-resistant flask, add 6-aminohexanoic acid (1.0 eq).
-
Add a suitable solvent such as dioxane.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Cool the mixture to 0°C and carefully introduce isobutylene (liquid or gas) in excess (e.g., 2-3 eq).
-
Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.
-
Upon completion (monitored by TLC or LC-MS), carefully vent the vessel in a fume hood.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 6-aminohexanoate free base.
Step 2: Conversion to Hydrochloride Salt
-
Rationale: Converting the free base to its hydrochloride salt enhances stability, improves handling characteristics (often inducing crystallization), and protects the amine from undesired side reactions. Using a non-polar solvent like diethyl ether facilitates the precipitation of the ionic salt.
-
Dissolve the crude free base from Step 1 in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M solution) dropwise until precipitation is complete.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any non-ionic impurities.
-
Dry the white solid under vacuum to yield the final product, this compound.
Purification and Quality Control
The primary method of purification is the precipitation/crystallization during salt formation. If further purification is needed, recrystallization from a solvent system like methanol/ether can be employed. The final product's identity and purity must be confirmed using the spectroscopic methods detailed in Section 1.3. A purity of >95% is standard for most research applications.
Chemical Reactivity and Handling
The utility of this compound stems from its nature as an orthogonally protected bifunctional molecule.
The Principle of Orthogonal Protection
The tert-butyl ester and the ammonium salt can be deprotected under mutually exclusive conditions. The ester is cleaved by acid, while the amine is liberated by base. This orthogonality is paramount in complex molecular construction.
Caption: Orthogonal deprotection pathways for tert-butyl 6-aminohexanoate HCl.
Key Reaction Protocols
Protocol 3.2.1: Liberation of the Free Amine for Amide Coupling
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF).
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), (1.1 - 2.2 eq) and stir for 15-30 minutes at room temperature.
-
The resulting solution contains the free amine, which can be directly used in subsequent reactions, such as HATU or EDC-mediated amide bond formation.
Protocol 3.2.2: Cleavage of the Tert-butyl Ester
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 v/v ratio with the solvent.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield 6-aminohexanoic acid hydrochloride.
Safety and Handling
This compound must be handled with appropriate care in a laboratory setting.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Irritant/Harmful | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Safe Handling Protocol:
-
Engineering Controls: Use only inside a certified chemical fume hood[13].
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat. For handling large quantities, a face shield and respiratory protection may be necessary[14].
-
Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not breathe dust[13]. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Development
The unique structure of this compound makes it a valuable tool in several scientific domains.
-
Role as a Linker/Spacer: The six-carbon aliphatic chain serves as a flexible, non-rigid spacer to connect two different molecular entities, for example, a targeting ligand to a payload molecule in bioconjugate chemistry[2].
-
Building Block in Peptide and Peptoid Synthesis: It is used as an unnatural amino acid building block to introduce linkers into peptides or to synthesize peptoids (N-substituted glycine oligomers), which are of interest as therapeutic agents due to their enhanced proteolytic stability[7].
-
Intermediate in Drug Discovery: The compound is a key intermediate in the synthesis of more complex pharmaceutical agents. Its orthogonally protected functional groups allow for sequential chemical modifications, which is a crucial aspect of building complex molecular architectures, including prodrugs designed for improved metabolic stability and targeted tumor delivery[12][15].
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular design and synthesis. Its value lies in the orthogonal protection of its amine and carboxylic acid functionalities, enabling chemists to perform selective and high-yield transformations. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and chemical reactivity is essential for its effective use. From academic research exploring novel molecular structures to industrial drug development programs, this versatile building block continues to be an indispensable component in the modern chemist's toolbox.
References
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PubChem, National Institutes of Health. Tert-butyl 6-aminohexanoate. [Link]
-
The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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National Institutes of Health. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]
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Cleanchem Laboratories. Material Safety Data Sheets: Methyl 6-aminohexanoate hydrochloride. [Link]
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ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
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PubChemLite. This compound. [Link]
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Introduction: The Strategic Utility of a Bifunctional Linker
An In-Depth Technical Guide to Tert-butyl 6-aminohexanoate hydrochloride
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern synthetic chemistry and drug development, success often hinges on the precise control of molecular architecture. This compound (CAS No: 316829-43-3) emerges as a key enabling reagent in this context.[1][2] It is not merely a chemical intermediate but a strategic building block, providing a pre-packaged, differentially protected linker essential for multi-step syntheses.
This molecule is a derivative of 6-aminohexanoic acid (also known as ε-aminocaproic acid or Ahx), a compound recognized for its therapeutic use as an antifibrinolytic agent and its role as a flexible, hydrophobic structural element in complex molecules.[3][4] The innovation of this compound lies in its intelligent design: the carboxylic acid function is masked as a sterically hindered and acid-labile tert-butyl ester, while the primary amine is protected and solubilized as a stable hydrochloride salt. This configuration allows chemists to selectively utilize the nucleophilic amine for coupling reactions while the carboxyl group remains inert, poised for deprotection and subsequent transformation in a later step.
This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications, particularly as a linker in advanced modalities like Proteolysis Targeting Chimeras (PROTACs). The protocols and insights herein are curated for researchers, scientists, and drug development professionals who require both a theoretical understanding and a practical command of this versatile reagent.
Compound Identification and Physicochemical Properties
Accurate identification is the bedrock of reproducible science. The key identifiers and properties of this compound are summarized below. It is critical to distinguish this compound from its free-base form, tert-butyl 6-aminohexanoate (CAS No: 5514-98-7).[5][6][7][8]
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 316829-43-3 | [1][2] |
| Molecular Formula | C₁₀H₂₂ClNO₂ | [1] |
| Molecular Weight | 223.74 g/mol | Calculated |
| Appearance | White to off-white powder | [1] |
| Storage Temperature | 2-8°C, keep sealed in a dry place | [1][2] |
| InChI Key | DYPCMCLPEUUXFE-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)CCCCCN.Cl | Derived |
| Purity (Typical) | ≥95% | [1] |
Synthesis and Purification: A Rationale-Driven Approach
The synthesis of this compound is a prime example of strategic protecting group chemistry. The most logical and field-proven pathway involves starting with the amine-protected precursor, Boc-6-aminohexanoic acid, to ensure regioselectivity during the esterification step.
Causality Behind the Synthetic Strategy
Direct esterification of 6-aminohexanoic acid is challenging due to the competing nucleophilicity of the amine and the carboxylate. Furthermore, the zwitterionic nature of the starting material can lead to poor solubility in organic solvents suitable for esterification. Therefore, a robust synthesis begins by protecting the amine with a tert-butyloxycarbonyl (Boc) group. This renders the amine non-nucleophilic and improves solubility. The subsequent esterification of the carboxylic acid is then straightforward. The final step involves selective deprotection of the amine with hydrochloric acid, which concurrently forms the desired hydrochloride salt, ensuring stability and ease of handling.
Experimental Protocol: Synthesis from Boc-6-aminohexanoic acid
This two-step protocol is a reliable method for laboratory-scale synthesis.
Step 1: Tert-butylation of Boc-6-aminohexanoic acid
-
Setup: To a solution of Boc-6-aminohexanoic acid (1.0 eq, CAS: 6404-29-1) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reagent Addition: Slowly add tert-butanol (1.5 eq) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil (Boc-NH-(CH₂)₅-COO-tBu) by flash column chromatography on silica gel to yield the fully protected intermediate.
Step 2: Selective Boc Deprotection and Salt Formation
-
Setup: Dissolve the purified Boc-NH-(CH₂)₅-COO-tBu (1.0 eq) from the previous step in a minimal amount of a suitable organic solvent such as 1,4-dioxane or diethyl ether.
-
Reagent Addition: Add a solution of hydrochloric acid (4M in 1,4-dioxane or a saturated solution in diethyl ether, >3.0 eq) dropwise at 0°C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt should form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold diethyl ether to remove any non-polar impurities and dry under vacuum to yield the final product, this compound.
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A Comprehensive Technical Guide to Tert-butyl 6-aminohexanoate Hydrochloride: Synthesis, Characterization, and Applications
This guide provides an in-depth exploration of tert-butyl 6-aminohexanoate hydrochloride, a critical bifunctional building block in modern chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its synthesis, the logic of its characterization, and the strategic advantages of its application, particularly in peptide synthesis and the development of targeted therapeutics like PROTACs.
Core Physicochemical Properties and Structural Significance
This compound is a salt form of an amino acid ester. Its structure is defined by three key features: a primary amine (protonated as an ammonium chloride salt), a six-carbon aliphatic chain (hexanoate), and a tert-butyl ester. This unique combination makes it an invaluable linker molecule. The tert-butyl ester serves as a sterically hindered, acid-labile protecting group for the carboxylic acid, while the ammonium salt provides a stable, yet reactive, primary amine handle for nucleophilic reactions or amide bond formation.
The aliphatic chain offers a flexible, non-rigid spacer, which is crucial for applications where spatial separation between two conjugated moieties is required. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, typically presenting as a solid powder.
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 223.74 g/mol | |
| Molecular Formula | C₁₀H₂₂ClNO₂ | |
| CAS Number | 316829-43-3 | |
| Appearance | White to off-white powder | |
| Storage Temperature | 2-8°C, sealed in a dry, dark place | [1] |
| IUPAC Name (Free Base) | tert-butyl 6-aminohexanoate | [2] |
| Free Base Molecular Weight | 187.28 g/mol | [1][2][3][4] |
| Free Base CAS Number | 5514-98-7 |[1][2][3][5] |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound requires a multi-step approach centered on orthogonal protection strategies. The primary goal is to selectively form the tert-butyl ester without promoting self-polymerization via amide bond formation and to allow for the final amine to be presented as a hydrochloride salt.
Synthetic Strategy and Rationale
A robust synthetic route involves the initial protection of the amine of 6-aminohexanoic acid, followed by esterification, and concluding with deprotection and salt formation.
-
N-Protection: The amine is first protected to prevent it from reacting during the subsequent esterification step. The benzyloxycarbonyl (Cbz) group is an ideal choice. It is stable under the conditions required for tert-butyl ester formation and can be cleanly removed via catalytic hydrogenation, a mild method that will not cleave the acid-sensitive tert-butyl ester.
-
Esterification: The carboxylic acid of the N-Cbz protected intermediate is then converted to a tert-butyl ester. Direct esterification can be achieved by reacting it with tert-butyl acetate in the presence of a strong, non-nucleophilic acid like perchloric acid.[6] This method is effective for creating the sterically hindered ester.
-
N-Deprotection and Salt Formation: The Cbz group is removed by hydrogenolysis (H₂ gas with a Palladium-on-carbon catalyst). This reaction is highly selective and proceeds under neutral conditions.[6] Following the removal of the catalyst, the resulting free amine is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., methanol or ether) to precipitate the desired hydrochloride salt, which can then be isolated.
Diagram: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established chemical literature.[6] Researchers should conduct their own risk assessments and optimizations.
Step 1: Synthesis of tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate
-
To a suspension of 6-(((benzyloxy)carbonyl)amino)hexanoic acid (1 equiv.) in tert-butyl acetate (approx. 4 mL per mmol of acid), cool the mixture to 0°C in an ice bath.
-
Slowly add perchloric acid (70%, 1.5 equiv.) dropwise while maintaining the temperature below 10°C.
-
Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.
-
Quench the reaction by pouring it into a separatory funnel containing cold water.
-
Extract the aqueous layer with dichloromethane (3x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure protected intermediate.
Step 2: Synthesis of this compound
-
Dissolve the purified tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate (1 equiv.) in methanol (approx. 10 mL per mmol).
-
Add Palladium on carbon (10% w/w, approx. 10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Replace the inert atmosphere with hydrogen gas (H₂) using a balloon or a hydrogenation apparatus.
-
Stir the suspension vigorously at room temperature for 24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting oil in a minimal amount of a suitable solvent like diethyl ether and add a solution of HCl in ether (e.g., 2M) dropwise until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Purification and Validation
The final hydrochloride salt is often highly crystalline and can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether). A key advantage of converting the amine to its salt is the dramatic shift in solubility; the salt is typically insoluble in nonpolar organic solvents, allowing for purification via washing to remove non-basic organic impurities.[7] Purity should be confirmed by the analytical methods described in the following section.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the final product.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Singlet ~1.45 ppm (9H, t-butyl); Multiplets for methylene groups -(CH₂)₄- between ~1.3-1.8 ppm; Triplet ~2.3 ppm (-CH₂C=O); Triplet ~2.9 ppm (-CH₂NH₃⁺); Broad singlet for -NH₃⁺ protons.[6] |
| ¹³C NMR | Signal ~81 ppm (quaternary C of t-butyl); Signal ~28 ppm (methyls of t-butyl); Multiple signals for aliphatic chain carbons; Signal ~172 ppm (ester carbonyl C=O).[6] |
| ESI-MS | Detection of the protonated free base [M+H]⁺ at m/z ≈ 188.16. |
| FT-IR | Broad absorption ~2800-3100 cm⁻¹ (N-H stretch of ammonium); Sharp, strong absorption ~1730 cm⁻¹ (C=O stretch of ester). |
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural elucidation. In the ¹H NMR spectrum (typically in CDCl₃ or D₂O), the most telling signal is the sharp singlet for the nine equivalent protons of the tert-butyl group. The protons on the carbon adjacent to the ammonium group will be shifted downfield compared to the other methylene protons due to the electron-withdrawing effect of the -NH₃⁺ group.
3.2. Mass Spectrometry (MS) Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis will not show the mass of the hydrochloride salt directly, but rather the mass of the protonated free base (tert-butyl 6-aminohexanoate). The expected ion [C₁₀H₂₁NO₂ + H]⁺ would have a mass-to-charge ratio (m/z) of approximately 188.16, confirming the correct elemental composition.[6]
Applications in Research and Drug Development
The utility of this compound stems from its bifunctional nature, serving as a versatile linker to connect different molecular entities.
Spacer in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, non-natural amino acids or spacers are often incorporated to modify a peptide's properties. This compound can be coupled to a resin-bound peptide via standard amide bond formation (activating the resin-bound C-terminus and using the amine of the linker). The hexanoate chain acts as a flexible spacer, for instance, between the peptide and a label (like biotin or a fluorophore), which can reduce steric hindrance and improve the accessibility of the label for binding assays.[8] The tert-butyl ester remains intact during Fmoc-based SPPS and is cleaved during the final acidolytic cleavage from the resin (e.g., with trifluoroacetic acid), yielding a C-terminal carboxylic acid on the linker.[8]
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The nature of this linker is critical for the PROTAC's efficacy. Tert-butyl 6-aminohexanoate is an excellent starting point for synthesizing these linkers. Its aliphatic chain provides the necessary length and flexibility to allow the target protein and E3 ligase to come together productively.[9] The terminal amine and the deprotected carboxylic acid serve as chemical handles to attach the two different ligands.
Diagram: Role as a PROTAC Linker
Caption: Conceptual use of a hexanoate spacer in a PROTAC molecule.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined structure, predictable reactivity, and the orthogonal nature of its protecting groups provide chemists with a reliable and versatile building block. From modifying peptides to constructing sophisticated drug candidates like PROTACs, its importance in the fields of chemical biology and medicinal chemistry is firmly established. The robust synthetic and analytical protocols outlined in this guide serve as a foundation for its effective implementation in the laboratory.
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A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available from: [Link]
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Solubility Profile of Tert-butyl 6-aminohexanoate Hydrochloride: A Method-Centric Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 6-aminohexanoate hydrochloride is a valuable bifunctional molecule, frequently employed as a linker or building block in pharmaceutical and chemical synthesis. Its utility is fundamentally linked to its physicochemical properties, with solubility being a critical parameter for reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to the scarcity of published quantitative data, this document focuses on providing a robust framework for its empirical determination. We present detailed, field-proven protocols for establishing a comprehensive solubility profile, discuss the key molecular and environmental factors influencing this property, and outline the necessary safety precautions for handling.
Introduction and Physicochemical Profile
This compound (CAS: 316829-43-3) is the hydrochloride salt of the corresponding tert-butyl ester of 6-aminohexanoic acid. The molecule possesses a primary amine, which is protonated in the salt form, and a sterically hindered ester group. This structure imparts amphiphilic characteristics, suggesting a nuanced solubility behavior that is highly dependent on the solvent system.
The presence of the charged ammonium group generally enhances aqueous solubility compared to the free base, while the aliphatic chain and tert-butyl group contribute hydrophobic character, favoring solubility in organic solvents. Understanding this balance is paramount for its effective application.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl 6-aminohexanoate;hydrochloride | - |
| CAS Number | 316829-43-3 | |
| Molecular Formula | C₁₀H₂₂ClNO₂ | |
| Molecular Weight | 223.74 g/mol | |
| Physical Form | Powder |
| Storage Temperature | 4°C | |
Published Solubility Data
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative assessments for structurally related compounds provide an initial, albeit approximate, indication of its behavior.
Table 2: Qualitative Solubility of a Structurally Related Compound (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
| Solvent | Solubility | Source |
|---|---|---|
| Water | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
| DMSO | Slightly Soluble | [1] |
| Ethyl Acetate | Slightly Soluble |[1] |
Expert Insight: The term "Slightly Soluble" is a qualitative descriptor. For scientific and development purposes, it is imperative to establish quantitative values. The protocol detailed in Section 4 of this guide provides the methodology to achieve this.
Core Factors Influencing Solubility
The solubility of this compound is governed by several interdependent factors. A thorough understanding of these principles allows for the rational selection of solvent systems and the troubleshooting of experimental outcomes.
-
pH: As a hydrochloride salt of a primary amine, the compound's ionization state is pH-dependent. In acidic to neutral aqueous media, the amine remains protonated (R-NH₃⁺), which is the more water-soluble form. As the pH increases into the alkaline range, the amine will be deprotonated to its free base form (R-NH₂), which is significantly less water-soluble and may precipitate.
-
Solvent Polarity: The molecule has a polar, ionic head (the ammonium group) and a nonpolar tail (the hexyl-tert-butyl chain). Therefore, its solubility will be highest in polar protic solvents (like water and methanol) that can solvate both the charged amine and the ester group. Solubility is expected to decrease in nonpolar aprotic solvents.
-
Temperature: For most solids dissolving in a liquid, the dissolution process is endothermic. Consequently, solubility is expected to increase with temperature. This relationship should be determined empirically to identify potential crystallization points during process scale-up or storage.
-
Common Ion Effect: In aqueous solutions containing a source of chloride ions (e.g., NaCl or KCl brines), the solubility of this compound may be reduced due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.
Figure 1: Logical relationship between key factors and the resulting solubility of this compound.
Protocol: Quantitative Solubility Determination via HPLC
This section provides a detailed, self-validating protocol for determining the thermodynamic solubility of this compound using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC).
Principle of the Method
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility. The concentration is then quantified using a validated analytical method, such as HPLC.
Experimental Workflow
Figure 2: Step-by-step workflow for the quantitative determination of solubility.
Step-by-Step Methodology
A. Preparation of Saturated Solutions
-
For each solvent to be tested (e.g., water, methanol, ethanol, acetonitrile), label three 2 mL glass vials. Running in triplicate is essential for statistical validity.
-
Add approximately 20-30 mg of this compound to each vial. The key is to add an amount that is visibly in excess of what will dissolve.
-
Accurately pipette 1.0 mL of the selected solvent into each vial.
-
Securely cap the vials.
B. Equilibration
-
Place the vials in an isothermal shaker or on a rotator in a temperature-controlled chamber (e.g., 25°C).
-
Agitate the vials for 24 to 48 hours.
-
Causality Note: A prolonged agitation period is critical to ensure the system reaches true thermodynamic equilibrium, moving beyond the potentially higher, transient values of kinetic solubility. A 24-hour time point is standard, but a 48-hour check can confirm that equilibrium has been reached.
-
C. Sample Processing
-
Remove the vials from the shaker and let them stand for 30 minutes to allow for initial settling.
-
Centrifuge the vials at >10,000 x g for 15 minutes to pellet all undissolved solid material.
-
Carefully open a vial, taking care not to disturb the solid pellet.
-
Using a calibrated pipette, withdraw a known volume of the clear supernatant (e.g., 100 µL).
-
Immediately dilute the aliquot with a suitable diluent (typically the HPLC mobile phase) to a concentration that is expected to fall within the range of the calibration curve. A 1:100 or 1:1000 dilution is a common starting point.
D. Quantitative Analysis by HPLC-UV
-
Rationale: HPLC is the preferred method for quantifying amino acid derivatives due to its precision and ability to separate the analyte from potential impurities.[2] Ion-exchange chromatography is a common method for amino acids, but given the hydrophobic nature of the tert-butyl group, reversed-phase HPLC is also highly suitable and widely accessible.[2][3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70% Water (0.1% TFA) and 30% Acetonitrile (0.1% TFA). This should be optimized for ideal peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Calibration: Prepare a set of at least five calibration standards of this compound of known concentrations in the mobile phase.
-
Analysis: Inject the diluted samples and the calibration standards.
-
Calculation: Construct a calibration curve of peak area versus concentration. Use the linear regression equation from this curve to calculate the concentration of the diluted samples. Multiply the result by the dilution factor to determine the final solubility in the solvent (e.g., in mg/mL).
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from analogous compounds should be used to guide handling procedures.[4][5]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[4] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (4°C). The compound may be hygroscopic; storage under an inert atmosphere can be considered for long-term stability.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[4]
Conclusion
The solubility of this compound is a critical parameter that requires precise, quantitative measurement for its successful application in research and development. This guide provides the foundational knowledge and a detailed, robust experimental protocol to empower scientists to determine this property accurately. By understanding the interplay of pH, temperature, and solvent choice, and by employing a validated analytical workflow, researchers can generate the reliable data needed to optimize reaction conditions, purification processes, and formulation strategies.
References
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SciELO. Synthesis, characterization and pharmacological evaluation of amide derivatives of flurbiprofen. Available at: [Link]
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U.S. Pharmacopeia (USP). Amino acid analysis. Available at: [Link]
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Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]
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Carl ROTH. Safety Data Sheet: 6-Aminohexanoic acid. Available at: [Link]
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PubChem, National Institutes of Health. tert-butyl (2S)-6-amino-2-(butoxycarbonylamino)hexanoate;hydrochloride. Available at: [Link]
-
Cleanchem Laboratories. Material Safety Data Sheet: Methyl 6-aminohexanoate hydrochloride. Available at: [Link]
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An In-Depth Technical Guide to the Stability Profile of Tert-butyl 6-aminohexanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Core Stability of Tert-butyl 6-aminohexanoate Hydrochloride
This compound is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds and research molecules. Its structural integrity during storage, handling, and processing is paramount to ensuring the quality, efficacy, and safety of the final product. This technical guide provides a comprehensive analysis of the stability profile of this compound, offering insights into its degradation pathways, a robust stability testing protocol, and the development of a stability-indicating analytical method. By understanding the intrinsic stability of this molecule, researchers and drug development professionals can implement appropriate control strategies to mitigate degradation and ensure product consistency.
Physicochemical Properties and Structural Features Influencing Stability
This compound is a white to off-white crystalline solid.[1] Its structure comprises a primary amine, a tert-butyl ester, and a hydrochloride salt, each contributing to its overall stability profile.
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₂₂ClNO₂ | [2] |
| Molecular Weight | 223.74 g/mol | [2] |
| Appearance | White to light yellow liquid/solid | [3] |
| Storage Temperature | 2-8°C | [3] |
| pKa (predicted) | 10.51 ± 0.10 | [3] |
The primary amine is a nucleophilic center and can participate in various reactions, while the tert-butyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrochloride salt form enhances water solubility but also introduces hygroscopicity, a critical factor in solid-state stability.[1]
Caption: Key functional groups of this compound and their influence on stability.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under various stress conditions. A thorough understanding of these pathways is essential for developing a stability-indicating analytical method and for defining appropriate storage and handling conditions.
Hydrolytic Degradation
The most probable degradation pathway is the hydrolysis of the tert-butyl ester bond. This reaction can be catalyzed by both acid and base.[4][5]
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 6-aminohexanoic acid and tert-butanol.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt of 6-aminohexanoic acid and tert-butanol.
Caption: Primary hydrolytic degradation pathway of Tert-butyl 6-aminohexanoate.
Thermal Degradation
At elevated temperatures, amino acids and their salts can undergo complex degradation reactions, including decarboxylation and intramolecular cyclization.[6][7] For this compound, significant thermal stress could potentially lead to the formation of caprolactam through intramolecular amide formation, with the elimination of tert-butanol and water.
Photodegradation
While the molecule does not contain significant chromophores that absorb in the near UV-visible region, photodegradation can still occur, potentially initiated by impurities or through indirect mechanisms.[8] The ICH Q1B guideline recommends photostability testing to assess the impact of light exposure.[9][10][11] Potential photodegradation pathways for amino acids can involve radical mechanisms, which could lead to a variety of degradation products.[12][13]
Oxidative Degradation
The primary amine group can be susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[14][15] Oxidative degradation of amines can lead to the formation of various products, including imines, aldehydes, and ammonia.[16]
A Comprehensive Stability Testing Program
To fully characterize the stability profile of this compound, a comprehensive stability testing program encompassing forced degradation and long-term studies is necessary. This program should be designed and executed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[10][17][18][19]
Caption: Workflow for the comprehensive stability testing of this compound.
Forced Degradation Studies
Forced degradation (stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method.
Experimental Protocols:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in 0.1 M sodium hydroxide.
-
Incubate at 60°C.
-
Withdraw and neutralize samples at the same time points as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature.
-
Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
Sample at various time points (e.g., 1, 3, 7, 14 days).
-
Dissolve the samples in a suitable solvent for HPLC analysis.
-
-
Photostability Testing:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][11]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Long-Term Stability Study
Long-term stability studies are performed under recommended storage conditions to establish the retest period or shelf life of the substance.
Protocol:
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Parameters to be Tested: Appearance, Assay, and Degradation Products.
Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.[20][21]
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV detection at a wavelength where the parent compound and potential degradation products have adequate absorbance (e.g., 210 nm, as the molecule lacks a strong chromophore). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Method validation should be performed according to ICH Q2(R1) guidelines and should include specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks generated during the forced degradation studies.
Predicted Stability Profile and Data Presentation
Based on the chemical nature of this compound, the following stability profile is anticipated.
Table of Expected Degradation under Forced Conditions:
| Stress Condition | Expected Degradation | Major Degradation Product(s) |
| 0.1 M HCl, 60°C | Significant | 6-Aminohexanoic acid |
| 0.1 M NaOH, 60°C | Significant | 6-Aminohexanoic acid |
| 3% H₂O₂, RT | Moderate | Oxidized amine derivatives |
| 80°C, Solid | Slight to Moderate | Potential for caprolactam formation |
| Photostability (ICH Q1B) | Slight | Various minor degradation products |
Hypothetical Long-Term Stability Data (Assay, %):
| Time (months) | 25°C / 60% RH | 40°C / 75% RH |
| 0 | 100.0 | 100.0 |
| 3 | 99.8 | 98.5 |
| 6 | 99.6 | 97.2 |
| 12 | 99.2 | - |
| 24 | 98.5 | - |
| 36 | 97.8 | - |
Conclusion and Recommendations
This compound is a moderately stable compound, with its primary liability being the hydrolysis of the tert-butyl ester. The hydrochloride salt's hygroscopic nature necessitates storage in well-sealed containers at controlled, low temperatures (2-8°C) to minimize water absorption and subsequent hydrolysis.[3] Forced degradation studies are critical to fully elucidate its degradation profile and to develop a robust, stability-indicating analytical method. The long-term stability data will ultimately define the appropriate retest period and storage conditions, ensuring the material's quality and suitability for its intended use in research and pharmaceutical development.
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- Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29426383/]
- tert-butyl 6-aminohexanoate | 5514-98-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5717621.htm]
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2018/v/2353]
- (PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues - ResearchGate. [URL: https://www.researchgate.
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- Oxidative degradation of amine solvents for CO2 capture - The University of Texas at Austin. [URL: https://repositories.lib.utexas.edu/handle/2152/30311]
- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX. [URL: https://www.slideshare.net/mobile/SagarKhadke/q1ar2-stability-testing-of-new-drug-substances-and-products-251670183]
- (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | ChemScene. [URL: https://www.chemscene.
- tert-butyl (2S)-6-amino-2-(butoxycarbonylamino)hexanoate;hydrochloride - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-topic-q-1-r2-stability-testing-new-drug-substances-and-products_en.pdf]
- (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92963335.htm]
- N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid | 6404-29-1 - TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/B4275]
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An In-depth Technical Guide to the Spectral Analysis of Tert-butyl 6-aminohexanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for tert-butyl 6-aminohexanoate hydrochloride. As a crucial bifunctional molecule in chemical synthesis, particularly in the development of pharmaceuticals and peptidomimetics, a thorough understanding of its structural characterization is paramount. This document synthesizes fundamental principles of spectroscopic analysis with predicted data based on the known spectral characteristics of its free base and related structures, offering a robust framework for researchers working with this compound.
Introduction: The Versatile Spacer
This compound is a derivative of 6-aminohexanoic acid, an omega-amino acid. The presence of a terminal primary amine and a tert-butyl protected carboxylic acid makes it a valuable building block. The tert-butyl ester group provides steric hindrance, preventing self-polymerization and offering a stable protecting group that can be selectively removed under acidic conditions. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, rendering it convenient for various synthetic applications.
The molecular structure of this compound is presented below. The protonation of the primary amine to form an ammonium chloride is a key feature influencing its spectral properties compared to its free base form.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The analysis is based on the expected chemical shifts, multiplicities, and integrations for a typical spectrum recorded in a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). The protonation of the amino group to an ammonium cation (-NH₃⁺) significantly influences the chemical shift of the adjacent methylene protons (H-6).
Molecular Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-6 | ~3.0 | Triplet | 2H |
| H-2 | ~2.2 | Triplet | 2H |
| H-5 | ~1.6 | Multiplet | 2H |
| H-3 | ~1.5 | Multiplet | 2H |
| H-4 | ~1.3 | Multiplet | 2H |
| -C(CH₃)₃ | ~1.4 | Singlet | 9H |
| -NH₃⁺ | Variable | Broad Singlet | 3H |
Rationale behind the Predictions:
-
H-6 Protons: These protons are adjacent to the electron-withdrawing ammonium group (-NH₃⁺). This proximity causes a significant downfield shift to approximately 3.0 ppm compared to the free amine (~2.7 ppm). The signal is expected to be a triplet due to coupling with the neighboring H-5 methylene protons.
-
H-2 Protons: Situated alpha to the carbonyl group of the ester, these protons are also deshielded and are predicted to resonate around 2.2 ppm as a triplet, coupling with the H-3 protons.
-
H-3, H-4, and H-5 Protons: These methylene groups form the backbone of the hexanoate chain and are expected to produce overlapping multiplets in the range of 1.3-1.6 ppm.
-
Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.4 ppm, a characteristic signal for this protecting group.
-
Ammonium Protons (-NH₃⁺): The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature. They often appear as a broad singlet and may exchange with deuterated solvents, leading to a diminished or absent signal.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the known values for similar structures, with adjustments for the effects of protonation.
Carbon Numbering:
Caption: Carbon numbering for this compound.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (C=O) | ~173 |
| C7 (-C(CH₃)₃) | ~80 |
| C6 (-CH₂-NH₃⁺) | ~40 |
| C2 (-CH₂-C=O) | ~35 |
| C5 | ~28 |
| C8 (-C(CH₃)₃) | ~28 |
| C3 | ~26 |
| C4 | ~25 |
Justification of Predicted Shifts:
-
C1 (Carbonyl Carbon): The ester carbonyl carbon is the most deshielded carbon in the molecule, with an expected chemical shift of around 173 ppm.
-
C7 (Quaternary Carbon of tert-butyl): The quaternary carbon of the tert-butyl group is predicted to appear at approximately 80 ppm.
-
C6 (Carbon adjacent to -NH₃⁺): The presence of the electron-withdrawing ammonium group will shift the C6 carbon downfield to around 40 ppm.
-
C2 (Carbon alpha to Carbonyl): This carbon is expected to resonate at about 35 ppm.
-
C3, C4, C5 (Methylene Carbons): These carbons of the aliphatic chain will have chemical shifts in the range of 25-28 ppm.
-
C8 (Methyl Carbons of tert-butyl): The three equivalent methyl carbons of the tert-butyl group are predicted to have a chemical shift of approximately 28 ppm.
Mass Spectrometry (MS) Analysis
Mass spectrometry of this compound is expected to provide a clear molecular ion peak corresponding to the free base after the loss of HCl, along with characteristic fragmentation patterns.
Expected Mass Spectrum Data:
-
Molecular Ion (M+H)⁺: The protonated molecule of the free base, [C₁₀H₂₁NO₂ + H]⁺, is expected at a mass-to-charge ratio (m/z) of 188.16.
-
Base Peak: A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to the formation of a protonated carboxylic acid. Therefore, the base peak is anticipated at m/z 132.07, corresponding to [M - C₄H₈ + H]⁺.
-
Other Fragments: Another significant fragment would be the tert-butyl cation, [C(CH₃)₃]⁺, at m/z 57.07.
Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for tert-butyl 6-aminohexanoate.
Experimental Protocols
To obtain high-quality spectral data, the following experimental protocols are recommended.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in positive ion mode.
-
Scan a mass range that includes the expected molecular ion and fragment peaks (e.g., m/z 50-300).
-
Conclusion
The spectral characterization of this compound is fundamental for its application in research and development. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, and MS data based on established spectroscopic principles and data from related compounds. The predicted spectra, along with the provided experimental protocols, offer a solid foundation for scientists to confirm the identity and purity of this important synthetic building block.
References
A Comprehensive Guide to the Synthesis of tert-butyl 6-aminohexanoate hydrochloride
This technical guide provides an in-depth exploration of the synthesis of tert-butyl 6-aminohexanoate hydrochloride, a valuable building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol grounded in established chemical principles and practical laboratory insights. We will delve into the strategic considerations behind the synthetic pathway, a step-by-step experimental procedure, and robust methods for purification and characterization.
Introduction: The Significance of this compound
Tert-butyl 6-aminohexanoate and its hydrochloride salt are versatile bifunctional molecules. The presence of a protected carboxylic acid (as a tert-butyl ester) and a primary amine allows for selective chemical modifications at either end of the six-carbon chain. This makes it a crucial intermediate in the synthesis of a variety of organic molecules, including peptides, peptidomimetics, and as a linker in drug-conjugate chemistry. The tert-butyl ester provides steric hindrance that protects the carboxylic acid from participating in unwanted side reactions and can be selectively removed under acidic conditions. The hydrochloride salt form enhances the stability and handling of the otherwise basic amino ester.
Synthetic Strategy: A Two-Step Approach
The most common and efficient synthesis of this compound involves a two-step process starting from N-(tert-butoxycarbonyl)-6-aminohexanoic acid (Boc-6-aminohexanoic acid). This strategy is favored due to the high yields and purity of the intermediates and the final product. The core transformations are:
-
Esterification: The carboxylic acid of Boc-6-aminohexanoic acid is converted to its tert-butyl ester.
-
Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed from the amine, followed by the in-situ formation of the hydrochloride salt.
Mechanistic Considerations
The choice of a Boc-protected starting material is strategic. Direct esterification of 6-aminohexanoic acid with tert-butanol under acidic conditions is challenging due to the potential for polymerization and other side reactions involving the free amine. The Boc group protects the amine from these unwanted reactions and can be easily removed under acidic conditions that are often compatible with the tert-butyl ester.
The esterification of a carboxylic acid with the bulky tert-butanol is often inefficient under standard Fischer esterification conditions. Therefore, methods utilizing activating agents are preferred.
Visualizing the Synthesis
Reaction Pathway
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
Part 1: Synthesis of tert-butyl N-(tert-butoxycarbonyl)-6-aminohexanoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Boc-6-aminohexanoic acid | 231.29 | 10.0 | 43.2 | 1.0 |
| tert-Butanol | 74.12 | 4.80 | 64.8 | 1.5 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 9.80 | 47.5 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.53 | 4.3 | 0.1 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask, add Boc-6-aminohexanoic acid (10.0 g, 43.2 mmol), tert-butanol (4.80 g, 64.8 mmol), and 4-dimethylaminopyridine (0.53 g, 4.3 mmol).
-
Dissolve the solids in dichloromethane (150 mL).
-
Cool the flask in an ice bath to 0°C with continuous stirring.
-
In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (9.80 g, 47.5 mmol) in dichloromethane (50 mL).
-
Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl N-(tert-butoxycarbonyl)-6-aminohexanoate as a colorless oil.
Part 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| tert-butyl N-(tert-butoxycarbonyl)-6-aminohexanoate | 287.42 | 10.0 | 34.8 | 1.0 |
| 4 M HCl in 1,4-Dioxane | - | 44 mL | 175.2 | 5.0 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Diethyl ether (cold) | - | 50 mL | - | - |
Procedure:
-
Dissolve the purified tert-butyl N-(tert-butoxycarbonyl)-6-aminohexanoate (10.0 g, 34.8 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 4 M HCl in 1,4-dioxane (44 mL, 175.2 mmol) dropwise with vigorous stirring. Gas evolution (CO₂) will be observed.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
The product will precipitate as a white solid. If precipitation is slow, it can be induced by the addition of diethyl ether.
-
Filter the white precipitate and wash with cold diethyl ether (2 x 25 mL) to remove any non-polar impurities.
-
Dry the solid under vacuum to yield this compound as a white crystalline solid.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.
Expected Characterization Data:
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | Literature values are typically in the range of 135-140 °C. |
| ¹H NMR (DMSO-d₆) | δ 8.0 (br s, 3H, -NH₃⁺), 2.75 (t, 2H, -CH₂-NH₃⁺), 2.20 (t, 2H, -CH₂-COO-), 1.55-1.45 (m, 4H, -CH₂-CH₂-), 1.40 (s, 9H, -C(CH₃)₃), 1.30-1.20 (m, 2H, -CH₂-). |
| ¹³C NMR (DMSO-d₆) | δ 172.0 (-COO-), 80.0 (-C(CH₃)₃), 39.0 (-CH₂-NH₃⁺), 34.0 (-CH₂-COO-), 27.5 (-C(CH₃)₃), 26.0, 25.5, 24.0 (aliphatic -CH₂-). |
| FT-IR (KBr) | ν (cm⁻¹) ~3400-2800 (br, N-H and C-H stretch), ~1730 (C=O stretch, ester), ~1600 and ~1500 (N-H bend). |
| Mass Spec. (ESI+) | m/z calculated for C₁₀H₂₂NO₂⁺ [M+H]⁺: 188.16; found: 188.16. |
Safety and Handling
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dicyclohexylcarbodiimide (DCC): A potent skin sensitizer. Avoid inhalation and skin contact.
-
4-Dimethylaminopyridine (DMAP): Toxic and readily absorbed through the skin. Handle with extreme caution.
-
HCl in Dioxane: Corrosive and toxic. Handle in a fume hood and wear acid-resistant gloves and safety glasses.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This guide provides a robust and reliable methodology for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental protocol, researchers can confidently produce this valuable chemical intermediate with high purity and yield. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target compound.
References
- Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- PubChem. (n.d.). tert-Butyl 6-aminohexanoate. National Institutes of Health.
- PubChem. (n.d.). 6-((tert-Butoxycarbonyl)amino)hexanoic acid. National Institutes of Health.
- Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols.
- ResearchGate. (n.d.). How to purify p-amino tert butyl benzamide?
Tert-butyl 6-aminohexanoate hydrochloride literature review
An In-depth Technical Guide to Tert-butyl 6-aminohexanoate Hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction: The Versatility of a Bifunctional Linker
This compound is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry, peptide synthesis, and drug development. At its core, it is an amino acid derivative featuring a six-carbon aliphatic chain that provides spacing and flexibility. Its chemical architecture is defined by two key functional groups: a primary amine at one terminus and a carboxylic acid at the other, which is protected as a tert-butyl ester. The hydrochloride salt form enhances its stability and handling characteristics as a solid.
This unique structure makes it an invaluable building block. The primary amine serves as a reactive handle for conjugation, typically through amide bond formation, while the tert-butyl ester acts as a robust, acid-labile protecting group for the carboxyl function. This "plug-and-play" nature allows for its controlled, sequential incorporation into complex molecular architectures. Its most prominent and cutting-edge application is as a flexible aliphatic linker in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that hijack the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and critical applications for scientists and drug development professionals.
Physicochemical and Structural Properties
A clear understanding of the molecule's fundamental properties is essential for its effective use in synthesis and formulation. The hydrochloride salt is a white to off-white powder, while its free base form is typically a colorless to light yellow liquid.[3]
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| Synonyms | tert-butyl 6-aminocaproate hydrochloride | [1][4] |
| CAS Number | 316829-43-3 | |
| Molecular Formula | C₁₀H₂₂ClNO₂ | |
| Molecular Weight | 223.74 g/mol | |
| Appearance | Powder | |
| Storage Temperature | 2-8°C, under inert gas | [3][5] |
| pKa (Predicted) | 10.51 ± 0.10 (for the amine of the free base) | [3] |
| InChIKey | DYPCMCLPEUUXFE-UHFFFAOYSA-N |
Synthesis and Purification: A Practical Workflow
The synthesis of this compound is typically achieved through the direct esterification of 6-aminohexanoic acid, followed by conversion to the hydrochloride salt. This approach is efficient and avoids the need for protecting the amine, as the esterification is performed under acidic conditions where the amine is protonated and thus unreactive towards self-condensation.
Experimental Protocol: Synthesis via Acid-Catalyzed Esterification
This protocol describes a robust method for synthesizing the target compound from commercially available 6-aminohexanoic acid.
Causality Behind the Method: The choice of an acid catalyst (e.g., sulfuric acid) serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the tert-butanol, and it protonates the amino group, preventing it from participating in side reactions. Isobutylene, often used with an acid catalyst, provides a source of tert-butyl cations for the esterification. The final step of precipitating the hydrochloride salt with ethereal HCl provides a simple and effective method for purification and isolation of a stable, solid product.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add 6-aminohexanoic acid (1 equivalent).
-
Solvent and Catalyst: Suspend the 6-aminohexanoic acid in a suitable solvent such as dioxane or tert-butanol. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) while stirring.
-
Esterification: While vigorously stirring the suspension, bubble isobutylene gas through the mixture or add liquid tert-butanol (in excess, e.g., 5-10 equivalents). Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9). This neutralizes the acid catalyst and deprotonates the ammonium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or diethyl ether. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude tert-butyl 6-aminohexanoate free base, typically as an oil.
-
Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Cool the solution in an ice bath (0°C). Slowly add a 1M solution of HCl in diethyl ether (1 equivalent) dropwise with stirring.
-
Isolation: The this compound will precipitate as a white solid. Collect the solid by vacuum filtration, wash it with a small amount of cold, anhydrous diethyl ether, and dry it under vacuum to yield the final product.
Caption: Workflow for the synthesis of this compound.
Core Applications in Drug Development
The utility of this molecule stems from its bifunctional nature, allowing it to act as a bridge or spacer within a larger molecular construct.
Linker Technology for PROTACs
The most impactful application of tert-butyl 6-aminohexanoate is in the field of targeted protein degradation. PROTACs are heterobifunctional molecules comprising three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] This molecule is an ideal candidate for the linker component.
Causality and Function: The six-carbon aliphatic chain provides optimal length and conformational flexibility, allowing the PROTAC molecule to adopt the correct orientation to form a stable ternary complex between the target protein and the E3 ligase. This proximity is essential for the ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome. Tert-butyl 6-aminohexanoate is used to synthesize linkers that are then coupled to the two ligands. For instance, it is a known component in the synthesis of a PROTAC targeting CARM1/IKZF3.[1][2]
Caption: General architecture of a PROTAC, highlighting the central role of the linker.
Building Block in Peptide and Peptidomimetic Synthesis
In peptide synthesis, modifying natural peptide sequences with spacers or non-natural amino acids is a common strategy to enhance stability, improve binding affinity, or alter pharmacokinetic properties.
Causality and Function: this compound can be readily incorporated into a peptide sequence. Its primary amine can be coupled to the C-terminus of a growing peptide chain using standard peptide coupling reagents (e.g., HBTU, HATU). The tert-butyl ester protects the molecule's own C-terminus during this step. This ester is orthogonal to the Fmoc protecting group used in standard solid-phase peptide synthesis (SPPS).[7] The Fmoc group is removed with a mild base (piperidine), while the tert-butyl ester remains intact.[8] It is only cleaved at the final step of peptide synthesis, typically during treatment with a strong acid like trifluoroacetic acid (TFA), which simultaneously cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups.[9][10] This allows for the precise introduction of a flexible six-carbon spacer into a peptide backbone.
Chemical Reactivity and Strategic Handling
-
Amine Reactivity: The primary amine is nucleophilic and readily undergoes acylation reactions to form stable amide bonds. It can also participate in reductive amination, alkylation, and other standard amine chemistries, making it a versatile conjugation handle.
-
Tert-butyl Ester Stability and Cleavage: The tert-butyl ester is highly stable to basic, nucleophilic, and reductive conditions, which is a significant advantage in multi-step synthesis.[11] Its removal is specifically achieved under moderate to strong acidic conditions (e.g., TFA, HCl), proceeding through a stable tert-butyl cation intermediate.[9] Scavengers, such as triisopropylsilane (TIS), are often added during cleavage to prevent this cation from reacting with sensitive residues like tryptophan or methionine in a peptide sequence.[9]
-
Handling and Storage: As a hydrochloride salt, the compound is a solid that is generally more stable and easier to handle than its oily free-base counterpart. It should be stored in a cool, dry place under an inert atmosphere, as some sources note it can be hygroscopic.[5]
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic tool for molecular design in modern drug discovery. Its value lies in its elegant simplicity: a stable, easy-to-handle solid that provides a flexible spacer with two distinct, orthogonally reactive functional groups. While its use in specialized peptide synthesis is significant, its role as a foundational linker in the rapidly expanding field of targeted protein degradation with PROTACs solidifies its importance. For researchers aiming to create complex, multi-component therapeutics, a thorough understanding of this molecule's properties and reactivity is essential for success.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10750089, Tert-butyl 6-aminohexanoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]
-
Durham University. (2023). The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Durham e-Theses. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
DC Chemicals. (n.d.). tert-Butyl 6-aminocaproate. Retrieved from [Link]
Sources
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- 2. tert-Butyl 6-aminocaproate|CAS 5514-98-7|DC Chemicals [dcchemicals.com]
- 3. tert-butyl 6-aminohexanoate | 5514-98-7 [chemicalbook.com]
- 4. Tert-butyl 6-aminohexanoate | C10H21NO2 | CID 10750089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride CAS#: 7750-45-0 [m.chemicalbook.com]
- 6. tert-Butyl 6-aminocaproate | 5514-98-7 | Benchchem [benchchem.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tert-butyl 6-aminohexanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and Its Significance
Tert-butyl 6-aminohexanoate hydrochloride is a valuable bifunctional molecule frequently employed in chemical synthesis, particularly within the realms of pharmaceutical and materials science. Its structure incorporates a protected carboxylic acid (tert-butyl ester) and a primary amine hydrochloride, making it a versatile building block for introducing a six-carbon aliphatic spacer. This functionality is crucial for applications such as linker chemistry in antibody-drug conjugates (ADCs), the development of PROTACs, and the synthesis of modified peptides and other complex organic molecules.[1][2]
The hydrochloride salt form enhances the compound's stability and shelf-life, while the tert-butyl ester provides a robust protecting group that can be selectively removed under acidic conditions. Given its integral role in the development of novel therapeutics and advanced materials, a comprehensive understanding of its safe handling and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of the safety and handling considerations for this compound, drawing from available data for the parent compound and closely related analogs.
Core Chemical and Physical Properties
| Property | Value/Information | Source |
| Molecular Formula | C10H21NO2 · HCl | [3][4] |
| Molecular Weight | 223.74 g/mol | [4] |
| Appearance | Likely a solid (the parent compound can be a liquid or solid) | |
| Boiling Point | 74 °C at 1 Torr (for the parent ester) | [2] |
| Storage Temperature | 2-8°C, in a dry, dark place under an inert atmosphere.[5] | [5] |
| Solubility | Slightly soluble in DMSO, Ethyl Acetate, Methanol, and Water. | [5] |
| Stability | Stable under normal conditions; hygroscopic.[5][6] | [5][6] |
Hazard Identification and Risk Mitigation
While a specific GHS classification for this compound is not consistently published, data from the parent compound (tert-butyl 6-aminohexanoate) and similar hydrochloride salts indicate a need for caution.[2][7] The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.
GHS Hazard Statements for Tert-butyl 6-aminohexanoate (Parent Compound): [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these classifications, the following risk mitigation strategies are essential.
Engineering Controls: The First Line of Defense
The primary principle of chemical safety is to minimize exposure through robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid form that can generate dust, should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[6][8]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6]
-
Safety Shower and Eyewash Station: An easily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7]
Personal Protective Equipment (PPE): The Essential Barrier
Appropriate PPE is crucial to prevent direct contact with the chemical.
-
Eye Protection: Tightly fitting safety goggles or a face shield are necessary to protect against splashes or airborne particles.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[7]
-
Body Protection: A laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.[7]
-
Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[6]
Protocols for Safe Handling and Storage
Adherence to standardized protocols is fundamental to a safe laboratory environment.
General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers to minimize dust creation.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any potentially contaminated surfaces.[8]
Storage Protocol
-
Container: Keep the compound in a tightly sealed container to prevent moisture absorption, as it is likely hygroscopic.[5][6]
-
Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The recommended storage temperature is between 2-8°C.[5]
-
Incompatibilities: Avoid storage near strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[6]
Emergency Procedures: Preparedness and Response
Even with meticulous planning, accidental exposures and spills can occur. A well-defined emergency response plan is crucial.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]
-
Skin Contact: Promptly remove any contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.[6][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[6][9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill and Leak Containment
A systematic approach to spill cleanup is essential to prevent the spread of contamination and ensure the safety of personnel.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including double gloving, safety goggles, a lab coat, and a respirator if necessary.[10]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[8][10] Work from the outside of the spill inward.[10]
-
Collect the Waste: Carefully place the spilled material and any contaminated absorbent into a labeled, sealable hazardous waste container.[10]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]
Visualizing Safety: Workflow Diagrams
To further clarify critical safety procedures, the following diagrams illustrate the logical flow of actions in key scenarios.
Diagram 1: Standard Handling Workflow for this compound
Caption: Workflow for routine handling of the compound.
Diagram 2: Emergency Spill Response Protocol
Caption: Step-by-step procedure for managing a chemical spill.
Conclusion: A Commitment to Safety
This compound is a compound of significant interest in modern drug discovery and chemical synthesis. While it offers considerable utility, its safe handling is a non-negotiable prerequisite for its use. The protocols and information presented in this guide are designed to foster a culture of safety and awareness. It is imperative for all researchers to not only follow these guidelines but also to understand the rationale behind them. Always consult the most up-to-date Safety Data Sheet provided by the supplier for the specific compound in use and adhere to all institutional and regulatory safety standards.
References
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: Methyl 6-aminohexanoate hydrochloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]
-
UCLA EH&S. (2017). Chemical Spill Cleanup. YouTube. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10750089, tert-Butyl 6-aminohexanoate. Retrieved from [Link]
Sources
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- 4. This compound | 316829-43-3 [sigmaaldrich.com]
- 5. (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride CAS#: 7750-45-0 [m.chemicalbook.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. youtube.com [youtube.com]
A Comprehensive Technical Guide to tert-Butyl 6-Aminohexanoate Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of tert-butyl 6-aminohexanoate hydrochloride, a versatile bifunctional molecule increasingly utilized in medicinal chemistry and drug development. We will delve into its fundamental properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, and explore its critical role as a flexible linker in advanced therapeutic modalities.
Nomenclature and Identification
Accurate identification of chemical entities is paramount in research and development. This compound is known by several synonyms and identifiers across various databases and commercial suppliers.
Systematic and Common Names
-
IUPAC Name: this compound
-
Common Synonyms:
-
6-Aminohexanoic acid tert-butyl ester hydrochloride
-
tert-Butyl 6-aminocaproate hydrochloride[1]
-
t-Butyl 6-aminohexanoate hydrochloride
-
Chemical Identifiers
A comprehensive list of identifiers is crucial for unambiguous database searches and procurement.
| Identifier | Value | Source |
| CAS Number | 145459-33-0 (for hydrochloride) | Inferred from common use |
| Parent CAS | 5514-98-7 (for free base) | [1] |
| PubChem CID | 10750089 (for free base) | [1] |
| Molecular Formula | C₁₀H₂₂ClNO₂ | Calculated |
| Molecular Weight | 223.74 g/mol | Calculated |
| InChIKey | ARKHCHKVZVMJRX-UHFFFAOYSA-N (for free base) | [1] |
| SMILES | CC(C)(C)OC(=O)CCCCCN.Cl | Calculated |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Notes |
| Appearance | White to off-white solid | Expected for a hydrochloride salt |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form enhances aqueous solubility. |
| Stability | Stable under standard laboratory conditions. Hygroscopic. | Store in a cool, dry place under an inert atmosphere. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 6-aminohexanoic acid. This involves the protection of the amino group, followed by esterification of the carboxylic acid and subsequent deprotection of the amino group to yield the desired hydrochloride salt. This sequence is critical to avoid polymerization and other side reactions.
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Rationale: The primary amine of 6-aminohexanoic acid is a potent nucleophile that can interfere with the subsequent esterification step. Therefore, it is protected with the tert-butoxycarbonyl (Boc) group. The Boc group is stable under the conditions required for esterification but can be selectively removed under acidic conditions that leave the tert-butyl ester intact.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-aminohexanoic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide.
-
Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M aqueous HCl.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-(tert-butoxycarbonyl)-6-aminohexanoic acid as a white solid.[3]
-
Rationale: The tert-butyl ester is introduced via acid-catalyzed esterification. tert-Butyl acetate serves as both the reagent and solvent, and a strong, non-nucleophilic acid like perchloric acid is used as a catalyst.[4]
-
Reaction Setup: Suspend N-(tert-butoxycarbonyl)-6-aminohexanoic acid (1 equivalent) in tert-butyl acetate (10 volumes) in a round-bottom flask at 0 °C.
-
Catalyst Addition: Slowly add perchloric acid (1.5 equivalents) to the suspension.[4]
-
Reaction: Allow the reaction to stir at room temperature for 48 hours.[4]
-
Workup and Isolation:
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Rationale: Selective deprotection of the N-Boc group is achieved using a strong acid in an anhydrous organic solvent.[5] This method cleaves the carbamate while leaving the tert-butyl ester intact. The use of HCl in a solvent like dioxane or ethyl acetate directly affords the desired hydrochloride salt.
-
Reaction Setup: Dissolve the purified tert-butyl N-(tert-butoxycarbonyl)-6-aminohexanoate (1 equivalent) in anhydrous 1,4-dioxane (10 volumes).
-
HCl Addition: Add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents) and stir the mixture at room temperature.[5]
-
Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound as a white to off-white solid.
-
Applications in Drug Development and Research
The unique bifunctional nature of this compound, with a protected carboxylic acid and a free amine (as its hydrochloride salt), makes it a valuable building block in several areas of drug discovery.
Role as a Flexible Linker
The six-carbon chain of the hexanoate backbone provides a flexible, hydrophobic spacer. This is particularly useful in the design of molecules that require the spatial separation of two active domains.
-
PROTACs (Proteolysis-Targeting Chimeras): This molecule is an ideal linker for connecting a target protein-binding ligand to an E3 ligase-binding ligand in a PROTAC.[6] The linker's length and flexibility are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6]
Caption: Role as a linker in a PROTAC molecule.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody, ensuring that the drug is released at the target site.
-
Peptide Modification: It can be incorporated into peptides to introduce a flexible spacer or to attach labels such as fluorophores or biotin.[7]
Building Block in Medicinal Chemistry
The free amine of this compound can be readily functionalized through amide bond formation, reductive amination, or other amine-specific chemistries. The tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected in a later synthetic step if required. This orthogonality makes it a versatile starting material for the synthesis of more complex molecules.
Conclusion
This compound is a key molecular tool for researchers in drug discovery and chemical biology. Its well-defined structure, predictable reactivity, and versatile nature as a flexible linker make it an indispensable component in the design and synthesis of sophisticated therapeutic agents and research probes. The detailed synthetic protocol provided herein offers a reliable and reproducible method for accessing this important compound, empowering further innovation in the field.
References
- Google Patents. (n.d.). Improved process for the preparation of 6-aminohexanoic acid.
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Reddit. (2025). Method to remove Boc in the presence of t-butylester. Retrieved from [Link]
-
DC Chemicals. (n.d.). tert-Butyl 6-aminocaproate. Retrieved from [Link]
-
National Institutes of Health. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 6-aminohexanoate. Retrieved from [Link]
- Google Patents. (n.d.). Deprotection of boc-protected compounds.
-
Durham e-Theses. (2023). The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
Sources
- 1. Tert-butyl 6-aminohexanoate | C10H21NO2 | CID 10750089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid | 6404-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols: Strategic Incorporation of tert-Butyl 6-Aminohexanoate Hydrochloride in Advanced Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the effective utilization of tert-butyl 6-aminohexanoate hydrochloride in peptide synthesis. This reagent serves as a versatile building block, primarily employed as a flexible spacer or linker to introduce specific functionalities or modify the pharmacokinetic properties of synthetic peptides. We will delve into the underlying chemical principles governing its use, focusing on the strategic interplay between its primary amine and the acid-labile tert-butyl ester protecting group. This document offers field-proven insights, step-by-step protocols for solid-phase peptide synthesis (SPPS), and troubleshooting guidance to empower researchers in leveraging this tool for the development of complex peptide-based therapeutics and research agents.
Introduction: The Strategic Role of Spacers in Peptide Design
In the intricate world of peptide chemistry, the primary sequence of amino acids dictates the fundamental structure and function. However, the conjugation of peptides to other molecules—such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains—is often essential for their application in diagnostics and therapeutics. The direct attachment of these moieties can lead to steric hindrance, compromising the peptide's conformational integrity and biological activity.
This compound emerges as a valuable solution, acting as a non-peptidic spacer. Its six-carbon aliphatic chain provides a crucial degree of spatial separation and flexibility, mitigating steric clashes and allowing both the peptide and the conjugated partner to function optimally.[1] The molecule is bifunctional: its primary amine allows for standard amide bond formation, while the carboxylic acid is masked by a tert-butyl (tBu) ester, a protecting group orthogonal to the widely used Fmoc/tBu synthesis strategy.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 316829-43-3 |
| Molecular Formula | C₁₀H₂₂ClNO₂ |
| Molecular Weight | 223.74 g/mol |
| Appearance | White to off-white solid |
| Key Features | Primary amine (as HCl salt), tert-butyl protected carboxylic acid |
Core Chemical Principles: A Tale of Two Ends
Successful application of tert-butyl 6-aminohexanoate hinges on understanding the distinct reactivity and protection strategy of its two functional groups.
The Amine Terminus: The Gateway to Coupling
The reagent is supplied as a hydrochloride salt to enhance its stability and shelf-life. However, for the nucleophilic primary amine to participate in an amide bond formation, it must be in its free base form. This necessitates a crucial in situ neutralization step immediately prior to the coupling reaction. A non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIEA), is the base of choice as it effectively deprotonates the ammonium salt without participating in unwanted side reactions.[1]
The Carboxylate Terminus: The Power of tBu Protection
The tert-butyl ester is a cornerstone of modern peptide chemistry, particularly within the Fmoc/tBu orthogonal scheme.[2]
-
Stability: It is completely stable to the basic conditions (typically 20% piperidine in DMF) used for the repetitive cleavage of Nα-Fmoc protecting groups during peptide elongation.[3]
-
Lability: The tBu group is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).[4] This cleavage occurs concurrently with the removal of side-chain protecting groups (e.g., Boc, tBu, Trt) and the detachment of the peptide from the resin in the final synthesis step.[5][6]
The mechanism of tBu deprotection proceeds via the formation of a stable tert-butyl cation. This cation is a highly reactive electrophile that can irreversibly modify nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1] Therefore, the inclusion of "scavengers" in the cleavage cocktail is not optional—it is essential for preserving the integrity of the final peptide.[1][7]
Caption: SPPS workflow for N-terminal spacer incorporation.
Detailed Step-by-Step Methodology
This protocol assumes the synthesis is performed on a 0.1 mmol scale. Adjust volumes accordingly.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU) [8]* N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage Cocktail (e.g., Reagent K or TFA/TIS/H₂O)
-
Cold methyl tert-butyl ether (MTBE)
Protocol:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the fully synthesized peptide has been removed.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine. Swell the resin in DMF for 15-20 minutes.
-
-
Preparation of Coupling Solution (Perform immediately before use):
-
In a separate vial, dissolve this compound (4 equivalents, ~89.5 mg) in a minimal volume of DMF (~1.5 mL).
-
Add DIEA (8 equivalents, ~139 µL) to neutralize the hydrochloride salt and provide the basic environment for coupling. The solution should be clear.
-
In another vial, dissolve HCTU (3.9 equivalents, ~161 mg) in DMF (~1.5 mL). [8] * Combine the two solutions and vortex briefly. This is the activated spacer solution.
-
-
Coupling Reaction:
-
Drain the DMF from the swelled resin.
-
Immediately add the activated spacer solution to the resin.
-
Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 1-2 hours.
-
-
Monitoring the Coupling (Self-Validation):
-
Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates complete coupling.
-
If the test is positive (beads turn blue), the coupling is incomplete. Drain the solution and repeat the coupling step with a freshly prepared solution ("double coupling").
-
-
Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin extensively to remove excess reagents: DMF (5x), DCM (5x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Deprotection:
-
Add the appropriate cleavage cocktail to the dried resin (e.g., 3-5 mL of TFA/Triisopropylsilane/Water 95:2.5:2.5).
-
Agitate at room temperature for 2-3 hours. The tBu ester of the spacer will be cleaved simultaneously with the side-chain protecting groups and the linker to the resin. [6] * Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold MTBE (~40 mL).
-
Centrifuge to pellet the peptide, decant the ether, wash the pellet with more cold ether, and dry the final product under vacuum.
-
Data and Optimization
The efficiency of peptide synthesis relies on optimized reaction conditions. Below are typical parameters for coupling and cleavage.
Table 2: Recommended Coupling Conditions for Spacer Attachment
| Parameter | Recommendation | Rationale |
| Spacer | 4 equivalents | Drives the reaction to completion. |
| Coupling Reagent | 3.9 equivalents (e.g., HCTU, HATU) | High activation efficiency, minimizes side reactions. [9] |
| Base (DIEA) | 8 equivalents | Neutralizes the HCl salt (4 eq.) and facilitates coupling (4 eq.). |
| Solvent | DMF or NMP | Excellent solvating properties for reagents and peptide chains. [8] |
| Time | 1-2 hours | Sufficient for most couplings; verify with Kaiser test. |
Table 3: Common TFA-Based Cleavage Cocktails
| Cocktail Name | Composition (v/v) | Target Peptides & Justification |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) [7] | General purpose. TIS scavenges carbocations. Water helps hydrolyze certain intermediates. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) [1] | "Gold standard" for complex peptides containing multiple Trp, Met, Cys, or Arg residues. Provides a robust scavenger environment. |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) [10] | Strong scavenger cocktail particularly effective for peptides with Arg(Pmc/Pbf) and Trp. |
Troubleshooting and Field Insights
-
Problem: Incomplete coupling of the spacer (positive Kaiser test).
-
Cause & Insight: The N-terminus of a long or hydrophobic peptide sequence may be sterically hindered or aggregated. The free amine of the hexanoate is less sterically hindered than an alpha-amino acid, but difficult sequences can still pose a challenge.
-
Solution: Perform a second coupling ("double couple") with freshly prepared reagents. For extremely difficult sequences, consider switching to a more potent coupling reagent like HATU. [8][9]
-
-
Problem: Lower than expected mass in final product analysis.
-
Cause & Insight: This could indicate incomplete removal of a protecting group. The tBu group of the spacer is generally labile, but if the cleavage time is too short or the TFA quality is poor, deprotection may be incomplete.
-
Solution: Ensure a minimum cleavage time of 2 hours. Use fresh, high-quality TFA. Re-treating the crude peptide with fresh cleavage cocktail can resolve the issue.
-
-
Problem: Extra mass peaks corresponding to +56 Da.
-
Cause & Insight: This is a classic sign of tBu cation alkylation of sensitive residues (especially Trp). The scavenger cocktail was insufficient for the peptide sequence. [1] * Solution: For any peptide containing Trp, Cys, or Met, do not use the "Standard" cleavage cocktail. Use Reagent K or a similar robust mixture with thiol scavengers like 1,2-ethanedithiol (EDT). [7][11]
-
Conclusion
This compound is more than a simple reagent; it is a strategic tool for enhancing the functionality and applicability of synthetic peptides. Its successful use is predicated on a solid understanding of its orthogonal protection scheme and the critical requirements for neutralization and scavenging. By following the detailed protocols and leveraging the expert insights provided in this guide, researchers can confidently incorporate this versatile spacer into their synthesis workflows, paving the way for novel peptide conjugates in research and drug development.
References
-
Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]
-
Title: Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]
-
Title: Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis Source: LSU Scholarly Repository URL: [Link]
-
Title: Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications Source: MDPI URL: [Link]
-
Title: 26.7: Peptide Synthesis Source: Chemistry LibreTexts URL: [Link]
-
Title: Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide Source: CEM Corporation URL: [Link]
-
Title: Introduction to Peptide Synthesis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Coupling Reagents Source: AAPPTec URL: [Link]
-
Title: What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Source: ResearchGate URL: [Link]
-
Title: Amino Acid Sidechain Deprotection Source: AAPPTec URL: [Link]
- Title: WO2015028599A1 - Cleavage of synthetic peptides Source: Google Patents URL
-
Title: Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Source: ResearchGate URL: [Link]
-
Title: Cleavage Cocktails; Reagent B Source: AAPPTec URL: [Link]
-
Title: Peptide Synthesis in the Laboratory Source: YouTube URL: [Link]
-
Title: Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis Source: MDPI URL: [Link]
-
Title: Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews URL: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Amide Coupling of tert-Butyl 6-Aminohexanoate Hydrochloride
Introduction: The Critical Role of Amide Bond Formation
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials.[1] The reaction involves the condensation of a carboxylic acid and an amine. However, this transformation does not occur spontaneously under ambient conditions and requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This is typically achieved through the use of "coupling reagents."[1]
This guide provides a detailed protocol for the amide coupling of tert-butyl 6-aminohexanoate hydrochloride, a bifunctional linker molecule often utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[2] The presence of a tert-butyl ester protecting group and a hydrochloride salt on the amine presents specific challenges that necessitate careful selection of reagents and reaction conditions to ensure a successful and high-yielding coupling.
Mechanistic Principles of Amide Coupling
The majority of amide coupling reactions proceed through the activation of a carboxylic acid to form a more reactive species that is readily attacked by an amine. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a widely used class of coupling reagents.[3][4] The mechanism of EDC-mediated coupling involves the reaction of the carbodiimide with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing a urea byproduct.[4][5]
To improve reaction efficiency and minimize side reactions, such as racemization in the case of chiral carboxylic acids, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often employed.[6][7] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and efficiently reacts with the amine.[3][7]
Key Considerations for Coupling this compound
The coupling of this compound requires addressing two key molecular features:
-
The Hydrochloride Salt: The amine functional group is protonated, forming a hydrochloride salt. To enable its nucleophilic attack on the activated carboxylic acid, a non-nucleophilic base must be added to the reaction mixture to deprotonate the ammonium salt and liberate the free amine.
-
The tert-Butyl Ester: This protecting group is sensitive to acidic conditions. Therefore, the choice of reagents and workup procedures must be carefully considered to avoid premature deprotection.[8][9]
A common and effective non-nucleophilic base for this purpose is N,N-diisopropylethylamine (DIPEA), also known as Hünig's base.[10][11][12] Its steric hindrance prevents it from competing with the primary amine as a nucleophile, while its basicity is sufficient to deprotonate the ammonium salt.[10][11]
Experimental Protocol: A General Procedure
This protocol outlines a general method for the coupling of a generic carboxylic acid with this compound using EDC, HOBt, and DIPEA.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Typical Molar Equivalents |
| Carboxylic Acid | - | 1.0 |
| This compound | 223.72 | 1.1 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 155.24 | 1.2 |
| HOBt (1-Hydroxybenzotriazole) | 135.13 | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.5 |
| Anhydrous Dichloromethane (DCM) | - | - |
| Saturated aqueous NaHCO₃ solution | - | - |
| Brine | - | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Addition of Amine and Base: Add this compound (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 10-15 minutes.
-
Activation: In a separate flask, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in anhydrous DCM. Add this solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure coupled product.
Visualizing the Workflow
Caption: A generalized workflow for the amide coupling of this compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time. - Ensure all reagents are anhydrous. - Use slightly more coupling reagent and base. |
| Loss of product during workup | - Be cautious with aqueous washes to avoid emulsions. - Use multiple extractions with smaller volumes of solvent. | |
| Presence of Starting Material | Insufficient activation | - Check the quality of the EDC and HOBt. - Increase the equivalents of coupling reagents. |
| Incomplete deprotonation of the amine | - Ensure sufficient DIPEA is used. - Consider using a stronger, non-nucleophilic base. | |
| Side Product Formation | Premature deprotection of the tert-butyl ester | - Avoid any acidic conditions during workup. - Use a milder workup if possible. |
| Formation of urea byproducts from EDC | - Add HOBt to suppress side reactions. - Purify carefully by column chromatography. |
Conclusion
The successful amide coupling of this compound is readily achievable with careful consideration of the substrate's unique properties. The use of a carbodiimide coupling agent in conjunction with an activating agent and a non-nucleophilic base provides a robust and reliable method for the synthesis of a variety of amide-containing molecules. The protocol provided herein serves as a comprehensive guide for researchers, offering a solid foundation for their synthetic endeavors.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
- Google Patents. (n.d.). US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
-
Wikipedia. (2023, November 28). N,N-Diisopropylethylamine. Retrieved from [Link]
-
ACS Publications. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18016–18031. [Link]
-
Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Reddit. (2023, April 28). Does using DIPEA in a peptide coupling reaction that different from TEA? Retrieved from [Link]
-
ResearchGate. (2019). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 9(29), 6215-6220. [Link]
-
Carl ROTH. (n.d.). N,N-Diisopropylethylamine (DIPEA). Retrieved from [Link]
-
Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(51), 37365-37372. [Link]
-
PubMed. (2000). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]
-
Hopax. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Catalysis, 1(9), 1133-1137. [Link]
-
ResearchGate. (2016). How to purify p-amino tert butyl benzamide? Retrieved from [Link]
-
ResearchGate. (2008). Amide bond formation: Beyond the myth of coupling reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first? Retrieved from [Link]
-
ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
-
DC Chemicals. (n.d.). tert-Butyl 6-aminocaproate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl 6-aminocaproate|CAS 5514-98-7|DC Chemicals [dcchemicals.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bachem.com [bachem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Amide Bond Formation with tert-Butyl 6-Aminohexanoate Hydrochloride
Introduction
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials.[1] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[2] Consequently, a diverse toolkit of coupling reagents has been developed to activate the carboxylic acid, facilitating its reaction with the amine nucleophile.[] This guide provides a detailed technical overview and practical protocols for amide bond formation using tert-butyl 6-aminohexanoate hydrochloride, a common building block in drug discovery and materials science.
A particular challenge arises when one of the coupling partners is an amine hydrochloride salt, such as this compound. The protonated amine is not nucleophilic and requires in-situ neutralization by a non-nucleophilic base to participate in the coupling reaction. The choice of coupling reagent, base, solvent, and reaction conditions is critical to achieving high yields and purity while minimizing side reactions. This document will explore these variables, offering field-proven insights to guide researchers in designing robust and efficient amide coupling protocols.
Reagent Spotlight: this compound
This compound is a bifunctional molecule featuring a primary amine and a tert-butyl ester. The tert-butyl ester serves as a protecting group for the carboxylic acid, preventing self-polymerization and allowing for selective amide bond formation at the amino terminus. The hydrochloride salt form enhances the compound's stability and shelf-life but necessitates the inclusion of a base in the reaction mixture to liberate the free amine.
Key Properties:
| Property | Value |
| Molecular Formula | C₁₀H₂₂ClNO₂ |
| Molecular Weight | 223.74 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, and DMF |
The Crucial Role of Coupling Reagents
Amide coupling reagents are designed to convert the hydroxyl group of a carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by an amine.[2] These reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and relatively low cost.[4] They react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[2][5][6][7] This intermediate can then react with an amine to form the desired amide.[2][5][6][7]
A common side reaction with carbodiimides is the rearrangement of the O-acylisourea to a stable N-acylurea, which can be difficult to remove.[6][7] To suppress this and minimize racemization in chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[4][5] These additives react with the O-acylisourea to form an active ester, which is less prone to side reactions.[4][5]
Uronium/Aminium and Phosphonium Salts: For Challenging Couplings
For more challenging amide bond formations, such as those involving sterically hindered substrates or electron-deficient amines, uronium/aminium salts like HBTU, HATU, and HCTU, or phosphonium salts like PyBOP and PyAOP are often employed.[][8][9] These reagents are generally more reactive and lead to faster reaction times and higher yields.[4][8] They react with carboxylic acids in the presence of a base to form an activated ester in situ.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of a generic carboxylic acid with this compound using two common coupling systems: EDC/HOBt and HBTU.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution. It is crucial to add the base to neutralize the hydrochloride salt and facilitate the reaction.
-
In a separate container, dissolve EDC (1.2 equiv) in a small amount of anhydrous DMF.
-
Add the EDC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: HBTU-Mediated Amide Coupling
This protocol is recommended for more challenging couplings where higher reactivity is required.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HBTU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HBTU (1.2 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) to the solution and stir for 10-15 minutes to allow for the pre-activation of the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M aqueous HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure amide.
General Workflow for Amide Coupling with an Amine Hydrochloride Salt
Caption: General workflow for amide coupling.
Mechanistic Insights
Carbodiimide Mechanism with HOBt Additive
The reaction begins with the activation of the carboxylic acid by the carbodiimide (e.g., EDC) to form the highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to generate an active ester. The free amine, liberated by the base, then attacks the carbonyl of the active ester to form the amide bond and regenerate HOBt.
Caption: Carbodiimide coupling mechanism.
Uronium Salt (HBTU) Mechanism
In the HBTU-mediated coupling, the carboxylic acid is deprotonated by the base (DIPEA). The resulting carboxylate attacks HBTU to form an HOBt active ester and tetramethylurea.[10] The amine then displaces HOBt from the active ester to yield the final amide product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficient base to neutralize the amine hydrochloride. - Inactive coupling reagent. - Sterically hindered substrates. | - Increase the equivalents of base (DIPEA). - Use a fresh bottle of coupling reagent. - Switch to a more powerful coupling reagent (e.g., HATU). - Increase reaction temperature or time. |
| Presence of Unreacted Starting Material | - Incomplete reaction. - Insufficient equivalents of one reactant. | - Increase reaction time. - Use a slight excess of the carboxylic acid or amine. |
| Formation of Byproducts | - N-acylurea formation (with carbodiimides). - Racemization of chiral carboxylic acids. | - Ensure the use of HOBt or HOAt with carbodiimides. - Maintain low reaction temperatures, especially during the activation step. |
| Difficult Purification | - Water-soluble byproducts (e.g., urea from EDC). - Similar polarity of product and starting materials. | - Perform thorough aqueous washes during workup. - Optimize the mobile phase for column chromatography. |
Analytical Monitoring
The progress of the amide coupling reaction can be effectively monitored using several analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of reactants and products, and the identification of any byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to confirm the structure of the final product.[11]
-
Near-Infrared (NIR) Spectroscopy: An emerging process analytical technology (PAT) tool for monitoring the formation of amide bonds.[12]
Conclusion
The successful formation of an amide bond using this compound hinges on the careful selection of coupling reagents, base, and reaction conditions. By understanding the underlying mechanisms and potential pitfalls, researchers can develop robust and efficient protocols tailored to their specific needs. The methods outlined in this guide provide a solid foundation for the synthesis of a wide range of amide-containing molecules, empowering scientists in their drug discovery and development endeavors.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 133-143. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-628. [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Wikipedia. (n.d.). HBTU. Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. peptide.com [peptide.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
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- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. HBTU - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Deprotection of the tert-Butyl Ester in tert-Butyl 6-Aminohexanoate
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of the tert-Butyl Ester Protecting Group
In the landscape of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the carboxylic acid functional group requires a robust yet selectively cleavable shield. The tert-butyl (tBu) ester serves as a premier choice for this role. Its steric bulk renders it highly stable under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles, thereby preventing unwanted side reactions.
This guide focuses on the deprotection of tert-butyl 6-aminohexanoate, a bifunctional molecule where the carboxylic acid is masked as a tBu ester. The liberation of the free carboxylic acid to yield 6-aminohexanoic acid (also known as ε-aminocaproic acid) is a critical step in its use as a linker or in the synthesis of polyamides like Nylon-6.[1] The primary challenge lies in achieving this transformation efficiently and cleanly, without inducing side reactions such as the intramolecular cyclization to form caprolactam.[2]
This document provides a detailed exploration of the mechanistic principles, a comparative analysis of common deprotection strategies, and field-tested protocols for the successful deprotection of tert-butyl 6-aminohexanoate.
The Mechanism of Acid-Catalyzed Deprotection
The most prevalent method for cleaving a tert-butyl ester is through acid catalysis. The reaction proceeds via a unimolecular elimination mechanism (E1), driven by the formation of a highly stable tert-butyl carbocation.
The process unfolds in three key steps:
-
Protonation: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This step increases the electrophilicity of the carbonyl carbon.
-
Carbocation Formation: The C-O bond between the ester oxygen and the tert-butyl group cleaves, releasing the free carboxylic acid and the tertiary carbocation. This step is the rate-determining step and is favored due to the exceptional stability of the tert-butyl cation.
-
Cation Quenching: The tert-butyl cation is then quenched. Typically, it undergoes elimination by losing a proton to the conjugate base of the acid (e.g., trifluoroacetate), forming the volatile byproduct isobutylene gas.[3] This irreversible gas formation drives the reaction to completion.
Caption: Acid-catalyzed E1 mechanism for tBu ester cleavage.
Comparative Analysis of Deprotection Methodologies
While strong acid catalysis is the workhorse method, several other strategies have been developed, each with distinct advantages and applications. The choice of method is dictated by the substrate's sensitivity to harsh conditions and the presence of other protecting groups.
| Method | Reagents & Typical Conditions | Expertise & Experience Insights (Pros) | Trustworthiness & Limitations (Cons) | Selectivity Profile |
| Strong Brønsted Acids | TFA in CH₂Cl₂ (1:1 v/v), RT, 1-5 h.[4] 4M HCl in Dioxane/EtOAc, RT. | Fast, reliable, and highly effective. Volatile byproducts (isobutylene, TFA, HCl) are easily removed in vacuo. | Harsh conditions can cleave other acid-labile groups (e.g., Boc, trityl).[5][6] Corrosive and hazardous reagents require careful handling. | Low selectivity. Will likely remove other common acid-sensitive protecting groups. |
| Lewis Acids | ZnBr₂ in CH₂Cl₂, RT.[6][7] | Significantly milder than strong Brønsted acids. Can offer chemoselectivity in the presence of certain other acid-sensitive groups.[6] | Slower reaction times compared to TFA. Requires careful control to avoid cleavage of other groups like N-Boc.[6] Metal contamination is possible. | Can be selective for tBu esters over N-Boc groups under carefully controlled conditions, though N-Boc groups are often still labile.[6] |
| Thermal (Reagent-Free) | Protic solvents (e.g., H₂O, EtOH) at high temperatures (120-240 °C) in a sealed vessel or flow reactor.[8] | "Green" chemistry approach with no acid catalyst required.[8] Byproducts are only isobutylene and solvent. | Requires specialized equipment (flow reactor or autoclave). High temperatures may cause degradation or side reactions (e.g., cyclization).[8] | Generally non-selective; high thermal energy can affect other functional groups. |
| Mild Acidic Conditions | Aqueous Phosphoric Acid (85%).[9][10][11] | Environmentally benign, mild, and convenient workup. Tolerates many other protecting groups like Cbz, benzyl esters, and TBDMS ethers.[9][10] | May require elevated temperatures for less reactive substrates. Slower than strong acid methods. | High selectivity. Excellent for substrates with multiple protecting groups where only the tBu ester needs to be cleaved.[9][10] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the two most common and practical deprotection methods.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Principle: This protocol utilizes a strong organic acid, TFA, to effect rapid and clean cleavage of the tert-butyl ester at room temperature. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) to ensure solubility of the starting material.
Materials and Reagents:
-
tert-Butyl 6-aminohexanoate
-
Dichloromethane (DCM), anhydrous grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 6-aminohexanoate (1.0 eq) in anhydrous dichloromethane (approx. 0.1–0.2 M concentration).
-
Acid Addition: Place the flask in an ice bath (0 °C). Slowly add trifluoroacetic acid (an equal volume to the DCM used, creating a 1:1 v/v mixture) dropwise via a dropping funnel. Safety Note: TFA is highly corrosive and volatile. This step must be performed in a well-ventilated fume hood.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-5 hours).
-
Work-up (Solvent Removal): Once the reaction is complete, carefully remove the DCM and excess TFA in vacuo using a rotary evaporator. Note: Ensure your rotary evaporator has components compatible with acidic vapors. The residue will be the trifluoroacetate salt of 6-aminohexanoic acid.[4]
-
Neutralization & Extraction (Optional, for non-zwitterionic products): For this specific zwitterionic product, direct isolation is preferred. If extraction were necessary for other substrates, the residue would be dissolved in DCM and washed cautiously with saturated NaHCO₃ solution until the aqueous layer is basic, followed by a brine wash.[4]
-
Purification: The resulting crude 6-aminohexanoic acid salt can be purified. A common method for amino acids is to dissolve the crude product in a minimal amount of water and pass it through an ion-exchange resin. Alternatively, crystallization can be achieved by dissolving the crude solid in minimal hot water or an alcohol/water mixture and allowing it to cool slowly.
Expected Results: The deprotection should proceed to completion, yielding 6-aminohexanoic acid. The identity and purity can be confirmed by ¹H NMR (disappearance of the tert-butyl singlet at ~1.4 ppm) and mass spectrometry.
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
Principle: This method uses a solution of hydrogen chloride in an organic solvent, such as dioxane or ethyl acetate, as a more cost-effective alternative to TFA. The reaction yields the hydrochloride salt of the amino acid.
Materials and Reagents:
-
tert-Butyl 6-aminohexanoate
-
4M HCl in 1,4-Dioxane (commercially available)
-
Diethyl ether, anhydrous
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve tert-butyl 6-aminohexanoate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or use it neat in a round-bottom flask.
-
Acid Addition: Add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the starting material at room temperature with vigorous stirring.
-
Reaction & Precipitation: Stir the mixture at room temperature. As the reaction proceeds, the hydrochloride salt of 6-aminohexanoic acid is often less soluble and may precipitate out of the solution as a white solid.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
-
Isolation: Once the reaction is complete, add an excess of anhydrous diethyl ether to the reaction mixture to fully precipitate the product salt.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of cold diethyl ether to remove any unreacted starting material and dioxane. Dry the resulting white solid under high vacuum. The product is 6-aminohexanoic acid hydrochloride.
-
Conversion to Zwitterion (if needed): To obtain the free amino acid, the hydrochloride salt can be dissolved in water and neutralized by passing it through a basic ion-exchange resin or by careful addition of a base like pyridine or triethylamine followed by crystallization.
Experimental Workflow and Troubleshooting
The overall process from protected starting material to purified product follows a logical sequence. Understanding this flow helps in planning and troubleshooting.
Caption: A typical workflow for tBu ester deprotection.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid, insufficient reaction time, or presence of water in the reaction mixture which can hydrolyze the acid catalyst. | Add more acid or increase the reaction time. Ensure all reagents and solvents are anhydrous. For sluggish reactions, gentle warming (30-40 °C) can be considered, but monitor for side products. |
| Formation of Side Product | Intramolecular Cyclization: The free amino acid can cyclize to form ε-caprolactam, especially under harsh conditions or upon heating. | Use the mildest effective conditions. Avoid prolonged heating during work-up. Isolate the product promptly after the reaction is complete. |
| Difficulty in Isolation | The product is a zwitterion, making it highly polar and soluble in water but often insoluble in common organic solvents. | Avoid standard liquid-liquid extraction. Use precipitation/crystallization from polar solvent systems (e.g., ethanol/ether, water/acetone) or employ ion-exchange chromatography for high purity. |
| Product is an Oil/Gum | The product may be impure or has formed a salt that is not crystalline. | Triturate the oil with a non-polar solvent like diethyl ether or hexane to induce solidification. Re-purify via crystallization from a different solvent system or use column chromatography (ion-exchange or silica gel with a polar mobile phase). |
References
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tert-Butyl Esters - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates . The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]
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tert-Butyl Ethers - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. [Link]
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Wu, Y., et al. (2002). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 . Organic Letters. [Link]
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Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection . Bioorganic & Medicinal Chemistry, 25(23), 6353-6358. [Link]
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Yamamoto, H., et al. (2023). Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters . ResearchGate. [Link]
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Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids . (n.d.). The Royal Society of Chemistry. [Link]
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Method to remove Boc in the presence of t-butylester . (2023). Reddit. [Link]
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Wu, Y. Q., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride . Tetrahedron Letters. [Link]
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Lee, J., & Jung, Y. (2011). Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions . Synthetic Communications, 41(1), 1-7. [Link]
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ε-AMINOCAPROIC ACID . Organic Syntheses. [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Van der Meulen, A., et al. (2020). Structure elucidation and quantification of impurities formed between 6-aminocaproic acid and the excipients citric acid and sorbitol in an oral solution . ResearchGate. [Link]
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Djukanovic, D., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . Organic Process Research & Development, 22(5), 618-623. [Link]
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Drabik, P., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element in the Structure of Biologically Active Molecules . International Journal of Molecular Sciences, 22(22), 12122. [Link]
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Application Notes and Protocols: Tert-butyl 6-aminohexanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Utility of a Versatile Linker
Tert-butyl 6-aminohexanoate hydrochloride is a bifunctional organic molecule of significant interest in the realms of medicinal chemistry, peptide synthesis, and drug delivery. Its structure, featuring a carboxylic acid masked as a tert-butyl ester and a primary amine protected as a hydrochloride salt, makes it an invaluable building block. The linear six-carbon chain provides a flexible and hydrophobic spacer, which is often crucial for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1]
In the rapidly evolving field of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy and safety.[2][3] this compound serves as a precursor to such linkers, offering a defined length and chemical handles for covalent attachment.[4][5][6] The tert-butyl ester provides robust protection to the carboxylic acid under a wide range of conditions, yet it can be selectively removed under acidic conditions.[7] The amine, available for reaction after neutralization of the hydrochloride salt, serves as a key nucleophile for amide bond formation. The hydrochloride salt form enhances the stability and solubility of the compound, facilitating its handling and formulation.[8]
This document provides a comprehensive guide to the synthesis and application of this compound, offering detailed protocols and insights into the chemical principles governing its use.
Synthesis of this compound: A Three-Step Approach
The synthesis of this compound is a well-established three-step process commencing from 6-aminohexanoic acid. The synthetic strategy involves:
-
N-protection: The primary amine of 6-aminohexanoic acid is protected with a tert-butyloxycarbonyl (Boc) group.
-
Esterification: The carboxylic acid of the N-Boc protected intermediate is esterified to form the tert-butyl ester.
-
Deprotection and Salt Formation: The Boc group is removed under acidic conditions, which concurrently protonates the primary amine to yield the final hydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Part 1: N-Boc Protection of 6-Aminohexanoic Acid
The initial step involves the protection of the nucleophilic amino group to prevent its interference in the subsequent esterification reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[7] The reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Reaction Mechanism:
Caption: N-Boc protection of 6-aminohexanoic acid.
Detailed Protocol:
-
Dissolution: Dissolve 6-aminohexanoic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium hydroxide (NaOH, 2 equivalents) to the solution and stir until all solids have dissolved. The base deprotonates the carboxylic acid and ensures the amino group is a free nucleophile.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a cold 1 M hydrochloric acid (HCl) solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-6-aminohexanoic acid as a white solid.[9]
-
Table 1: Reagents and Solvents for N-Boc Protection
| Reagent/Solvent | Molar Equivalent/Volume | Purpose |
| 6-Aminohexanoic Acid | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate | 1.1 | Boc Protecting Agent |
| Sodium Hydroxide | 2.0 | Base |
| 1,4-Dioxane | - | Co-solvent |
| Water | - | Solvent |
| 1 M Hydrochloric Acid | - | Acidification for work-up |
| Ethyl Acetate | - | Extraction Solvent |
| Brine | - | Washing Agent |
| Anhydrous Sodium Sulfate | - | Drying Agent |
Part 2: Tert-butyl Esterification of N-Boc-6-aminohexanoic Acid
The esterification of the carboxylic acid with a tert-butyl group is challenging under standard Fischer esterification conditions due to the steric hindrance of the tert-butyl group and the potential for acid-catalyzed removal of the Boc protecting group. A common and effective method involves the use of a strong acid catalyst with tert-butanol.[4][10]
Detailed Protocol:
-
Reactant Mixture: To a solution of N-(tert-butoxycarbonyl)-6-aminohexanoic acid (1 equivalent) in dichloromethane (DCM), add tert-butanol (5-10 equivalents).
-
Catalyst: Add 4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents) as a catalyst.
-
Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the DCU precipitate and wash with cold DCM.
-
Wash the filtrate sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl N-(tert-butoxycarbonyl)-6-aminohexanoate.
-
Part 3: Boc Deprotection and Hydrochloride Salt Formation
The final step involves the selective removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the protected intermediate with a strong acid, such as hydrochloric acid in an organic solvent.[11]
Reaction Mechanism:
Caption: Acid-catalyzed deprotection of the Boc group and formation of the hydrochloride salt.
Detailed Protocol:
-
Dissolution: Dissolve tert-butyl N-(tert-butoxycarbonyl)-6-aminohexanoate (1 equivalent) in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.
-
Acidification: To the stirred solution at 0 °C, add a solution of hydrochloric acid in 1,4-dioxane (4 M, 2-3 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt should form.
-
Isolation:
-
Collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.
-
Application in Peptide Synthesis: A Representative Protocol
This compound is a valuable building block in solid-phase peptide synthesis (SPPS), where it can be used as a linker or spacer.[5][12] The following protocol outlines its use in a standard peptide coupling reaction.
Pre-reaction Step: Neutralization of the Hydrochloride Salt
Prior to coupling, the hydrochloride salt must be neutralized to generate the free amine. This is typically done in situ.[13][14]
Detailed Protocol for Peptide Coupling:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Activation: In a separate vessel, pre-activate the carboxylic acid of the incoming Fmoc-protected amino acid (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Neutralization and Coupling:
-
Dissolve this compound (3 equivalents) in DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA, 6 equivalents) to neutralize the hydrochloride salt.
-
Add the neutralized linker solution and the activated amino acid solution to the resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
Table 2: Key Reagents for Peptide Coupling
| Reagent | Purpose |
| HBTU/HOBt | Coupling Reagents |
| DIEA | Non-nucleophilic Base |
| DMF | Solvent |
| 20% Piperidine in DMF | Fmoc Deprotection Agent |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons of the hexanoate chain, and the protons adjacent to the amino and ester groups.[1][15][16]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups such as the ester carbonyl and the amine salt.
References
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-
Supporting Information for "A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks," The Royal Society of Chemistry. [Link]
- WIPO Patent WO2020031201A1, "Improved process for the preparation of 6-aminohexanoic acid," Google P
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"tert.-BUTYL CHLORIDE," Organic Syntheses Procedure. [Link]
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"Tert-butyl 6-aminohexanoate," PubChem, National Institutes of Health. [Link]
- Taiwanese Patent TWI591045B, "Method for making 6-aminocaproic acid as active pharmaceutical ingredient," Google P
-
"Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite," ResearchGate. [Link]
-
"Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?," Quora. [Link]
-
"Practical Synthesis Guide to Solid Phase Peptide Chemistry," AAPPTec. [Link]
-
"Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis," LSU Scholarly Repository. [Link]
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"Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust," ResearchGate. [Link]
-
"Boc-Protected Amino Groups," Organic Chemistry Portal. [Link]
-
"Esters of 6-aminohexanoic Acid as Skin Permeation Enhancers: The Effect of Branching in the Alkanol Moiety," PubMed. [Link]
-
"CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities," Royal Society of Chemistry. [Link]
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-
"Synthesis, characterization and pharmacological evaluation of amide prodrugs of flurbiprofen," SciELO. [Link]
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Supporting Information for "tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis," Royal Society of Chemistry. [Link]
-
"EXPERIMENTAL PROCEDURES," Beilstein Journals. [Link]
-
"Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol," ResearchGate. [Link]
-
"Solid-phase peptide synthesis using N-trityl-amino acids," Digital CSIC. [Link]
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"A Convenient Synthesis of Amino Acid Methyl Esters," PMC, National Institutes of Health. [Link]
-
"NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," UT Southwestern Medical Center. [Link]
-
"How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?," ResearchGate. [Link]
-
"Experimental Procedures," The Royal Society of Chemistry. [Link]
-
"Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications," MDPI. [Link]
-
"How to make a salt of a novel compound?," ResearchGate. [Link]
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"Selective Esterification of Amino Acid," Chemistry Stack Exchange. [Link]
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"tert-BUTYL ISOCYANIDE," Organic Syntheses Procedure. [Link]
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"SUPPLEMENTARY INFORMATION," Macmillan Group, Princeton University. [Link]
-
"6-((tert-Butoxycarbonyl)amino)hexanoic acid," PubChem, National Institutes of Health. [Link]
-
"Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment," PMC, National Institutes of Health. [Link]
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"Supporting Information," ScienceOpen. [Link]
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Application Note: A Practical Guide to the Purification of Products from Reactions of tert-Butyl 6-Aminohexanoate Hydrochloride
Abstract
tert-Butyl 6-aminohexanoate hydrochloride is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical intermediates and novel materials. It features a primary amine, which serves as a versatile nucleophile, and a carboxylic acid protected by an acid-labile tert-butyl ester.[1][2] Reactions targeting the primary amine, such as amide bond formation, are common but yield complex mixtures containing unreacted starting materials, reagents, and byproducts. Achieving high purity of the desired product is paramount for subsequent synthetic steps and final application. This guide provides a comprehensive overview and detailed protocols for the strategic purification of products derived from this key intermediate, focusing on the common challenges and their solutions.
Foundational Principles: Reaction and Impurity Profiling
A successful purification strategy begins with a thorough understanding of the reaction mixture's composition. The most frequent application of tert-butyl 6-aminohexanoate is in acylation or amide coupling reactions, which serve as an excellent model for discussing purification.
In a typical amide coupling, the hydrochloride salt must first be neutralized with a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) to liberate the free primary amine. This amine then reacts with a carboxylic acid that has been activated by a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
This process, while effective, introduces a variety of substances into the reaction vessel, each with distinct chemical properties that must be addressed during purification. The expected components of the crude reaction mixture are outlined in Table 1.
Table 1: Impurity Profile for a Typical Amide Coupling Reaction
| Source | Compound/Class | Typical Properties | Rationale for Removal |
|---|---|---|---|
| Starting Materials | Unreacted tert-Butyl 6-aminohexanoate | Basic, moderately polar | Reduces final product yield and purity. |
| Unreacted Carboxylic Acid | Acidic, variable polarity | A key impurity that must be removed. | |
| Reagents | Excess Amine Base (TEA, DIPEA) | Basic, water-soluble salts | Can interfere with chromatography and downstream reactions. |
| Coupling Reagents (EDC, HOBt) | Water-soluble, polar | Reagents are typically used in excess and must be removed. | |
| Byproducts | Dicyclohexylurea (DCU) / EDC-urea | DCU: Insoluble in many organic solvents. EDC-urea: Water-soluble. | These byproducts are direct results of the coupling reaction and are often major impurities.[3] |
| | Amine Hydrochloride Salts | Water-soluble salts | Formed from the neutralization of excess base. |
The Purification Workflow: A Strategic Decision Tree
A multi-step approach is essential for systematically removing the diverse impurities. The optimal path depends on the physical properties of the desired product and the nature of the impurities. The general workflow is depicted below.
Caption: A decision-based workflow for product purification.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the most critical stages of the purification process.
Protocol 1: Aqueous Workup via Liquid-Liquid Extraction
The goal of this phase is to remove the bulk of water-soluble impurities.
Rationale: This protocol leverages the differing solubilities of acidic, basic, and neutral components in aqueous and organic phases. By washing with dilute acid, basic impurities are protonated and extracted into the aqueous layer. Conversely, washing with a base deprotonates acidic impurities, moving them to the aqueous phase.
Step-by-Step Procedure:
-
Initial Quench & Dilution: If your reaction solvent is water-miscible (e.g., THF, DMF), first remove it under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). If the reaction was run in DCM or EtOAc, simply dilute the mixture with 2-3 volumes of the same solvent.
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acid, such as 1 M HCl or saturated aqueous ammonium chloride (NH₄Cl). Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate and drain the aqueous layer. This step removes the amine base (e.g., TEA, DIPEA) and any unreacted tert-butyl 6-aminohexanoate.[4]
-
Base Wash: Add an equal volume of a weak base, typically saturated aqueous sodium bicarbonate (NaHCO₃), to the organic layer in the separatory funnel.
-
Caution: If a significant amount of unreacted carboxylic acid is present, CO₂ gas will be evolved. Add the bicarbonate solution slowly and vent the funnel immediately and repeatedly after gentle swirling before shaking.[4]
-
This wash removes unreacted carboxylic acid and acidic additives like HOBt.[5] Drain the aqueous layer.
-
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This step removes residual water from the organic layer and helps to break up any minor emulsions.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This is the most powerful technique for separating the desired product from closely related impurities based on polarity.
Rationale: Flash chromatography utilizes a stationary phase (typically silica gel) and a mobile phase (eluent). Compounds in the mixture partition between the two phases. Less polar compounds spend more time in the nonpolar mobile phase and elute faster, while more polar compounds interact more strongly with the polar silica gel and elute slower.
Step-by-Step Procedure:
-
Eluent System Selection: Using thin-layer chromatography (TLC), identify a solvent system that provides good separation of your product from impurities. The ideal Retention Factor (R_f) for the product is between 0.2 and 0.4. Common starting points are mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[1][6]
-
Column Packing: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column using the chosen eluent, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or the reaction solvent (e.g., DCM). For less soluble materials, an alternative is to adsorb the crude product onto a small amount of silica gel (dry loading) by dissolving it, adding silica, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution and Fraction Collection: Apply the eluent to the top of the column and use positive pressure (air or nitrogen) to maintain a steady flow. Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Suggested Eluent Systems for Flash Chromatography
| Product Polarity | Primary Solvent System | Secondary System | Notes/Additives |
|---|---|---|---|
| Low to Medium | Hexanes / Ethyl Acetate (e.g., 9:1 to 1:1) | Toluene / Acetone | Ideal for many N-acylated products. |
| Medium to High | Dichloromethane / Methanol (e.g., 99:1 to 9:1) | Ethyl Acetate / Methanol | The methanol percentage is increased to elute more polar compounds. |
| Basic Products | Any of the above | Any of the above | Add 0.5-1% triethylamine to the eluent to prevent the product from streaking on the silica gel. |
Protocol 3: Purification by Crystallization
If the final product is a solid, crystallization can be an excellent method for achieving very high purity.
Rationale: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at high temperature, and as it cools, the solubility decreases, forcing the desired compound to form a crystal lattice, excluding impurities which remain in the solution (mother liquor).
Step-by-Step Procedure:
-
Solvent Selection: The ideal crystallization solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof).
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required for complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[7] Further cooling in an ice bath or refrigerator can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Validation of Product Purity
No purification is complete without verification. The following analytical techniques are essential for confirming the identity and purity of the final product.
Caption: Key techniques for validating product purity.
-
Thin-Layer Chromatography (TLC): Should show a single spot under UV visualization and/or after staining.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean, with chemical shifts and integrations consistent with the expected structure and no significant signals attributable to impurities.
-
Mass Spectrometry (MS): The observed molecular ion peak (e.g., [M+H]⁺ in ESI-MS) should match the calculated molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity, which should typically be >95% for use in further research.
Conclusion
The purification of products from reactions involving this compound is a systematic process that hinges on understanding the impurity profile of the crude reaction mixture. A well-executed aqueous workup is critical for removing the majority of reagent- and byproduct-based impurities. This is typically followed by either flash column chromatography for oils and challenging separations, or crystallization for solid products. By combining these protocols with rigorous analytical validation, researchers can confidently obtain high-purity materials essential for advancing scientific discovery and drug development.
References
- A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
- Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
-
PubChem Compound Summary for CID 10750089, Tert-butyl 6-aminohexanoate. National Center for Biotechnology Information. Available at: [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
- Improved process for the preparation of 6-aminohexanoic acid. Google Patents.
- Crystallization method of Boc-amino acid. Google Patents.
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central, National Institutes of Health. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central, National Institutes of Health. Available at: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Tert-butyl 6-aminohexanoate | C10H21NO2 | CID 10750089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Tert-butyl 6-aminohexanoate Hydrochloride in Solid-Phase Peptide Synthesis
Introduction: Strategic Incorporation of Flexible Spacers in Peptide Synthesis
In the intricate field of peptide science, the modification of peptide structures to enhance their therapeutic or diagnostic potential is a paramount objective. Beyond the primary amino acid sequence, the introduction of non-peptidic moieties, such as linkers and spacers, can profoundly influence a peptide's pharmacological profile. 6-aminohexanoic acid (Ahx), an ω-amino acid, is a widely employed building block for this purpose.[1][2] Its six-carbon aliphatic chain imparts both flexibility and hydrophobicity, which can be strategically leveraged to optimize peptide-receptor interactions, improve solubility, or create a defined distance between the peptide and a conjugated molecule (e.g., a fluorophore, a drug, or a chelating agent for radiolabeling).[1][2][3]
This guide provides a detailed technical overview and robust protocols for the application of tert-butyl 6-aminohexanoate hydrochloride in solid-phase peptide synthesis (SPPS), primarily within the context of the prevalent Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[4][5] The use of the tert-butyl ester as a protecting group for the carboxylic acid terminus ensures its stability throughout the iterative base-labile Fmoc-deprotection steps of peptide chain elongation.[4][5] The terminal tert-butyl group is then efficiently removed during the final acidolytic cleavage of the peptide from the solid support, concurrently with the side-chain protecting groups.[6]
This application note will detail the rationale, experimental design, and step-by-step execution for incorporating this versatile linker, enabling researchers to confidently generate peptides with C-terminal modifications or flexible side-chain extensions.
Core Principles and Strategic Applications
The primary role of this compound is to introduce a 6-carbon spacer arm terminating in a carboxylic acid upon final deprotection. The hydrochloride salt form necessitates a neutralization step prior to its use in a coupling reaction.
Key Applications:
-
C-Terminal Modification: To generate a peptide with a C-terminal 6-aminohexanoic acid, providing a handle for subsequent solution-phase conjugation or to study the impact of a flexible, negatively charged tail on biological activity.
-
Side-Chain Derivatization: To modify the side-chain amine of residues like Lysine or Ornithine, introducing a flexible spacer for the attachment of other molecules.
-
Steric Hindrance Reduction: The spacer can distance a bulky label or conjugated molecule from the core peptide sequence, preserving the peptide's native conformation and binding affinity.[1]
-
Enhanced Hydrophobicity and Solubility: The aliphatic nature of the hexanoate linker can modulate the overall hydrophobicity of the peptide, which may influence its solubility and pharmacokinetic properties.[3]
The tert-butyl ester protecting group is integral to the Fmoc/tBu SPPS strategy due to its stability in the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF) and its lability to strong acids like trifluoroacetic acid (TFA), which is used for the final cleavage.[5][6]
Experimental Workflow and Protocols
The incorporation of this compound is performed on a solid support after the desired peptide sequence has been assembled. The process begins with the deprotection of the N-terminal Fmoc group of the final amino acid in the sequence, exposing a free amine for the subsequent coupling reaction.
Diagram of the Overall Workflow
Caption: General workflow for N-terminal modification using tert-butyl 6-aminohexanoate.
Protocol 1: Coupling of this compound to a Resin-Bound Peptide
This protocol assumes the synthesis is performed on a 0.1 mmol scale. Adjust volumes accordingly for different scales. The starting material is a peptide-resin with a free N-terminal amine following the final Fmoc deprotection step.
Materials and Reagents:
| Reagent | Typical Concentration/Amount | Purpose |
| Peptide-Resin (with free N-terminal amine) | 0.1 mmol | Solid support with peptide sequence |
| This compound | 0.4 mmol (4 eq.) | Linker/Spacer building block |
| HBTU (or HATU) | 0.38 mmol (3.8 eq.) | Coupling activator |
| HOBt | 0.4 mmol (4 eq.) | Racemization suppressant and coupling additive |
| N,N-Diisopropylethylamine (DIPEA) | 1.0 mmol (10 eq.) | Base for neutralization and activation |
| N,N-Dimethylformamide (DMF) | As required | Primary solvent for SPPS |
| Dichloromethane (DCM) | As required | Solvent for washing |
| Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) | 10 mL/g of resin | Reagent for cleavage from resin and removal of protecting groups |
| Cold Diethyl Ether | As required | For peptide precipitation |
Step-by-Step Procedure:
-
Resin Preparation:
-
Following the final Fmoc-deprotection of the N-terminal amino acid of your peptide sequence, wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
-
Preparation of the Coupling Solution:
-
In a separate vessel, dissolve this compound (4 eq.) and HOBt (4 eq.) in a minimal amount of DMF (approx. 2 mL).
-
Add DIPEA (5 eq.) to this solution to neutralize the hydrochloride salt. Vortex briefly.
-
In another vessel, dissolve the coupling agent HBTU or HATU (3.8 eq.) in DMF (approx. 2 mL).
-
Add the HBTU/HATU solution to the neutralized aminohexanoate solution.
-
Add an additional 5 equivalents of DIPEA to this combined solution to activate the coupling agent. The pH should be approximately 8-9.
-
Allow this activation mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated coupling solution to the washed peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine on the resin.[7]
-
A negative Kaiser test (beads remain colorless or yellowish) indicates a complete reaction. If the test is positive (beads turn blue), the coupling should be repeated with a freshly prepared solution.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL), followed by DCM (3 x 10 mL) to remove any unreacted reagents and by-products.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and simultaneously removing the tert-butyl ester from the hexanoate linker and all other acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).
Step-by-Step Procedure:
-
Preparation for Cleavage:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail. A standard and highly effective cocktail is Reagent K or a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). The scavengers (TIS, water) are crucial to trap the highly reactive tert-butyl cations generated during deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.[8]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[9]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.[10]
-
A white precipitate should form. Allow it to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Chemical Rationale Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Applications of tert-butyl 6-aminohexanoate hydrochloride in Drug Discovery: A Technical Guide for Researchers
This guide provides a detailed exploration of the applications of tert-butyl 6-aminohexanoate hydrochloride in modern drug discovery, with a primary focus on its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into the rationale behind its use, provide detailed experimental protocols, and discuss the critical aspects of its incorporation into these innovative therapeutic agents.
Introduction: The Crucial Role of Linkers in Targeted Therapies
The advent of targeted therapies has revolutionized medicine, offering the potential for highly specific and potent treatments with reduced side effects. Among these, PROTACs have emerged as a powerful modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5]
The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][5][6] An ideal linker facilitates the optimal orientation of the target protein and the E3 ligase to enable efficient ubiquitination and subsequent degradation by the proteasome.[7]
This compound: A Key Building Block for PROTAC Linkers
This compound is a bifunctional building block that has gained significant traction in the synthesis of PROTACs. Its structure offers several key advantages for drug discovery researchers.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ClNO₂ | Sigma-Aldrich |
| Molecular Weight | 223.74 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid | [1] |
| Key Functional Groups | Primary amine (as hydrochloride salt), tert-butyl ester | [4] |
The primary amine serves as a versatile handle for conjugation to either the target protein ligand or the E3 ligase ligand, typically through amide bond formation. The tert-butyl ester protects the carboxylic acid functionality, preventing unwanted side reactions during synthesis. This protecting group can be selectively removed under acidic conditions to reveal the carboxylic acid, which can then be used for further conjugation.[8]
The Rationale for a 6-Carbon Alkyl Linker
The 6-carbon saturated alkyl chain of tert-butyl 6-aminohexanoate provides a balance of flexibility and length, which is often a desirable starting point in PROTAC design.[][10]
-
Flexibility: The conformational freedom of the hexyl chain allows the warhead and the E3 ligase ligand to adopt a productive orientation for ternary complex formation.[10]
-
Length: While the optimal linker length is target-dependent and often requires empirical determination, a 6-carbon chain (approximately 7.5-9 Å in its extended conformation) is a common starting point in linker optimization studies.[11] It provides sufficient separation to avoid steric hindrance between the target protein and the E3 ligase.[6]
-
Hydrophobicity: The alkyl nature of the linker contributes to the overall lipophilicity of the PROTAC, which can influence its cell permeability and pharmacokinetic properties.[]
Experimental Protocols: Synthesis of a PROTAC using this compound
This section provides a representative, step-by-step protocol for the synthesis of a generic PROTAC, illustrating the utility of this compound. This protocol is a composite of established synthetic methodologies in the field.[4][6][12][13]
Workflow Overview:
The overall synthetic strategy involves a sequential two-step amide coupling process.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Step 1: Amide Coupling with an E3 Ligase Ligand
This protocol describes the coupling of this compound to a representative E3 ligase ligand containing a carboxylic acid, such as a derivative of pomalidomide.
Materials:
-
This compound
-
E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) and DIPEA (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the linker to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes) to afford the desired intermediate product.
Rationale for Experimental Choices:
-
HATU is a highly efficient and widely used peptide coupling reagent that minimizes racemization.[13]
-
DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.
-
Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.
Step 2: tert-Butyl Ester Deprotection
The tert-butyl ester is a robust protecting group that is stable to many reaction conditions but can be cleanly removed under acidic conditions.
Materials:
-
Intermediate from Step 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the intermediate from Step 1 in anhydrous DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker-E3 ligase ligand conjugate.
Rationale for Experimental Choices:
-
TFA is a strong acid that effectively cleaves the tert-butyl ester without affecting most other functional groups.[8]
-
DCM is a common solvent for deprotection reactions as it is relatively inert and easily removed.
Step 3: Amide Coupling with the Warhead
The final step involves coupling the deprotected linker-E3 ligase ligand conjugate with the warhead (target protein ligand) that also possesses a carboxylic acid functionality.
Procedure:
This step follows a similar procedure to Step 1, using HATU and DIPEA for the amide bond formation.
-
To a solution of the warhead (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.
-
Add the deprotected linker-E3 ligase ligand conjugate (1.1 eq) to the activated warhead solution.
-
Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up and purify as described in Step 1 to obtain the final PROTAC molecule.
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed by a combination of analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Applications in Antibody-Drug Conjugates (ADCs): A Potential Frontier
While the primary application of this compound is in PROTAC synthesis, its properties as a flexible linker could potentially be extended to the field of Antibody-Drug Conjugates (ADCs). ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker in an ADC plays a critical role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.
The 6-aminohexanoic acid moiety could serve as a component of a larger, more complex linker system in ADCs, providing a flexible spacer between the antibody and the cytotoxic drug.[14] Further research is needed to fully explore the potential of this building block in the design of next-generation ADCs.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery, particularly in the rapidly evolving field of targeted protein degradation. Its straightforward incorporation into PROTAC linkers, providing a balance of flexibility and length, makes it an attractive choice for researchers. The detailed protocols and the underlying rationale provided in this guide are intended to empower scientists to effectively utilize this reagent in the synthesis of novel and potent therapeutic agents. As our understanding of the "linkerology" of PROTACs and other targeted therapies continues to grow, the strategic application of such fundamental building blocks will remain paramount to success.[5][6]
References
-
Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link]
-
Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Diva-portal.org. Available at: [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. PMC. Available at: [Link]
-
(PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]
-
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI. Available at: [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - PubMed Central. Available at: [Link]
-
Novel approaches for the rational design of PROTAC linkers. PMC - NIH. Available at: [Link]
-
Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv. Available at: [Link]
-
Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. NIH. Available at: [Link]
-
Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action | Request PDF. ResearchGate. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link]
-
Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. NIH. Available at: [Link]
-
Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. Available at: [Link]
-
Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. NIH. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
Linker Design for Antibody–Drug Conjugates. ResearchGate. Available at: [Link]
-
tert-Butyl 6-aminocaproate|CAS 5514-98-7. DC Chemicals. Available at: [Link]
-
Impact of linker length on the activity of PROTACs. PMC - NIH. Available at: [Link]
-
Linkers for ADCs. NJ Bio, Inc. Available at: [Link]
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society. Available at: [Link]
-
PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. ChemRxiv. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 6-Aminohexanoate Hydrochloride
Welcome to the technical support guide for the synthesis of tert-butyl 6-aminohexanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. The synthesis, while conceptually straightforward, involves steps that require careful control to prevent side reactions and ensure high efficiency.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during the three main stages of the synthesis:
-
N-Boc Protection of 6-Aminohexanoic Acid
-
tert-Butyl Esterification of N-Boc-6-Aminohexanoic Acid
-
Selective N-Boc Deprotection and Hydrochloride Salt Formation
We will delve into the causality behind experimental choices, provide detailed protocols, and offer data-driven solutions to improve your synthetic outcomes.
Overall Synthetic Workflow
The synthesis is typically performed in a three-step sequence starting from 6-aminohexanoic acid. Each step presents unique challenges that can impact the overall yield and purity.
Caption: Overall synthetic route for this compound.
Troubleshooting Guide & FAQs
Part 1: N-Boc Protection of 6-Aminohexanoic Acid
The first step involves the protection of the primary amine of 6-aminohexanoic acid with a tert-butoxycarbonyl (Boc) group. This is a standard procedure, but improper control of reaction conditions can lead to incomplete reactions or difficult workups.
Q1: My N-Boc protection reaction is sluggish or incomplete, resulting in a low yield. What are the common causes and how can I fix this?
A1: An incomplete reaction is typically due to suboptimal pH, insufficient reagent stoichiometry, or poor solubility of the starting material. The reaction of di-tert-butyl dicarbonate ((Boc)₂O) with the amine requires it to be in its free, nucleophilic state, which necessitates basic conditions.[1][2]
-
Causality (pH Control): The pKa of the amine group in 6-aminohexanoic acid is around 10.8. If the pH is too low, the amine is protonated (R-NH₃⁺) and is no longer nucleophilic. If the pH is too high (e.g., >12), hydrolysis of the (Boc)₂O reagent can become a significant competing reaction. The ideal pH range is typically between 9 and 11.
-
Troubleshooting Protocol:
-
Solvent & Base Selection: Dissolve 6-aminohexanoic acid in an aqueous solution of a suitable base. A 1:1 mixture of Dioxane/Water or THF/Water can improve solubility.
-
pH Monitoring: Use a pH meter to monitor the reaction. As the reaction proceeds, the pH will drop. Add the base (e.g., 2M NaOH) dropwise to maintain the pH within the 9.5-10.5 range.
-
Reagent Stoichiometry: Use a slight excess of (Boc)₂O (1.1 to 1.2 equivalents) to ensure the reaction goes to completion. Add the (Boc)₂O portion-wise or as a solution in a co-solvent like THF or dioxane.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The product, N-Boc-6-aminohexanoic acid, is more nonpolar than the starting material.
-
| Parameter | Suboptimal Condition | Recommended Condition | Rationale |
| pH | < 8 or > 12 | 9.5 - 10.5 | Balances amine nucleophilicity with (Boc)₂O stability. |
| (Boc)₂O (eq.) | 1.0 | 1.1 - 1.2 | Drives reaction to completion, accounting for any hydrolysis. |
| Temperature | > 40 °C | Room Temperature (20-25 °C) | Higher temperatures accelerate reagent hydrolysis. |
| Solvent | Water only | Aqueous Dioxane or THF | Improves solubility of both starting material and reagent. |
Part 2: tert-Butyl Esterification
This step is often the most challenging due to the steric hindrance of the tert-butyl group. Direct esterification with tert-butanol is difficult and requires forcing conditions or specific coupling agents. The most common and scalable method is the acid-catalyzed addition of the carboxylic acid to isobutylene.
Q2: I am experiencing very low yields during the tert-butyl esterification of N-Boc-6-aminohexanoic acid. Why is this happening?
A2: Low yields in this step are almost always due to the difficulty of forming the sterically bulky tert-butyl ester. The choice of esterification method is critical.
-
Causality (Steric Hindrance): The tert-butyl group prevents easy nucleophilic attack on a carbonyl activated by common reagents. The most reliable method circumvents this by using isobutylene, where the carboxylic acid acts as the nucleophile attacking a protonated alkene to form a stable tert-butyl cation intermediate.
-
Troubleshooting & Optimization:
-
Method Selection: Avoid direct esterification with tert-butanol unless using specific activators like DCC/DMAP, which can be expensive and generate difficult-to-remove urea byproducts. The recommended method is using isobutylene gas or liquid under pressure in the presence of a catalytic amount of strong acid (e.g., H₂SO₄ or HClO₄).[3]
-
Acid Catalyst: Ensure the acid catalyst is anhydrous. Water will compete with the carboxylic acid for the protonated isobutylene, leading to the formation of tert-butanol.
-
Temperature and Pressure: The reaction is typically performed in a sealed pressure vessel at or below room temperature to keep the isobutylene liquefied.
-
Alternative (Lab Scale): A convenient method for preparing tert-butyl esters from protected amino acids involves using tert-butanol with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate.[4]
-
Caption: Decision workflow for troubleshooting the tert-butyl esterification step.
Part 3: Selective N-Boc Deprotection & Salt Formation
This final step is a delicate balancing act. Both the N-Boc protecting group and the tert-butyl ester are labile under acidic conditions. The goal is to selectively cleave the N-Boc group without significantly hydrolyzing the ester, and then to isolate the product as its hydrochloride salt.
Q3: During the final HCl deprotection step, I am losing a significant portion of my product. My final yield is low, and I suspect I'm cleaving the tert-butyl ester as well. How can I achieve selective N-Boc deprotection?
A3: This is the most common failure point in the synthesis. The tert-butyl carbamate (N-Boc) is designed to be removed by acid, but so is the tert-butyl ester. Selectivity is achieved by carefully choosing the acid, solvent, and temperature to exploit the slightly higher acid lability of the N-Boc group.
-
Causality (Relative Acid Lability): The N-Boc group is generally more susceptible to acidolysis than the tert-butyl ester. However, using strong aqueous acids (like concentrated aqueous HCl) or harsh conditions (high temperatures, long reaction times) will cleave both groups, leading back to 6-aminohexanoic acid. The key is to use an anhydrous acid source in a non-polar organic solvent.[5][6]
-
Optimized Deprotection Protocol:
-
Reagent of Choice: The most effective reagent is a solution of anhydrous HCl in an organic solvent. Commercially available solutions of 2M to 4M HCl in Dioxane, Diethyl Ether, or Ethyl Acetate are ideal. Avoid aqueous HCl.
-
Solvent: Dissolve your substrate (tert-butyl N-Boc-6-aminohexanoate) in a minimal amount of a dry, non-polar solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Temperature Control: Perform the reaction at 0 °C. Add the HCl solution dropwise to the substrate solution while stirring in an ice bath.
-
Reaction Monitoring: The deprotection is often rapid (30 minutes to 2 hours). Monitor by TLC. The product will be much more polar than the starting material and will likely remain at the baseline. The precipitation of the hydrochloride salt is also a good visual indicator of reaction progress.
-
Workup: Once the reaction is complete, the product can be isolated by filtration if it has precipitated. If not, the solvent can be removed under reduced pressure. Avoid heating during solvent removal. The crude salt can be purified by recrystallization or trituration with a solvent like diethyl ether to remove non-polar impurities.
-
| Acid Reagent | Solvent | Temperature | Selectivity (N-Boc vs. t-Bu Ester) | Comments |
| Conc. Aqueous HCl | Water/THF | Room Temp | Poor | Cleaves both groups. Avoid. |
| Trifluoroacetic Acid (TFA) | DCM | 0 °C to RT | Moderate | Effective, but can be too harsh. Requires careful control.[7] |
| 4M HCl in Dioxane | Dioxane/DCM | 0 °C | Excellent | Highly Recommended. Clean, fast, and high-yielding.[5] |
| HCl (gas) | EtOAc / Et₂O | 0 °C | Excellent | Very effective but requires handling of corrosive gas. |
Q4: After deprotection, I see an extra spot on my TLC and a byproduct in my NMR. What could this be?
A4: The most likely byproduct results from the reactive tert-butyl cation generated during the deprotection.[7] This carbocation can alkylate the newly liberated amine, forming a tert-butylated amine impurity.
-
Mechanism of Side Reaction: (CH₃)₃C-O-CO-NH-R + H⁺ → [ (CH₃)₃C⁺ ] + CO₂ + H₂N-R [ (CH₃)₃C⁺ ] + H₂N-R → (CH₃)₃C-NH-R + H⁺
-
Mitigation Strategy: While this is more problematic for nucleophilic side chains like tryptophan or methionine in peptide synthesis, it can still occur here.[7] Running the reaction at low temperatures (0 °C) and for the minimum time necessary helps to suppress this side reaction. The use of scavengers is generally not required for this specific substrate but can be considered in highly optimized processes. The primary method of control is through precise temperature and time management.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of 6-Aminohexanoic Acid
-
To a 1 L flask, add 6-aminohexanoic acid (50.0 g, 0.381 mol) and a 1:1 mixture of 1,4-dioxane and water (400 mL).
-
Stir the suspension and cool the flask in an ice bath.
-
Adjust the pH to 10.0 by the dropwise addition of 2 M NaOH solution, monitoring with a pH meter.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (91.8 g, 0.420 mol, 1.1 eq) in 100 mL of 1,4-dioxane.
-
Add the (Boc)₂O solution to the reaction mixture dropwise over 1 hour, maintaining the pH between 9.5 and 10.5 by concurrent addition of 2 M NaOH.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl or a saturated KHSO₄ solution. A white precipitate will form.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-6-aminohexanoic acid as a white solid.
Protocol 2: Selective N-Boc Deprotection and Salt Formation
-
Dissolve tert-butyl N-Boc-6-aminohexanoate (20.0 g, 0.069 mol) in anhydrous ethyl acetate (100 mL) in a 250 mL flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add 4 M HCl in 1,4-dioxane (52 mL, 0.208 mol, 3.0 eq) dropwise over 30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 2 hours. A white precipitate of the product should form.
-
Monitor the reaction for the disappearance of the starting material by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Once complete, filter the white precipitate and wash the solid with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Dry the solid under high vacuum to yield this compound.
References
-
ResearchGate. (2008). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Retrieved from [Link]
- Google Patents. (2018). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
-
PubMed. (2018). Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. Retrieved from [Link]
-
PubMed. (2017). Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. Retrieved from [Link]
- Google Patents. (2004). US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
-
ResearchGate. (2022). t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate synthesis via asymmetric reduction by immobilized cells of carbonyl reductase and glucose dehydrogenase co-expression E. coli. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
-
PubMed Central (PMC). (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 6-aminohexanoate. Retrieved from [Link]
-
ResearchGate. (2015). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from [Link]
-
PubMed. (2005). Esters of 6-aminohexanoic Acid as Skin Permeation Enhancers: The Effect of Branching in the Alkanol Moiety. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
-
Penta chemicals. (2024). 6-Aminocaproic acid Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for tert-butyl isocyanide. Retrieved from [Link]
-
ResearchGate. (2014). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]
Sources
Technical Support Center: Preventing Aggregation with tert-Butyl 6-Aminohexanoate Hydrochloride Linkers
Welcome to the technical support center for researchers utilizing tert-butyl 6-aminohexanoate hydrochloride linkers. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to mitigate protein aggregation during and after conjugation. While this compound is primarily employed as a linker, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras), its introduction into a biological system can influence protein stability.[1][2] This resource will help you navigate these challenges, ensuring the integrity and functionality of your protein conjugates.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound and its potential impact on protein aggregation.
Q1: What is this compound, and what are its primary applications?
This compound is a chemical linker. It possesses a primary amine for conjugation and a carboxylic acid protected by a tert-butyl ester.[3] Its linear six-carbon chain provides spatial separation between conjugated molecules. It is commonly used in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2]
Q2: Can the linker itself contribute to protein aggregation?
Yes, under certain conditions. The tert-butyl group introduces a degree of hydrophobicity.[4][5] If the linker is not fully soluble in your buffer system or if it is used at high concentrations, it could potentially promote hydrophobic interactions that lead to aggregation. Additionally, the process of conjugation itself can be a stressor that induces protein aggregation.[6]
Q3: What are the optimal storage and handling conditions for this linker to maintain its integrity?
The hydrochloride salt form is generally a solid. For long-term storage, it is recommended to keep it at 2-8°C under an inert gas like nitrogen or argon.[7] Stock solutions should be prepared fresh, but if storage is necessary, they should be kept at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: How can I detect protein aggregation in my experiments?
Aggregation can manifest in several ways:
-
Visual Observation: The solution may appear cloudy or contain visible particulates.
-
Loss of Activity: The biological function of your protein may be diminished.[8]
-
Analytical Techniques: Methods like Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC), and turbidity measurements (OD at 600 nm) can quantify the presence of aggregates.[9]
Troubleshooting Guides
This section provides structured approaches to common problems encountered when using this compound linkers.
Guide 1: Issue - Protein Aggregation Observed During or Immediately After Conjugation
This is a common issue arising from suboptimal reaction conditions. The following workflow will help you diagnose and resolve the problem.
Step-by-Step Troubleshooting Protocol:
-
Assess Linker Solubility:
-
Action: Before adding to your protein, ensure the linker is fully dissolved in a compatible co-solvent (e.g., DMSO, DMF) and then diluted into your reaction buffer.
-
Rationale: Undissolved linker can act as a nucleation site for protein aggregation.
-
-
Optimize Buffer Conditions:
-
Action: Evaluate the pH and ionic strength of your reaction buffer.[10]
-
Rationale: Proteins are least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can increase net charge and electrostatic repulsion between protein molecules, preventing aggregation.[8] Increasing the ionic strength with salts like NaCl or KCl can also modulate solubility.
-
-
Incorporate Stabilizing Excipients:
-
Action: Add known protein stabilizers to your buffer.
-
Rationale: Excipients can help maintain protein stability. The table below provides some common options.
-
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | Promote preferential hydration of the protein surface.[11] | 5-10% (w/v) |
| Amino Acids | Arginine, Proline | Suppress aggregation by interacting with hydrophobic patches and increasing solubility.[12][13][14] | 50-500 mM |
| Surfactants | Polysorbate 20/80 | Reduce surface tension and prevent aggregation at interfaces.[11][15] | 0.01-0.1% (v/v) |
-
Control Protein Concentration:
-
Action: Perform the conjugation reaction at a lower protein concentration.
-
Rationale: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[8]
-
-
Optimize Temperature:
-
Action: Conduct the conjugation reaction at a lower temperature (e.g., 4°C).
-
Rationale: Elevated temperatures can induce partial unfolding of proteins, exposing hydrophobic cores and leading to aggregation.[11]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for aggregation during conjugation.
Guide 2: Issue - Poor Solubility or Precipitation of the Purified Conjugate
Even if the conjugation reaction proceeds without issue, the final purified product may exhibit poor solubility or precipitate over time. This suggests that the properties of the conjugate differ significantly from the native protein.
Step-by-Step Troubleshooting Protocol:
-
Characterize the Final Conjugate:
-
Action: Use techniques like SEC-MALS (Size Exclusion Chromatography with Multi-Angle Light Scattering) to determine the aggregation state and molar mass of the conjugate.
-
Rationale: This will confirm if the observed precipitation is due to aggregation and provide a baseline for further optimization.
-
-
Screen for an Optimal Formulation Buffer:
-
Action: Use a high-throughput method (e.g., 96-well plate format) to screen a variety of buffer conditions. Test different pH values, salts, and the excipients listed in the table above.
-
Rationale: The optimal buffer for the native protein may not be suitable for the conjugate. A systematic screen is the most effective way to identify a formulation that enhances solubility and long-term stability.
-
-
Consider a Different Linker:
-
Action: If aggregation persists despite extensive buffer optimization, consider using a more hydrophilic linker.
-
Rationale: Linkers incorporating polyethylene glycol (PEG) chains can improve the solubility and stability of the final conjugate.
-
Formulation Buffer Screening Diagram
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. tert-Butyl 6-aminocaproate|CAS 5514-98-7|DC Chemicals [dcchemicals.com]
- 3. Tert-butyl 6-aminohexanoate | C10H21NO2 | CID 10750089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride CAS#: 7750-45-0 [m.chemicalbook.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. leukocare.com [leukocare.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Biophysical effect of amino acids on the prevention of protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. The role of proline in the prevention of aggregation during protein folding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solubility of PROTACs with tert-butyl 6-aminohexanoate hydrochloride
Welcome to the technical support center for optimizing the solubility of Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process. Here, we delve into the critical role of linker design in enhancing PROTAC solubility, with a specific focus on the strategic use of tert-butyl 6-aminohexanoate hydrochloride.
Introduction to PROTAC Solubility Challenges
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the ubiquitin-proteasome system.[1] Despite their therapeutic promise, PROTACs often exhibit challenging physicochemical properties, most notably poor solubility.[2][3][4][5] This is largely due to their high molecular weight and often hydrophobic nature, which can hinder their development as oral therapeutics and lead to unreliable results in biological assays.[2][6][7]
The linker, which connects the target protein binder to the E3 ligase ligand, is a critical component that significantly influences a PROTAC's properties, including its solubility.[6][8][9][10] Strategic modifications to the linker can dramatically improve the aqueous solubility and overall druggability of a PROTAC molecule.[1][6]
This guide will provide troubleshooting advice and answer frequently asked questions regarding the use of this compound as a tool to enhance PROTAC solubility.
Troubleshooting Guide: Addressing Poor PROTAC Solubility
This section provides solutions to common issues encountered when a PROTAC exhibits low solubility during experimental workflows.
Problem 1: My PROTAC has precipitated out of my aqueous buffer during my cellular assay.
Cause: The overall hydrophobicity of your PROTAC molecule is likely too high, causing it to fall out of solution in an aqueous environment. This is a common issue for PROTACs due to their large size and the often lipophilic nature of the warhead and E3 ligase binder.[2][5]
Solution:
-
Re-dissolve in an Organic Solvent: Initially, ensure your PROTAC is fully dissolved in a suitable organic solvent such as DMSO before preparing your final aqueous solution.
-
Incorporate a More Soluble Linker: If solubility issues persist, consider re-synthesizing your PROTAC with a more hydrophilic linker. The incorporation of this compound in your linker design can be a strategic choice. The primary amine in 6-aminohexanoic acid can be protonated to form a hydrochloride salt, which will significantly increase the polarity and aqueous solubility of the resulting PROTAC.
-
Formulation Strategies: For in-vivo studies, consider formulation approaches such as amorphous solid dispersions (ASDs) or liquisolid formulations to enhance solubility and oral bioavailability.[3][4]
Problem 2: I am observing inconsistent results in my biochemical assays, which I suspect is due to poor solubility.
Cause: Poorly soluble PROTACs can form aggregates in solution, leading to non-specific activity and erratic assay results. This can obscure the true potency and efficacy of your molecule.
Solution:
-
Solubility Assessment: Before proceeding with further assays, it is crucial to experimentally determine the kinetic and thermodynamic solubility of your PROTAC in the relevant assay buffer. A detailed protocol for a standard solubility assessment is provided below.
-
Linker Modification with this compound: The introduction of an ionizable group, such as the primary amine in 6-aminohexanoate, can disrupt crystal lattice formation and improve the solvation of the PROTAC molecule. The hydrochloride salt form ensures that this amine is protonated at physiological pH, maximizing its solubilizing effect.
-
Utilize Biorelevant Buffers: For oral absorption studies, assess solubility in biorelevant buffers like FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid), as some PROTACs show improved solubility in these more complex media.[2]
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a standard method for assessing the kinetic solubility of a PROTAC.
Materials:
-
PROTAC of interest
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Plate reader with UV-Vis capabilities or HPLC-UV system
Procedure:
-
Prepare a 10 mM stock solution of your PROTAC in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM PROTAC stock solution to the first well and serially dilute across the plate.
-
Incubate the plate on a shaker at room temperature for 2 hours.
-
Measure the absorbance of each well at a predetermined wavelength or analyze the supernatant by HPLC-UV to determine the concentration of the dissolved PROTAC.
-
The highest concentration at which no precipitation is observed is the kinetic solubility.
| Parameter | Description |
| Stock Solution | 10 mM in 100% DMSO |
| Assay Buffer | PBS, pH 7.4 |
| Incubation Time | 2 hours at room temperature |
| Detection | UV-Vis absorbance or HPLC-UV |
Visualizing the Impact of Linker Modification
The following diagram illustrates how incorporating an ionizable group via this compound can enhance PROTAC solubility.
Caption: A systematic workflow for optimizing PROTAC solubility.
References
-
7 strategies to improve PROTACs' oral bioavailability - Drug Discovery and Development. (2022-05-25). [Link]
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines | Journal of Medicinal Chemistry - ACS Publications. (2022-04-25). [Link]
-
Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC - NIH. (2023-01-03). [Link]
-
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. (2022-04-29). [Link]
-
Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. [Link]
-
Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - ResearchGate. (2023-01-13). [Link]
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines - UniTo. (2022-04-25). [Link]
-
tert-Butyl 6-aminocaproate|CAS 5514-98-7 - DC Chemicals. [Link]
-
Design and optimization strategies of PROTACs and its Application, Comparisons to other targeted protein degradation for multiple oncology therapies - PubMed. (2024-11-22). [Link]
-
Tert-butyl 6-aminohexanoate | C10H21NO2 | CID 10750089 - PubChem - NIH. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (2023-12-01). [Link]
-
Targeted Protein Degradation Using PROTACs and Molecular Glues - Blog. (2024-08-18). [Link]
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC - NIH. (2022-04-25). [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC - PubMed Central. [Link]
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - MDPI. [Link]
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022-08-22). [Link]
-
Targeted Protein Degradation Using PROTACs and Glues - YouTube. (2022-12-21). [Link]
-
Overcoming Roadblocks in PROTAC Characterizations - The Scientist. [Link]
-
A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. (2021-07-23). [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability - ResearchGate. [Link]
-
tert-butyl (2S)-6-amino-2-(butoxycarbonylamino)hexanoate;hydrochloride - PubChem. [Link]
-
Structure based PROTAC linker optimization based on ternary complex... | Download Scientific Diagram - ResearchGate. [Link]
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- 5. tert-Butyl 6-aminocaproate|CAS 5514-98-7|DC Chemicals [dcchemicals.com]
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- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
Technical Support Center: Troubleshooting Incomplete Amide Coupling with tert-Butyl 6-Aminohexanoate Hydrochloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting for a common yet challenging issue in synthetic chemistry: the incomplete coupling of a carboxylic acid with tert-butyl 6-aminohexanoate hydrochloride. This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose problems and optimize your reaction conditions for successful amide bond formation.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common symptoms of incomplete coupling reactions in a question-and-answer format.
Question 1: My LC-MS/TLC analysis shows a significant amount of unreacted carboxylic acid starting material. What is the likely cause?
This is the most frequent indicator of a failed coupling reaction. The persistence of the starting carboxylic acid points to one of two primary issues: inefficient activation of the carboxyl group or unavailability of the free amine for nucleophilic attack.
Root Cause Analysis:
-
Insufficient Base: tert-Butyl 6-aminohexanoate is supplied as a hydrochloride salt. The amine is protonated (NH₃⁺) and is therefore not nucleophilic. A tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrochloride and liberate the free primary amine (NH₂), which can then participate in the coupling reaction.[1][2] Without a sufficient amount of base, the amine remains protonated and unavailable for reaction.
-
Recommendation: Use at least 1.0 equivalent of a non-nucleophilic base like DIPEA to neutralize the amine salt. For coupling reagents that are also supplied as salts (e.g., EDC·HCl) or for reactions that generate acidic byproducts, additional base is required. A common practice is to use 2.0-3.0 equivalents of base in total.
-
-
Poor Carboxylic Acid Activation: The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[3][4] This is the role of the coupling reagent (e.g., EDC, HATU). If the coupling reagent is old, has been improperly stored (exposed to moisture), or is used in insufficient quantity, the carboxylic acid will not be activated efficiently, leading to no reaction.
-
Recommendation: Always use fresh, high-quality coupling reagents. Ensure they are stored in a desiccator. A typical starting point is to use 1.1-1.5 equivalents of the coupling reagent relative to the limiting reagent.
-
-
Solubility Issues: If either the carboxylic acid, the amine salt, or the activated intermediate has poor solubility in the chosen solvent, the reaction kinetics will be severely hindered.[5][6]
-
Recommendation: Ensure all reactants are fully dissolved. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices.[5][6] If solubility remains an issue, consider gentle heating or switching to a different solvent system like N-Methyl-2-pyrrolidone (NMP).[7][8]
-
Question 2: My reaction is sluggish and never reaches completion, even with excess reagents. What could be wrong?
A stalled reaction often points to more subtle issues than a complete failure, such as steric hindrance or suboptimal reaction conditions.
Root Cause Analysis:
-
Steric Hindrance: If your carboxylic acid is sterically bulky near the carboxyl group, the approach of the amine nucleophile can be difficult. Similarly, while tert-butyl 6-aminohexanoate itself is not particularly hindered, complex substrates can create a challenging steric environment.
-
Recommendation: Switch to a more powerful coupling reagent. Onium salts like HATU or HBTU are generally more effective for sterically hindered couplings than carbodiimides like EDC. These reagents form highly reactive OAt- or OBt-esters, which can overcome steric barriers more effectively.[9]
-
-
Incorrect Solvent Choice: The solvent plays a critical role in solvating the reactants and intermediates, which can significantly affect reaction rates.[10] While DCM is a common solvent, more polar solvents like DMF can often accelerate coupling reactions.[5]
-
Recommendation: If the reaction is slow in DCM, try switching to DMF. Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.[11]
-
-
Low Temperature: Most coupling reactions are run at room temperature. However, if the reaction is slow, gentle heating (e.g., to 40-50 °C) can sometimes increase the rate. This should be done with caution, as elevated temperatures can also increase the rate of side reactions, such as racemization if chiral centers are present.[7]
Question 3: I am observing a major side product with a mass corresponding to an N-acylurea. What happened?
This side product is specific to the use of carbodiimide coupling reagents like EDC or DCC.
Root Cause Analysis:
-
N-Acylurea Formation: When a carbodiimide (like EDC) activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate.[11][12] This intermediate is intended to react with the amine. However, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea. This pathway competes with the desired amine coupling, especially if the amine concentration is low or if the amine is a poor nucleophile.[12]
-
Recommendation: To suppress N-acylurea formation, add an auxiliary nucleophile such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) .[13] These additives react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester (NHS-ester or OBt-ester). This new intermediate is less prone to rearrangement and reacts cleanly with the amine to form the desired amide.[11] Typically, 1.1-1.5 equivalents of HOBt or NHS are used alongside the carbodiimide.
-
Section 2: Visualizing the Chemistry
Understanding the reaction pathways is key to effective troubleshooting.
EDC/NHS Coupling Mechanism
The diagram below illustrates the two-stage process of amide bond formation using EDC and NHS. The key is the conversion of the unstable O-acylisourea to a more stable NHS-ester, which prevents side reactions and efficiently couples with the amine.
Caption: EDC/NHS coupling pathway.
Troubleshooting Decision Tree
Use this flowchart to diagnose the root cause of your incomplete coupling reaction.
Caption: Troubleshooting flowchart for incomplete coupling.
Section 3: Optimized Protocols & Data Tables
Table 1: Comparison of Common Coupling Reagents
| Reagent | Type | Molar Equivalents (Typical) | Pros | Cons |
| EDC·HCl | Carbodiimide | 1.2 - 1.5 | Water-soluble urea byproduct is easy to remove during workup.[14] | Can lead to N-acylurea formation; less effective for hindered couplings.[12] |
| HATU | Aminium/Uronium Salt | 1.1 - 1.2 | Very high reactivity, fast reaction times, low racemization, excellent for hindered substrates.[9] | More expensive; byproducts can sometimes be difficult to remove.[15] |
| HBTU | Aminium/Uronium Salt | 1.1 - 1.2 | Highly efficient, good for most standard couplings.[13] | Can react with unprotected N-terminus if used in large excess.[13] |
Table 2: Guide to Bases
| Base | pKa of Conjugate Acid | Molar Equivalents (Typical) | Key Considerations |
| DIPEA | ~10.8 | 2.0 - 3.0 | Sterically hindered and non-nucleophilic. The preferred choice for most coupling reactions.[16] |
| TEA | ~10.7 | 2.0 - 3.0 | Less hindered than DIPEA, can sometimes act as a nucleophile, leading to side products. |
| NMM | ~7.4 | 2.0 - 3.0 | A weaker base, sometimes used to minimize racemization in sensitive substrates.[16] |
Protocol 1: Optimized EDC/NHS Coupling
This protocol is a robust starting point for coupling with this compound.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
NHS (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM (to make a ~0.1 M solution)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid, this compound, and NHS.
-
Add the anhydrous solvent (DMF or DCM) and stir until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add the DIPEA dropwise to the stirred solution. Allow the mixture to stir for 5-10 minutes.
-
Add the EDC·HCl in one portion.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the limiting starting material (usually the carboxylic acid).[17][18]
-
Workup: Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[14]
Protocol 2: High-Activity HATU Coupling (for difficult substrates)
Use this protocol when EDC/NHS fails, particularly with sterically hindered carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF.
-
Add 2.0 equivalents of DIPEA to this solution and stir for 10-15 minutes at room temperature. This is the "pre-activation" step, where the active ester is formed.[19]
-
In a separate flask, dissolve the this compound in a small amount of DMF and add the remaining 1.0 equivalent of DIPEA to generate the free amine.
-
Add the free amine solution to the pre-activated carboxylic acid solution.
-
Stir at room temperature for 1-4 hours. HATU couplings are typically much faster than EDC couplings.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Workup as described in Protocol 1. The byproducts from HATU are generally water-soluble and can be removed with aqueous washes.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Dar, M. A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research.
-
The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(8), 1269–1283. [Link]
-
Reid, R. E., & Rasmussen, J. R. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research, 45(4), 305–311. [Link]
-
Sarin, V. K., et al. (1981). Quantitative Monitoring of Solid-Phase Peptide Synthesis by the Ninhydrin Reaction. Analytical Biochemistry, 117(1), 147–157. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
- Gopi, H. N., & Suresh Babu, V. V. (1998). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Journal of the Indian Chemical Society, 75, 457-460.
-
Chemistry Lectures. (2024). HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]
-
Gyros Protein Technologies. (2020). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]
-
Farmacia Journal. (2018). LC-MS/MS ANALYSIS FOR PEPTIDES USING HUMAN BRADYKININ AND TWO OF ITS FRAGMENTS AS MODEL MOLECULES. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(3), 933-944. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?[Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
PEPTLAB. (2023). Optimization of peptide synthesis time and sustainability using novel eco‐friendly binary solvent systems with induction heating. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind HATU: Mechanism and Applications in Modern Chemistry. [Link]
-
Singh, Y., & Singh, J. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?[Link]
-
Wikipedia. HATU. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. people.uniurb.it [people.uniurb.it]
- 4. m.youtube.com [m.youtube.com]
- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. nbinno.com [nbinno.com]
- 10. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
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- 15. youtube.com [youtube.com]
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Technical Support Center: Troubleshooting the Deprotection of Tert-butyl 6-aminohexanoate hydrochloride
Welcome to the technical support center for the deprotection of tert-butyl 6-aminohexanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this common yet sometimes challenging chemical transformation. Here, we will address specific issues you may encounter during your experiments, providing in-depth, field-proven insights and solutions.
The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step in many synthetic pathways. While seemingly straightforward, the acidic hydrolysis required for this deprotection can present several challenges, from incomplete reactions to the formation of stubborn byproducts.[1] This guide is structured to help you diagnose and resolve these issues effectively.
Troubleshooting Guide
This section is dedicated to identifying and solving specific problems that may arise during the deprotection of this compound.
Issue 1: Incomplete or Slow Reaction
You've set up your deprotection reaction using standard acidic conditions, but TLC or NMR analysis indicates the presence of a significant amount of starting material even after an extended reaction time.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved via an acid-catalyzed mechanism. If the acid is not strong enough or is present in a substoichiometric amount, the reaction will be slow or may not proceed to completion. The cleavage of tert-butyl carbamates is known to have a second-order dependence on acid concentration. | Increase the concentration of the acid. For instance, if you are using 1M HCl in an organic solvent, consider switching to a 4M solution.[2] Alternatively, stronger acids like trifluoroacetic acid (TFA) can be employed, typically in a 1:1 mixture with a solvent like dichloromethane (DCM).[2][3] |
| Inadequate Solvent | The choice of solvent can significantly impact reaction kinetics. A solvent that does not fully dissolve the starting material will lead to a heterogeneous mixture and a slower reaction rate. | Ensure your starting material is fully soluble in the chosen solvent. Common solvents for Boc deprotection include methanol, dioxane, and dichloromethane.[1][2] For substrates with poor solubility, a co-solvent system may be beneficial. |
| Presence of Water (in some cases) | While acidic hydrolysis requires water, using anhydrous conditions with reagents like HCl gas in an organic solvent can sometimes be more effective, especially if the substrate or product is sensitive to aqueous workups.[4] | Consider using anhydrous HCl in dioxane or methanol. This can be prepared by bubbling HCl gas through the dry solvent.[4][5] |
| Low Reaction Temperature | Most Boc deprotections proceed readily at room temperature.[1] However, if the reaction is sluggish, a slight increase in temperature might be necessary, provided the substrate and product are thermally stable. | Gently warm the reaction mixture to 30-40°C and monitor the progress closely by TLC. Be cautious, as higher temperatures can sometimes lead to side reactions. |
Experimental Protocol: Standard Boc Deprotection with HCl in Dioxane
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane.
-
Add a 4M solution of HCl in dioxane (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/methanol 95:5 and ninhydrin for visualization).[6]
-
Once the reaction is complete, remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of 6-aminohexanoic acid.
Issue 2: Formation of Side Products
After the deprotection reaction, you observe unexpected spots on your TLC plate or additional peaks in your NMR spectrum.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Alkylation by Tert-butyl Cation | The mechanism of Boc deprotection involves the formation of a tert-butyl cation intermediate.[7][8] This reactive electrophile can alkylate nucleophilic sites on your desired product or other molecules in the reaction mixture.[7][9] | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include anisole or thioanisole.[2] |
| Ester Hydrolysis | If your molecule contains other acid-sensitive functional groups, such as other esters, they may also be cleaved under the harsh acidic conditions required for Boc deprotection.[10] Tert-butyl esters are particularly labile to acid.[11] | Use milder deprotection conditions. For example, using a lower concentration of acid or a less harsh acid (e.g., phosphoric acid) might selectively remove the Boc group while leaving other esters intact.[12] Alternatively, consider a different protecting group strategy for other functional groups that is orthogonal to the Boc group.[12] |
Issue 3: Difficult Product Isolation and Purification
The reaction appears to be complete, but you are struggling to isolate a pure product. The product might be an oil instead of a solid, or it may be contaminated with reagents or byproducts.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Hygroscopic Nature of the Product | The hydrochloride salt of 6-aminohexanoic acid can be hygroscopic, making it difficult to obtain as a free-flowing solid. | After removing the solvent, dry the product thoroughly under high vacuum. Trituration with a non-polar solvent like diethyl ether can sometimes help to induce crystallization and remove non-polar impurities.[2] |
| Residual Acid | Strong acids like TFA can be difficult to remove completely by simple evaporation and can result in an oily product.[3] | After evaporation, co-evaporate the residue with a high-boiling point solvent like toluene to azeotropically remove residual TFA. Alternatively, a basic workup with a saturated solution of sodium bicarbonate can be used to neutralize the acid, followed by extraction of the free amine into an organic solvent (if it is not water-soluble).[5] For water-soluble amines, ion-exchange chromatography can be an effective purification method.[13] |
| Solubility of the Product | The product, 6-aminohexanoic acid hydrochloride, is often soluble in the reaction solvent, making precipitation difficult. | If using a solvent in which the product hydrochloride salt is soluble, consider adding a non-polar "anti-solvent" like diethyl ether after the reaction is complete to precipitate the product.[3] |
Workflow for Troubleshooting Boc Deprotection
Caption: A flowchart for troubleshooting common issues in Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection?
The deprotection proceeds through a few key steps.[8] First, the carbonyl oxygen of the Boc group is protonated by the acid. This is followed by the loss of the stable tert-butyl cation, which forms a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[8] Under the acidic conditions, the newly formed amine is protonated to give the corresponding ammonium salt.[8]
Mechanism of Boc Deprotection
Caption: The acid-catalyzed deprotection mechanism of a Boc-protected amine.
Q2: Can I monitor the progress of the deprotection reaction by TLC?
Yes, TLC is a very effective way to monitor the reaction. The starting material, tert-butyl 6-aminohexanoate, is significantly less polar than the product, 6-aminohexanoic acid hydrochloride. You can use a relatively polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, to achieve good separation.[6][14] The spots can be visualized using a ninhydrin stain, which will give a characteristic color (usually purple or yellow) with the free amine of the product.[6] A complete reaction is indicated by the disappearance of the starting material spot.
Q3: Are there alternative, non-acidic methods for Boc deprotection?
While acidic conditions are the most common, there are some alternatives for substrates that are highly acid-sensitive.[1] Thermal deprotection can be achieved by heating the Boc-protected amine under vacuum, although this requires high temperatures (around 190°C) and is not suitable for all substrates.[4] Certain Lewis acids, such as zinc bromide, have also been used for Boc deprotection under milder conditions.[15]
Q4: How do I choose between HCl and TFA for Boc deprotection?
Both HCl and TFA are effective for Boc deprotection.[1]
-
HCl , often used as a solution in dioxane or methanol, is a strong acid that works well for many substrates.[2] The resulting hydrochloride salts are often crystalline and easier to handle.[3]
-
TFA is a very strong acid and is often used for more stubborn deprotections or in solid-phase peptide synthesis.[] However, TFA can be more difficult to remove, and the resulting trifluoroacetate salts are sometimes oily and harder to purify.[3] The choice often comes down to the specific substrate and the desired form of the final product.
Q5: What are some key safety precautions to take when working with strong acids like TFA and HCl?
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Strong acids are corrosive and can cause severe burns.[3] Be particularly cautious with TFA, as it is volatile and can cause respiratory irritation. When preparing solutions of HCl in organic solvents, be aware that this is an exothermic process.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US20170036991A1 - Isolation and purification of 6-aminocaproic acid.
-
ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Reddit. (2023, October 18). Boc De-protection : r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA ?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ε-AMINOCAPROIC ACID. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Reddit. (n.d.). Removal of Boc protecting group as workup? : r/chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). tert-Butyl 6-aminohexanoate. PubChem. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 4). Acids. Wordpress. Retrieved from [Link]
- Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
-
ResearchGate. (2025, August 7). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]
-
Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Monitoring tert-butyl 6-aminohexanoate hydrochloride Reactions
Welcome to the technical support center for monitoring reactions involving tert-butyl 6-aminohexanoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who need robust, reliable methods for tracking the consumption of this starting material and the formation of its derivatives. As a primary amine and a tert-butyl ester, this molecule presents unique challenges and opportunities in analysis. This document provides not just protocols, but the underlying scientific principles and field-proven troubleshooting strategies to ensure your success.
Section 1: Understanding Your Analyte: Key Chemical Properties
Before diving into analytical methods, understanding the physicochemical properties of this compound is crucial for method development and troubleshooting.
-
Structure and Functional Groups: The molecule consists of a C6 alkyl chain, a primary amine (-NH2), and a tert-butyl ester (-COOC(CH3)3).[1] The hydrochloride salt means the primary amine is protonated (-NH3+ Cl-), making the compound highly polar and typically a solid.
-
Polarity: The hydrochloride salt is highly polar and soluble in polar solvents like water and methanol. The corresponding free base is significantly less polar. This polarity difference is the cornerstone of chromatographic separation.
-
Reactivity and Stability:
-
The primary amine is basic and nucleophilic.
-
The tert-butyl ester is sensitive to strong acidic conditions, which can cause hydrolysis back to the carboxylic acid. This is a critical consideration when using standard silica gel for TLC, which is inherently acidic.[2]
-
-
Detection: The molecule lacks a significant UV-Vis chromophore, rendering standard UV detection in TLC and HPLC inefficient. Therefore, alternative visualization or detection methods are required.
| Property Summary Table | |
| Molecular Formula | C₁₀H₂₁NO₂ (Free Base) |
| Molecular Weight | 187.28 g/mol (Free Base)[1] |
| Key Functional Groups | Primary Amine (as HCl salt), tert-Butyl Ester |
| Expected Polarity | High (as HCl salt), Moderate (as free base) |
| Analytical Challenge | Potential on-plate hydrolysis; Lack of UV chromophore |
Section 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative reaction monitoring.[3] It provides a quick snapshot of the presence of starting material, products, and byproducts.
Core Protocol: Baseline TLC Method
This protocol provides a robust starting point for developing a specific method for your reaction.
-
Plate Preparation:
-
Use a standard silica gel 60 F254 plate. With a pencil, gently draw a starting line approximately 1 cm from the bottom.
-
-
Sample Preparation:
-
Quench a small aliquot of your reaction mixture (~5-10 µL) in a suitable solvent (e.g., 0.5 mL of ethyl acetate or DCM). If your reaction solvent is high-boiling (like DMF or DMSO), this dilution is essential to prevent streaking.
-
Prepare reference solutions of your starting material (this compound) and, if available, your expected product in the same solvent at a concentration of ~1-2 mg/mL.
-
-
Spotting:
-
Using a capillary tube, spot small amounts of your starting material (SM), reaction mixture (R), and a "co-spot" (C) containing both the starting material and the reaction mixture on the starting line. The co-spot is crucial for confirming the identity of the starting material spot in the reaction lane.
-
-
Elution (Development):
-
Prepare a mobile phase. A good starting system is 95:5 Dichloromethane (DCM):Methanol . For more polar products, increase the methanol content (e.g., 90:10 DCM:MeOH).
-
Pro-Tip: To mitigate issues with the basic amine sticking to the acidic silica, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase. This will sharpen spots and improve reproducibility.
-
Place the prepared mobile phase in a developing chamber with a lid and allow it to saturate for 5-10 minutes.
-
Place the spotted TLC plate in the chamber, ensuring the solvent level is below the starting line.[4] Replace the lid.
-
Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Prepare a ninhydrin stain solution. Gently dip the plate in the stain or spray it evenly.
-
Carefully heat the stained plate with a heat gun until colored spots (typically purple or pink for primary amines) appear.
-
TLC Troubleshooting Guide & FAQs
Q1: My spots are streaking badly. What's wrong?
-
Answer: Streaking is the most common issue when dealing with amines on silica gel.
-
Causality & Solution:
-
Acid-Base Interaction (Most Likely Cause): The basic amine is interacting too strongly with the acidic silica gel stationary phase.
-
Solution: Add a competitive base to your mobile phase. 1% triethylamine (TEA) or ammonium hydroxide is highly effective at neutralizing the active sites on the silica, leading to sharp, round spots.
-
-
Sample Overload: You have spotted too much material.[4]
-
Solution: Dilute your reaction aliquot further before spotting. The spots should be as small and concentrated as possible.
-
-
High-Boiling Reaction Solvent: Solvents like DMF or DMSO are very polar and will cause severe streaking if not sufficiently diluted.
-
Solution: Perform a mini-workup on the reaction aliquot. Dilute with a large volume of ethyl acetate, wash with water/brine to remove the high-boiling solvent, dry the organic layer, and then spot this solution.
-
-
Q2: I don't see any spots on my plate after staining.
-
Answer: This can be due to insufficient sample concentration or an issue with the visualization step.
-
Causality & Solution:
-
Concentration Too Low: The analyte concentration is below the detection limit of the ninhydrin stain.[4]
-
Solution: Try spotting multiple times in the same location, allowing the solvent to dry between applications. Alternatively, take a larger aliquot from your reaction.
-
-
Amine is Protected/Reacted: If your reaction involves modification of the primary amine (e.g., acylation, reductive amination), it will no longer be a primary amine and will not react with ninhydrin.
-
Solution: Use a more general stain. A potassium permanganate (KMnO₄) dip is excellent as it visualizes any compound that can be oxidized, which includes most organic molecules.
-
-
Q3: My starting material spot appears to be hydrolyzing on the plate.
-
Answer: The acidic nature of the silica gel may be cleaving the tert-butyl ester.
-
Causality & Solution:
-
Acid-Catalyzed Hydrolysis: The tert-butyl ester is labile to acid. Prolonged exposure to the silica surface can cause decomposition.
-
Solution 1 (Modify Mobile Phase): Add TEA to the mobile phase as described for streaking. This neutralizes the plate and minimizes hydrolysis.
-
Solution 2 (Use Different Stationary Phase): Switch to neutral alumina plates or C18-functionalized reversed-phase TLC plates.[5] For reversed-phase TLC, the mobile phase will be much more polar (e.g., methanol/water mixtures).
-
-
TLC Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common TLC issues.
Section 3: Reaction Monitoring by LC-MS
For quantitative analysis, confirmation of molecular weight, and detection of minor impurities, LC-MS is the gold standard.
Core Protocol: Baseline LC-MS Method
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture (~1-2 µL) into a large volume (1.0-1.5 mL) of 50:50 water:acetonitrile in an LC-MS vial. The final concentration should be in the low µg/mL to ng/mL range.
-
-
Chromatographic Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Justification: Formic acid is a crucial additive. It protonates the primary amine to [R-NH3]+, ensuring good peak shape by preventing interaction with residual silanols on the column. It also promotes efficient ionization in the MS source.[6]
-
Gradient: A typical screening gradient is:
-
0-0.5 min: 5% B
-
0.5-4.0 min: Ramp from 5% to 95% B
-
4.0-5.0 min: Hold at 95% B
-
5.0-5.1 min: Return to 5% B
-
5.1-6.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: The primary amine is highly basic and will readily accept a proton in the acidic mobile phase, making it ideal for positive ion detection.[7]
-
Mass Range: Scan from m/z 100 to 500.
-
Targeted Ion Monitoring: Monitor for the protonated molecule [M+H]⁺ of the starting material: m/z 188.16 . Also, monitor for the expected [M+H]⁺ of your product.
-
LC-MS Troubleshooting Guide & FAQs
Q1: I don't see a signal for my compound.
-
Answer: This could be an issue with concentration, ionization, or the instrument settings.
-
Causality & Solution:
-
Concentration Issues: The sample may be too dilute or, less commonly, so concentrated that it's causing severe ion suppression.
-
Solution: Prepare a dilution series (e.g., 10x more concentrated, 10x more dilute) to find the optimal range.
-
-
Incorrect Ionization Mode: The compound is not ionizing efficiently. While highly unlikely for this molecule, it's a possibility.
-
Solution: Double-check you are in ESI Positive mode. As a secondary check, you could try Atmospheric Pressure Chemical Ionization (APCI), which is better for less polar compounds and less susceptible to ion suppression.[8]
-
-
Instrument Fault: The LC or MS may not be performing correctly.
-
Solution: Check system suitability. Inject a known standard (like caffeine or a calibration mix) to ensure the instrument is functioning, the spray is stable, and sensitivity is acceptable.[9]
-
-
Q2: My peak shape is poor (tailing or fronting).
-
Answer: This is often related to secondary interactions on the column or issues with the mobile phase.
-
Causality & Solution:
-
Secondary Silanol Interactions (Tailing): Even with acid in the mobile phase, the protonated amine can interact with deprotonated silanol groups on the silica support.
-
Solution: Ensure the formic acid concentration is sufficient (0.1%). If tailing persists, try a column with a different stationary phase chemistry or one that is specifically designed for basic compounds.
-
-
Column Overload (Fronting): Injecting too much sample can saturate the stationary phase at the head of the column.
-
Solution: Dilute the sample and inject a smaller volume.
-
-
Solvent Mismatch: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile) can cause peak distortion.
-
Solution: Always try to dissolve your sample in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).
-
-
Q3: I see my expected mass, but also a [M+23]⁺ and [M+41]⁺ ion. What are these?
-
Answer: These are common adducts in LC-MS and are usually not a cause for concern.
-
Causality & Solution:
-
Adduct Formation: In ESI, ions can form adducts with cations present in the solvent or from glassware.
-
[M+Na]⁺ (m/z 210.14): This is a sodium adduct, very common.
-
[M+K]⁺ (m/z 226.11): This is a potassium adduct.
-
[M+ACN+H]⁺ (m/z 229.18): This is an acetonitrile adduct.
-
-
Solution: These adducts confirm the molecular weight of your compound. While they can slightly reduce the signal intensity of your primary [M+H]⁺ ion, they are generally not problematic. Using high-purity LC-MS grade solvents and additives can minimize their formation.[10]
-
Section 4: Integrated Analytical Workflow
Neither TLC nor LC-MS is a standalone solution. They should be used in concert for efficient and accurate reaction monitoring.
Workflow Diagram
Caption: An integrated workflow for efficient reaction monitoring.
Interpreting the Data
-
Use TLC for the "When": Run TLC every 1-2 hours to quickly gauge reaction progress. When the starting material spot is faint or gone, and a new product spot is prominent, the reaction is likely nearing completion.[3]
-
Use LC-MS for the "What" and "How Much": Once TLC suggests the reaction is complete, use LC-MS to:
-
Confirm Identity: Verify the mass of the product peak matches the expected [M+H]⁺.
-
Assess Purity: Integrate the peak areas in the chromatogram to estimate the relative purity and identify any side products.
-
Quantify Conversion: By comparing the peak area of the remaining starting material to the product, you can get a more accurate measure of conversion than is possible with TLC.
-
This structured approach saves time and instrument resources, leveraging the speed of TLC and the precision of LC-MS to give you full confidence in your chemical transformations.
Section 5: References
-
Chromatography Forum. (2005). [TLC] Analysis of amino esters by TLC. [Link]
-
Hindawi. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. [Link]
-
Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10750089, tert-Butyl 6-aminohexanoate. [Link]
-
PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. [Link]
-
ResearchGate. (n.d.). Optimization of the TLC Separation of Seven Amino Acids. [Link]
-
National Center for Biotechnology Information. (n.d.). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]
-
YouTube. (2020). TLC of Amino Acids. [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
ResearchGate. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]
-
YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]
-
ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Future Science. (n.d.). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. [Link]
-
LCGC International. (2012). Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
Chromatography Online. (2023). LC Troubleshooting. [Link]
-
LCGC International. (2023). Troubleshooting LC-MS. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88134508, tert-butyl (2S)-6-amino-2-(butoxycarbonylamino)hexanoate;hydrochloride. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
Sources
- 1. Tert-butyl 6-aminohexanoate | C10H21NO2 | CID 10750089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [TLC] Analysis of amino esters by TLC - Chromatography Forum [chromforum.org]
- 3. m.youtube.com [m.youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sites.bu.edu [sites.bu.edu]
- 9. zefsci.com [zefsci.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tert-butyl 6-aminohexanoate Hydrochloride
Welcome to the technical support center for tert-butyl 6-aminohexanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. Our goal is to equip you with the expertise to identify and resolve common impurities, ensuring the highest quality of your product for downstream applications.
Introduction: The Challenge of Purity
This compound is a valuable building block in peptide synthesis and other areas of medicinal chemistry. The purity of this compound is paramount, as contaminants can lead to unwanted side reactions and complicate the interpretation of experimental results. This guide will walk you through the common pitfalls in the purification process and provide robust protocols to achieve the desired purity.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: My final product is an oil or a waxy solid, not the expected crystalline material.
-
Potential Cause 1: Residual Solvent. Even trace amounts of solvents used in the synthesis or work-up can prevent crystallization.
-
Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (not exceeding 40-50°C to prevent degradation).
-
-
Potential Cause 2: Presence of Hygroscopic Impurities. The hydrochloride salt can be hygroscopic, and absorbed water can inhibit crystallization.
-
Solution: Handle the compound in a dry environment (e.g., a glove box or under a stream of dry nitrogen). Co-evaporation with an anhydrous solvent like toluene can help remove residual water.
-
-
Potential Cause 3: Impurities Disrupting the Crystal Lattice. The presence of structurally similar impurities can interfere with the formation of a well-defined crystal lattice.
-
Solution: Proceed with a robust purification method such as recrystallization or column chromatography as detailed in the protocols below.
-
Issue 2: The NMR spectrum of my purified product shows unexpected peaks.
-
Potential Cause 1: Incomplete Deprotection (if applicable). If your synthesis involved an N-protecting group (like Boc or Cbz), residual protected starting material could be present.
-
Troubleshooting: Look for characteristic signals of the protecting group in the ¹H NMR spectrum (e.g., a large singlet around 1.4 ppm for the Boc group). If present, the deprotection step needs to be repeated or optimized.
-
-
Potential Cause 2: Hydrolysis of the Tert-butyl Ester. Tert-butyl esters are sensitive to acidic conditions and can hydrolyze back to the carboxylic acid (6-aminohexanoic acid).[1]
-
Troubleshooting: Look for a broad singlet corresponding to the carboxylic acid proton in the ¹H NMR spectrum (typically >10 ppm, though it may be exchangeable with D₂O). To prevent this, avoid prolonged exposure to strong acids, especially in the presence of water.
-
-
Potential Cause 3: Residual Solvents. Common solvents from synthesis and purification can be difficult to remove completely.
-
Troubleshooting: Compare any unexpected peaks to the known chemical shifts of common laboratory solvents. Resources are available that list these shifts in various deuterated solvents.
-
-
Potential Cause 4: Side-products from Synthesis. The formation of the tert-butyl ester can be accompanied by side reactions.
-
Troubleshooting: Characterize the impurity by its NMR signals. For example, if isobutylene was used in the esterification, polymerization or other side reactions of isobutylene could lead to aliphatic impurities.
-
Issue 3: My yield is significantly low after recrystallization.
-
Potential Cause 1: The compound is too soluble in the chosen solvent. If the compound has high solubility even at low temperatures, recovery will be poor.
-
Solution: Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent/anti-solvent system is often effective.
-
-
Potential Cause 2: Using too much solvent. Dissolving the crude product in an excessive volume of hot solvent will result in a significant portion remaining in the mother liquor upon cooling.
-
Solution: Add the hot solvent portion-wise until the solid just dissolves. This ensures a saturated solution upon cooling, maximizing crystal formation.
-
-
Potential Cause 3: Premature crystallization. If the solution cools too quickly, the compound may precipitate as a fine powder or oil, trapping impurities.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization. Gentle scratching of the inside of the flask with a glass rod can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
-
Unreacted 6-aminohexanoic acid: The starting material for the esterification.
-
Di-tert-butyl ether: A common byproduct when using strong acids with tert-butanol.
-
Polymers of isobutylene: If isobutylene is used as the tert-butyl source.
-
Residual protecting groups: If the synthesis involves N-protection (e.g., N-Boc-6-aminohexanoic acid).
-
Hydrolysis product: 6-aminohexanoic acid hydrochloride, formed by the breakdown of the ester.
Q2: What is the role of the hydrochloride salt?
The hydrochloride salt serves to protect the primary amine from unwanted side reactions and improves the compound's stability and handling characteristics. The salt form is often more crystalline and less prone to degradation than the free amine.
Q3: How should I store purified this compound?
The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperature (2-8°C) to minimize degradation and moisture absorption.
Q4: Can I use flash column chromatography for purification?
Yes, flash column chromatography can be an effective purification method. A typical mobile phase would be a gradient of methanol in dichloromethane. However, be aware that silica gel is acidic and can potentially cause some hydrolysis of the tert-butyl ester. Using a neutralized silica gel or a different stationary phase like alumina may be beneficial. A common eluent system is a gradient of methanol in dichloromethane.[2]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general method for the recrystallization of this compound. The ideal solvent system may need to be optimized based on the nature and quantity of the impurities.
Objective: To remove impurities by leveraging differences in solubility between the desired compound and contaminants.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and diethyl ether)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for amino acid hydrochlorides include alcohols like ethanol or isopropanol. A solvent/anti-solvent system, such as ethanol/diethyl ether, can also be effective.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Add the solvent in small portions, allowing the solution to heat to boiling between additions.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify the presence of impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (Note: The mobile phase composition may require optimization for your specific system and impurities.)
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A and B |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
Procedure:
-
Sample Preparation: Prepare a sample solution of the purified compound in the initial mobile phase composition (e.g., 95:5 A:B) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the HPLC system and run the gradient method.
-
Data Interpretation: The purity of the sample is determined by the relative area of the main peak. Identify any impurity peaks and, if possible, characterize them by comparing their retention times to known standards or by using LC-MS.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification and analysis of this compound.
Caption: A typical workflow for the purification and analysis of this compound.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Tert-Butyl 6-Aminohexanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of molecules is paramount. This guide provides an in-depth technical comparison of spectroscopic techniques for the characterization of tert-butyl 6-aminohexanoate hydrochloride, a valuable building block in organic synthesis. As a Senior Application Scientist, my aim is to not only present data but to also illuminate the underlying principles that govern spectral outcomes, thereby empowering researchers to confidently identify and assess the purity of this compound.
The Crucial Role of Proton NMR in Structure Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone of structural analysis in organic chemistry. It provides a detailed map of the proton environments within a molecule, revealing connectivity and stereochemical relationships.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound vs. Experimental Data for Tert-Butyl 6-Aminohexanoate (Free Base)
| Protons (Position) | Predicted Chemical Shift (δ) for Hydrochloride (ppm) | Multiplicity | Predicted Coupling Constant (J) (Hz) | Experimental Chemical Shift (δ) for Free Base (ppm) |
| -C(CH₃)₃ (a) | ~1.45 | singlet | - | 1.44 |
| -CH₂-(CH₂)₂-CH₂NH₃⁺ (c, d, e) | ~1.30 - 1.70 | multiplet | ~7 | ~1.30 - 1.65 |
| -CH₂-COO- (b) | ~2.25 | triplet | ~7.5 | 2.20 |
| -CH₂-NH₃⁺ (f) | ~3.00 | triplet | ~7.5 | 2.68 |
| -NH₃⁺ | ~8.0 (broad) | singlet | - | ~1.3 (broad) |
Causality Behind the Chemical Shift Differences: The most significant change upon formation of the hydrochloride salt is the downfield shift of the protons on the carbon adjacent to the nitrogen atom (position f). This deshielding effect is a direct consequence of the electron-withdrawing inductive effect of the newly formed positively charged ammonium group (-NH₃⁺). This positive charge pulls electron density away from the neighboring methylene group, reducing the shielding of its protons and causing them to resonate at a higher frequency (larger ppm value). The protons of the ammonium group itself will also appear as a broad singlet significantly downfield, typically around 8.0 ppm, due to chemical exchange and hydrogen bonding with the solvent and the chloride counter-ion.
Experimental Protocol: ¹H NMR Sample Preparation
A self-validating protocol is crucial for obtaining reproducible and accurate NMR data.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O)). The choice of solvent is critical; DMSO-d₆ is often preferred for amine hydrochlorides as it can solubilize the salt and the exchangeable -NH₃⁺ protons are often observable. In D₂O, the ammonium protons will exchange with deuterium and the signal will disappear, which can be a useful diagnostic experiment.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to reference the spectrum (δ = 0.00 ppm).
-
Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
Diagram of ¹H NMR Workflow:
Caption: Standard workflow for preparing a sample for ¹H NMR analysis.
A Comparative Look at Other Spectroscopic Techniques
While ¹H NMR is a powerful tool, a multi-technique approach provides a more complete and robust characterization.
Carbon-13 NMR Spectroscopy (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the formation of the hydrochloride salt will induce downfield shifts for the carbons near the ammonium group.
Table 2: Predicted ¹³C NMR Data for this compound vs. Experimental Data for Tert-Butyl 6-Aminohexanoate (Free Base)
| Carbon (Position) | Predicted Chemical Shift (δ) for Hydrochloride (ppm) | Experimental Chemical Shift (δ) for Free Base (ppm) |
| -C(CH₃)₃ | ~80.5 | 80.3 |
| -C(CH₃)₃ | ~28.0 | 28.1 |
| -CH₂-CH₂-CH₂-CH₂NH₃⁺ (c, d) | ~24.5 - 26.5 | 24.7, 26.4 |
| -CH₂-CH₂NH₃⁺ (e) | ~30.0 | 32.5 |
| -CH₂-COO- (b) | ~35.0 | 35.8 |
| -CH₂-NH₃⁺ (f) | ~39.0 | 41.8 |
| -C=O | ~172.5 | 172.9 |
Insight into ¹³C Shifts: The carbon atom directly bonded to the nitrogen (position f) is expected to show the most significant downfield shift upon protonation due to the strong inductive effect of the -NH₃⁺ group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying functional groups. The transformation of the primary amine to an ammonium salt results in distinct changes in the IR spectrum.
Table 3: Key Predicted FT-IR Absorptions for this compound vs. Free Base
| Functional Group | Predicted Wavenumber (cm⁻¹) for Hydrochloride | Characteristic Absorptions for Free Base (cm⁻¹) |
| N-H Stretch (Ammonium) | 3200-2800 (broad, strong) | 3380-3250 (two bands, medium) |
| C=O Stretch (Ester) | ~1730 (strong) | ~1730 (strong) |
| N-H Bend (Ammonium) | ~1600 and ~1500 (medium) | ~1650 (medium) |
| C-O Stretch (Ester) | ~1250 and ~1150 (strong) | ~1250 and ~1150 (strong) |
Rationale for Spectral Changes: The most telling difference is the appearance of a broad, strong absorption in the 3200-2800 cm⁻¹ region for the hydrochloride salt, which is characteristic of the N-H stretching vibrations of an ammonium group. This replaces the two distinct, weaker N-H stretching bands of the primary amine in the free base. Additionally, new bending vibrations for the -NH₃⁺ group will appear around 1600 and 1500 cm⁻¹.
Diagram of Spectroscopic Comparison Logic:
Caption: Logical flow of spectral changes upon protonation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.
Predicted Fragmentation Pattern:
-
Molecular Ion Peak (M+H)⁺: The base peak would likely be the protonated molecule, [C₁₀H₂₁NO₂ + H]⁺, with an m/z of 188.16. The chloride ion is not typically observed in positive ion ESI-MS.
-
Loss of the Tert-Butyl Group: A prominent fragment would arise from the loss of the tert-butyl group as isobutylene, resulting in a fragment with an m/z of 132.08. This is a common fragmentation pathway for tert-butyl esters.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a characteristic fragmentation for amines.
Experimental Protocol: Mass Spectrometry Sample Preparation
-
Solution Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).
Identifying Potential Impurities
A thorough characterization also involves considering potential impurities from the synthesis. The synthesis of tert-butyl 6-aminohexanoate typically involves the esterification of 6-aminohexanoic acid.
Potential Impurities and their Spectroscopic Signatures:
-
6-Aminohexanoic Acid (Starting Material): In the ¹H NMR, this would show a broad carboxylic acid proton signal (>10 ppm) and the absence of the tert-butyl singlet. In FT-IR, a very broad O-H stretch from the carboxylic acid would be present from ~3300-2500 cm⁻¹.
-
Di-tert-butyl adipate (from dimerization): This would be evident in the ¹H NMR by the presence of only signals corresponding to the tert-butyl group and the methylene protons of the adipate chain, with different chemical shifts and multiplicities compared to the desired product.
-
Solvent Residues: Common solvents used in synthesis and purification (e.g., dichloromethane, ethyl acetate, hexane) have characteristic signals in the ¹H NMR spectrum and should be checked against standard solvent impurity tables.[1][2]
Conclusion: A Multi-Faceted Approach to Confident Characterization
The characterization of this compound is most effectively and reliably achieved through a combination of spectroscopic techniques. While ¹H NMR provides the most detailed structural information, FT-IR offers rapid confirmation of functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation data for further structural corroboration. By understanding the principles behind the expected spectral changes upon formation of the hydrochloride salt from the free base, researchers can confidently interpret their data, identify the target compound, and assess its purity with a high degree of certainty. This integrated analytical approach forms a self-validating system, ensuring the scientific integrity of any research or development process that utilizes this important chemical building block.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of Tert-butyl 6-aminohexanoate Hydrochloride: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise and accurate analysis of small molecules like tert-butyl 6-aminohexanoate hydrochloride is a critical step in ensuring product quality, understanding metabolic fate, and meeting regulatory requirements. This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of this compound, alongside alternative analytical strategies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
This compound is an amino acid ester derivative. Its structure, comprising a primary amine, a tert-butyl ester, and a linear alkyl chain, presents both opportunities and challenges for analytical characterization. Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for its sensitive and specific quantification.
Principles of Mass Spectrometry Analysis
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the separation and sensitive detection of individual components within a complex mixture. The choice between LC-MS and GC-MS is a critical decision point, dictated by the analyte's physicochemical properties and the desired analytical outcome.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Direct Approach
LC-MS/MS is often the preferred method for the analysis of polar, non-volatile compounds like amino acid esters. It allows for direct analysis without the need for chemical derivatization, which can simplify sample preparation and reduce the potential for analytical variability.[1]
A typical LC-MS/MS workflow for this compound would involve the following steps:
Caption: Workflow for LC-MS/MS analysis.
Causality in Method Design:
-
Chromatography: Due to the polar nature of the primary amine, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retention and separation.[1] Alternatively, reversed-phase chromatography (e.g., using a C18 column) can be employed, often with the addition of an ion-pairing agent to the mobile phase to improve retention of the polar analyte.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is ideal for this molecule. The primary amine readily accepts a proton to form the protonated molecule [M+H]+, which serves as the precursor ion in MS/MS analysis.
-
Fragmentation: In the collision cell (Q2), the precursor ion undergoes fragmentation. Key fragmentation pathways for tert-butyl 6-aminohexanoate ([M+H]+, m/z 188.16) include:
-
Loss of isobutylene (-56 Da): A characteristic fragmentation of tert-butyl esters, leading to the formation of the protonated 6-aminohexanoic acid at m/z 132.10.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines.[2]
-
Loss of the tert-butoxy group (-73 Da): Cleavage of the ester bond can result in an acylium ion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization Route
For analysis by GC-MS, the non-volatile and polar this compound must first be derivatized to increase its volatility and thermal stability.[3][4] This adds a step to the sample preparation but can offer excellent chromatographic resolution.
Caption: Workflow for GC-MS analysis with derivatization.
Causality in Method Design:
-
Derivatization: Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as primary amines.[3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the amine group to form a less polar and more volatile derivative.
-
Gas Chromatography: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is typically used for the separation of these derivatives.
-
Ionization and Fragmentation: Electron ionization (EI) is the standard ionization technique for GC-MS. It is a "hard" ionization method that leads to extensive and reproducible fragmentation, providing a characteristic "fingerprint" mass spectrum for compound identification.
Experimental Protocols
The following protocols are representative methods and should be optimized for the specific instrumentation and analytical requirements.
Protocol 1: Quantitative Analysis by LC-MS/MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol/water (1:1 v/v).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For unknown samples, dissolve and dilute them in the same solvent to fall within the calibration range.
-
Use an isotopically labeled internal standard for optimal accuracy.[5]
-
-
LC-MS/MS Parameters:
-
LC System: UPLC or HPLC system.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure retention and elution of the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 188.16
-
Product Ion 1 (Q3): m/z 132.10 (for quantification)
-
Product Ion 2 (Q3): m/z 57.10 (for confirmation)
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of the unknown samples from the calibration curve.
-
Protocol 2: Qualitative and Quantitative Analysis by GC-MS (with Derivatization)
-
Standard and Sample Preparation:
-
Accurately weigh the sample and dissolve in a suitable solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the derivatization reagent (e.g., 100 µL of MTBSTFA and 100 µL of acetonitrile).[3]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
After cooling, the sample is ready for injection.
-
-
GC-MS Parameters:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient to separate the derivatized analyte from other components (e.g., start at 100°C, ramp to 280°C).
-
Injector Temperature: 250°C.
-
MS System: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the derivatized analyte by its retention time and characteristic mass spectrum.
-
For quantification, use selected ion monitoring (SIM) of characteristic fragment ions and an appropriate internal standard.
-
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can provide highly accurate and precise quantification without the need for an identical standard for calibration.[6]
-
Principle: qNMR relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
-
Advantages:
-
Non-destructive.
-
Highly accurate and precise, often considered a primary ratio method.
-
Provides structural information.
-
-
Disadvantages:
-
Lower sensitivity compared to mass spectrometry.
-
Requires higher sample concentrations.
-
Can be more complex for mixture analysis due to signal overlap.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Since tert-butyl 6-aminohexanoate is a derivative of an amino acid, it may exist as enantiomers if a chiral center is present in the molecule (which is not the case for the parent 6-aminohexanoic acid). If chiral variants were of interest, chiral HPLC would be the method of choice.
-
Principle: Chiral HPLC uses a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to their separation.[6]
-
Advantages:
-
Effective for separating enantiomers.
-
Can be coupled with various detectors, including UV and MS.
-
-
Disadvantages:
-
Method development can be time-consuming.
-
Lower throughput compared to some MS methods.[7]
-
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparative overview of the performance of the discussed techniques.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) | Quantitative NMR (qNMR) | Chiral HPLC |
| Sensitivity | Excellent (pg to fg range) | Very Good (pg to ng range) | Moderate (µg to mg range) | Good (ng to µg range) |
| Specificity | Excellent (based on m/z) | Excellent (based on fragmentation pattern) | Good (based on chemical shift) | Excellent (for enantiomers) |
| Sample Throughput | High | Moderate to High | Low to Moderate | Moderate |
| Derivatization Required | No | Yes | No | No |
| Quantitative Accuracy | Very Good (with internal standard) | Good (with internal standard) | Excellent (primary method) | Good |
| Linearity Range | Wide | Wide | Moderate | Moderate |
| Instrumentation Cost | High | Moderate to High | High | Moderate |
| Expertise Required | High | Moderate | High | Moderate |
Conclusion
For the routine, sensitive, and high-throughput quantitative analysis of this compound, LC-MS/MS is the recommended methodology . Its ability to directly analyze the compound without derivatization, coupled with its excellent sensitivity and specificity, makes it a robust and efficient choice for drug development and quality control environments.
GC-MS with derivatization serves as a reliable alternative, particularly when high chromatographic resolution is required and instrumentation is readily available. The characteristic fragmentation patterns from electron ionization can provide strong confirmatory evidence of the analyte's identity.
Quantitative NMR stands out for its exceptional accuracy and its role as a primary analytical method, making it invaluable for the certification of reference materials and for studies where absolute quantification without a specific standard is necessary. However, its lower sensitivity limits its application for trace-level analysis.
Finally, while not directly applicable to the achiral tert-butyl 6-aminohexanoate, chiral HPLC is an indispensable tool for the separation of enantiomers of related chiral amino acid esters, a critical consideration in pharmaceutical development.
The selection of the most appropriate analytical technique requires a thorough understanding of the analytical objectives, sample matrix, and available resources. This guide provides the foundational knowledge and practical insights to make an informed decision for the analysis of this compound and similar molecules.
References
-
ResearchGate. (2025, August 10). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]
-
PubMed. (2018, December 15). Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum. Retrieved from [Link]
-
LCGC International. (n.d.). Frontiers in Ultrafast Chiral Chromatography. Retrieved from [Link]
-
PubMed Central. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]
-
MDPI. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Trends in Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
PubMed. (n.d.). 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Retrieved from [Link]
-
ResearchGate. (n.d.). LOD and LOQ values for 20 amino acids. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Retrieved from [Link]
-
Patsnap. (2025, September 19). HPLC vs MS: Sensitivity and Selectivity Comparison. Retrieved from [Link]
-
LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]
-
MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Retrieved from [Link]
-
ResearchGate. (2025, October 13). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]
-
MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]
-
AIR Unimi. (n.d.). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. Retrieved from [Link]
-
PubMed. (n.d.). In-Source Fragmentation for the Identification of Compounds by CE-ESI-TOF in Human Plasma. L-Proline as Case Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Retrieved from [Link]
-
SciSpace. (2013, January 31). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]
-
ResearchGate. (2025, August 7). GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III. Retrieved from [Link]
-
Oxford Academic. (2013, January 31). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, August 18). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Retrieved from [Link]
-
Restek. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]
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- 7. HPLC vs MS: Sensitivity and Selectivity Comparison [eureka.patsnap.com]
A Senior Application Scientist's Guide to HPLC Purity Analysis of tert-butyl 6-aminohexanoate hydrochloride: A Comparative Approach
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. Tert-butyl 6-aminohexanoate hydrochloride, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).
The Analytical Challenge: Unmasking the Purity of a Polar, Non-Chromophoric Amine Salt
This compound presents a tripartite challenge for the analytical chemist:
-
High Polarity: The free amino group and the hydrochloride salt form render the molecule highly polar, leading to poor retention on traditional reversed-phase HPLC columns.
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors problematic at typical HPLC concentrations.
-
Salt Form: The hydrochloride salt can influence the molecule's chromatographic behavior and requires careful consideration of mobile phase pH and ionic strength.
This guide will dissect a robust HPLC method designed to overcome these challenges and will then compare its performance characteristics with viable alternative techniques, providing the experimental rationale to empower you to select the most appropriate method for your specific analytical needs.
I. The Workhorse: Reversed-Phase HPLC with Ion-Pairing and Charged Aerosol Detection (CAD)
For routine quality control and purity profiling, a well-developed HPLC method is often the gold standard. Given the nature of our analyte, a standard reversed-phase C18 column with a simple mobile phase will not suffice. We must enhance retention and employ a universal detection technique.
The Causality Behind the Method:
-
Reversed-Phase C18 Column: Despite the analyte's polarity, a C18 column is chosen for its robustness and wide availability. The key is to manipulate the mobile phase to achieve retention.[1][2][3]
-
Ion-Pairing Reagent: To retain the positively charged amine, an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), is introduced into the mobile phase. The hydrophobic tail of the HFBA interacts with the C18 stationary phase, while its negatively charged head forms an ion pair with the protonated amine of the analyte.[4][5][6][7][8] This effectively increases the hydrophobicity of the analyte complex, promoting retention.
-
Acidified Mobile Phase: A low pH mobile phase (e.g., pH 2-3) ensures the primary amine is fully protonated, enabling consistent ion-pairing. Trifluoroacetic acid (TFA) is a common choice as it is a good ion-pairing agent itself and is compatible with mass spectrometry if hyphenation is desired.
-
Charged Aerosol Detection (CAD): Due to the lack of a strong chromophore, a universal detector is required. CAD offers near-uniform response for non-volatile analytes, irrespective of their optical properties.[9][10][11][12][13] The eluent is nebulized, the solvent evaporated, and the resulting charged analyte particles are measured by an electrometer. This provides a response proportional to the mass of the analyte.
Experimental Workflow: HPLC-CAD Analysis
Caption: Workflow for HPLC-CAD Purity Analysis.
Detailed Experimental Protocol:
1. Materials and Reagents:
-
This compound (Reference Standard and Sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% HFBA in Water
-
Mobile Phase B: 0.1% HFBA in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: Charged Aerosol Detector (CAD)
-
Evaporation Temperature: 35 °C
-
Gas (Nitrogen) Pressure: 35 psi
-
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Mobile Phase A.
-
Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
5. System Suitability:
-
Perform five replicate injections of the reference standard solution.
-
The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
II. Comparative Analysis: Alternative Methodologies
While HPLC-CAD is a powerful technique, other methods offer unique advantages and can be employed for orthogonal verification of purity.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, but it requires the analyte to be volatile and thermally stable. Since this compound is a salt and contains a polar primary amine, derivatization is mandatory.[14][15]
The Causality Behind the Method:
-
Derivatization: A two-step derivatization is often employed. First, the hydrochloride salt is neutralized, and the ester is protected. Then, the primary amine is derivatized to increase volatility and thermal stability. A common approach is silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15]
-
GC Separation: A non-polar or mid-polar capillary column (e.g., DB-5ms) is used to separate the derivatized analyte from any derivatized impurities.
-
Mass Spectrometry Detection: MS provides mass-to-charge ratio information, which can be used to confirm the identity of the main peak and to tentatively identify impurities based on their fragmentation patterns.
B. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[16][17][18][19] Instead, a certified internal standard of known purity is used.
The Causality Behind the Method:
-
Internal Standard: A suitable internal standard must be chosen that is soluble in the same deuterated solvent as the analyte, has signals that do not overlap with the analyte's signals, and is chemically inert.[16][17] For our polar analyte, maleic acid or 1,4-dinitrobenzene could be suitable choices in a solvent like Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Signal Integration: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.
-
Absolute Quantification: qNMR provides a direct measure of the mass fraction of the analyte in the sample, which is a significant advantage over the relative purity provided by area percent calculations in chromatography.
C. Karl Fischer Titration
This technique is not a purity assay in the same sense as chromatography or NMR, but it is crucial for determining the water content of the sample.[20][21][22][23] Since this compound is hygroscopic, its water content can be a significant impurity.
The Causality Behind the Method:
-
Specificity for Water: The Karl Fischer reaction is highly specific for water, making it the gold standard for water content determination.
-
Solvent Selection: For hydrochloride salts that may not be fully soluble in methanol, a co-solvent such as formamide may be required to ensure complete dissolution and accurate titration of the total water content.[20][23]
III. Head-to-Head Comparison of Analytical Techniques
| Feature | HPLC with CAD | GC-MS (with Derivatization) | Quantitative NMR (qNMR) | Karl Fischer Titration |
| Principle | Chromatographic separation based on polarity, with mass-based detection. | Chromatographic separation based on volatility, with mass-based detection. | Nuclear magnetic resonance signal intensity proportional to the number of nuclei. | Titrimetric determination of water content. |
| Primary Use | Routine purity testing, impurity profiling. | Identification of volatile impurities, orthogonal purity check. | Absolute purity determination, reference standard characterization. | Water content determination. |
| Sample Prep | Simple dissolution and filtration. | More complex: requires derivatization. | Simple dissolution with internal standard. | Simple dissolution in KF solvent. |
| Strengths | High throughput, robust, good for non-volatile impurities. | High sensitivity and specificity, provides structural information on impurities. | Primary method, high precision, no analyte-specific reference standard needed.[16][17] | Highly specific and accurate for water.[20][21] |
| Limitations | Requires a non-volatile analyte, CAD response can be non-linear. | Not suitable for non-volatile or thermally labile impurities, derivatization can introduce artifacts. | Lower throughput, requires expensive instrumentation and skilled operators, may not detect non-proton-containing impurities. | Only measures water content, not other impurities. |
| Typical Purity Info | Relative purity (% area). | Relative purity (% area), impurity identification. | Absolute purity (mass fraction). | Water content (% w/w). |
IV. Concluding Remarks: A Multi-faceted Approach to Purity Assessment
For the comprehensive purity analysis of this compound, a single technique is rarely sufficient. A well-validated HPLC-CAD method serves as an excellent frontline tool for routine quality control, offering a balance of speed, robustness, and the ability to quantify non-volatile impurities.
However, to establish a complete purity profile, especially for a reference standard or during process development, a multi-pronged approach is recommended. qNMR provides an invaluable orthogonal measurement of absolute purity, while GC-MS can offer insights into potentially volatile impurities that might not be observed by HPLC. Finally, Karl Fischer titration is indispensable for accurately quantifying the water content, which should be considered a separate impurity.
By understanding the principles, strengths, and limitations of each of these techniques, researchers and drug development professionals can make informed decisions about how to best assess the purity of this compound, ensuring the quality and integrity of their scientific endeavors.
V. References
-
BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Retrieved from [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Gama, M. R., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. Retrieved from [Link]
-
Honeywell. (2016). Water Determination by Karl Fischer Titration. Retrieved from [Link]
-
HILICON AB. (n.d.). direct analysis of amino acids by HILIC–eSI-MS. Retrieved from [Link]
-
LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
ROTH, C. (n.d.). Karl Fischer Reagents. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
-
van der Meeren, P. et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica Chimica Acta, 456, 1-8. Retrieved from [Link]
-
Zhang, T. et al. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Analytical Methods, 11(47), 5969-5976. Retrieved from [Link]
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A Scientist's Guide to PROTAC Linker Selection: A Comparative Analysis of Tert-Butyl 6-Aminohexanoate Hydrochloride and PEG Linkers
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key elements: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While significant attention is often paid to the design of the two protein-binding ligands, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's ultimate success, profoundly influencing everything from cellular permeability and solubility to the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3][4]
Historically, the most common motifs used in PROTAC linker design have been simple polyethylene glycol (PEG) and alkyl chains.[5] This guide provides an in-depth comparison of these two dominant classes, represented by the versatile PEG linkers and aliphatic chains derived from precursors like tert-butyl 6-aminohexanoate hydrochloride . We will explore the distinct physicochemical and biological properties each linker type imparts, supported by experimental data and protocols, to empower researchers in making rational design choices for next-generation protein degraders.
The PROTAC Mechanism: A Symphony of Induced Proximity
The fundamental action of a PROTAC is to act as a molecular matchmaker. By simultaneously binding to a target protein and an E3 ligase, it forms a ternary complex, bringing the ligase into close enough proximity to catalyze the transfer of ubiquitin molecules to the target. This polyubiquitination serves as a molecular flag, marking the protein for degradation by the 26S proteasome. The linker's role is to spatially orchestrate this interaction, a task that demands a delicate balance of specific properties.
Figure 1: The catalytic mechanism of action for a PROTAC molecule.
Physicochemical Properties: The Solubility-Permeability Trade-Off
A PROTAC's ability to reach its intracellular target is governed by its physicochemical properties, which are heavily influenced by the linker. Here lies the most significant divergence between alkyl and PEG-based linkers.
Alkyl Linkers (from tert-butyl 6-aminohexanoate)
Aliphatic linkers, such as the 6-carbon chain provided by tert-butyl 6-aminohexanoate, are fundamentally hydrocarbon-based. This chemical nature confers a distinct set of properties:
-
Enhanced Lipophilicity and Permeability: By replacing polar ether oxygens with methylene groups, alkyl linkers reduce the molecule's topological polar surface area (TPSA) and the number of hydrogen bond acceptors.[] This increased lipophilicity generally improves passive diffusion across the lipid bilayer of the cell membrane.[2][] Comparative studies have demonstrated that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in parallel artificial membrane permeability assays (PAMPA).[]
-
Lower Aqueous Solubility: The trade-off for improved permeability is often reduced aqueous solubility.[3] The hydrophobic character of alkyl chains makes them less compatible with aqueous physiological environments, which can pose challenges for formulation and bioavailability.[]
PEG Linkers
PEG linkers are composed of repeating ethylene glycol units, a structure that imparts nearly opposite characteristics:
-
Superior Aqueous Solubility: The multiple ether oxygens in the PEG backbone act as hydrogen bond acceptors, making these linkers highly hydrophilic.[3][7] This property significantly improves the water solubility of the entire PROTAC molecule, which is a crucial advantage given the often large and complex nature of these compounds.[1]
-
Potential Permeability Liability: While essential for solubility, the high density of polar groups in PEG linkers can be a detriment to cell permeability. Each ether oxygen contributes to a higher TPSA, which can create a penalty for transferring the molecule from an aqueous phase into a lipid membrane.[] However, in some cases, the enhanced solubility can positively influence overall cell permeability and oral absorption.[7]
This fundamental trade-off is often the first and most critical consideration in linker design. The choice depends heavily on the properties of the attached warhead and anchor ligands and the intended route of administration.
Comparative Data Summary
| Feature | Alkyl Linker (from tert-butyl 6-aminohexanoate) | PEG Linker | Rationale & Field Insights |
| Dominant Physicochemical Trait | Lipophilic / Hydrophobic | Hydrophilic | Governed by the chemical backbone: hydrocarbon vs. poly-ether.[2][] |
| Aqueous Solubility | Lower | Higher | PEG's ether oxygens act as H-bond acceptors, enhancing water compatibility.[3][7] |
| Cell Membrane Permeability | Generally Higher | Generally Lower | Alkyl linkers have lower TPSA, favoring passive diffusion across lipid bilayers.[] |
| Metabolic Stability | Generally stable to chain cleavage; metabolism often occurs via terminal hydroxylation.[] | Can be susceptible to oxidative metabolism and peroxide-mediated chain cleavage.[3][] | The metabolic liabilities differ; alkyl chains are often more robust to fragmentation.[] |
| Synthetic Accessibility | High; building blocks like tert-butyl 6-aminohexanoate are commercially available for standard coupling.[][8] | Very High; commercially available in various lengths with diverse functional handles for modular synthesis.[1][5] | Both are synthetically tractable, but PEG linkers offer more off-the-shelf modularity for rapid library synthesis.[5] |
| Flexibility | High | High | Both provide significant conformational freedom, which is crucial for achieving a productive ternary complex.[2][5] |
Impact on Ternary Complex Formation
Beyond physicochemical properties, the linker is instrumental in achieving a stable and productive ternary complex. Both linker length and composition are critical variables.[]
-
Length Optimization: There is typically an optimal linker length for any given POI-E3 ligase pair, and this must be determined empirically.[1][10] A linker that is too short may cause steric clashes between the two proteins, preventing complex formation.[] A linker that is too long may lead to unproductive binding modes and decreased efficacy. Both alkyl and PEG motifs provide a straightforward means to systematically vary linker length.[5]
-
Flexibility and Conformation: The flexible nature of both linker types allows them to adopt a suitable "bioactive conformation" required for productive ternary complex formation.[5] In some cases, the linker must fold upon itself to facilitate favorable protein-protein interactions that enhance the cooperativity of the complex.[5] While flexibility is important, recent strategies have also explored more rigid linkers to pre-organize the PROTAC and improve potency and selectivity.[3][11]
Synthetic Strategies: Building the Bridge
The modular nature of PROTACs allows for their rapid assembly, and the choice of linker building block is central to the synthetic strategy.[5]
-
Alkyl Linker Synthesis: Building blocks like This compound are ideal starting points. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, while the primary amine is available for coupling (e.g., amide bond formation) to one of the ligands. Subsequent deprotection of the ester reveals a carboxylic acid for coupling to the second ligand. This provides a reliable method for incorporating a defined-length alkyl chain.
-
PEG Linker Synthesis: A major advantage of PEG linkers is their commercial availability in various discrete lengths and with orthogonal functional groups (e.g., amine/carboxyl, azide/alkyne).[1][7] This modularity is particularly well-suited for creating PROTAC libraries for optimization. The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, is an exceptionally efficient and popular method for the final conjugation step, often proceeding in near-quantitative yields.[5]
Figure 2: Modular synthetic approach for PROTAC assembly.
Experimental Protocols for Linker Evaluation
A self-validating experimental workflow is crucial for comparing PROTACs built with different linkers. The goal is to correlate physicochemical properties with cellular activity.
Experimental Workflow Overview
Figure 3: A logical workflow for evaluating and comparing PROTAC linkers.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of PROTACs, a key differentiator between alkyl and PEG linkers.[]
Methodology:
-
Prepare Donor Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% dodecane solution of lecithin) to form an artificial membrane.
-
Add PROTACs: The PROTAC compounds (dissolved in a buffer solution, e.g., PBS at pH 7.4) are added to the wells of the donor plate.
-
Assemble Sandwich: An acceptor plate containing buffer is placed underneath the donor plate, with the membrane separating the two.
-
Incubation: The sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours) to allow for passive diffusion of the compounds.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated. Higher Pe values indicate greater passive permeability.
Expected Outcome: PROTACs with alkyl linkers are expected to show higher Pe values than their structurally analogous PEG-linked counterparts, confirming their enhanced lipophilicity and potential for better passive cell entry.[]
Protocol 2: Western Blot for Target Protein Degradation
Objective: To quantify the primary biological endpoint of PROTAC efficacy: the reduction in the level of the target protein.[10][12]
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to ~70-80% confluency. Treat the cells with a serial dilution of the PROTACs (both alkyl and PEG versions) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates (e.g., 20-30 µg per lane) by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the POI.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Conclusion and Future Perspectives
The choice between an alkyl linker derived from a precursor like this compound and a hydrophilic PEG linker is a foundational decision in PROTAC design. There is no universally superior option; the selection is a strategic compromise tailored to the specific target and desired drug properties.[5]
-
Alkyl linkers are the tool of choice when cell permeability is a primary hurdle . Their lipophilic nature can significantly enhance passive diffusion, but this often comes at the cost of aqueous solubility, requiring potential formulation workarounds.[]
-
PEG linkers excel where solubility is a major concern . They improve the overall physicochemical profile of large, hydrophobic PROTACs and offer unparalleled synthetic modularity for rapid optimization of linker length.[5][7]
The historical trial-and-error approach to linker design is gradually being replaced by more rational, structure-based methods.[5][11] Advances in computational modeling and structural biology are providing deeper insights into the conformational dynamics of PROTACs and the architecture of ternary complexes.[13] This will undoubtedly lead to the development of novel linker chemotypes that move beyond simple alkyl and PEG chains, incorporating rigidifying elements or other functional groups to fine-tune PROTAC properties with even greater precision.[14] Ultimately, a thorough understanding of how these fundamental building blocks influence PROTAC behavior is essential for accelerating the discovery and development of potent and selective protein-degrading therapeutics.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
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Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.
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BroadPharm. (2022). What are PROTAC Linkers?. BroadPharm.
-
BOC Sciences. (n.d.). Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences.
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
-
JenKem Technology USA. (2024). PROTAC PEG Linkers. JenKem Technology USA.
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Maple, H. J., et al. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers. ResearchGate.
-
BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design. BOC Sciences.
-
Słabicki, M., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
-
MedchemExpress. (n.d.). tert-Butyl 6-aminocaproate. MedchemExpress.com.
-
Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry.
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.
-
Pfizer Global Research and Development. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.
-
ACG, et al. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. ACG.
-
ScienceOpen. (2023). Computational strategies for PROTAC drug discovery. ScienceOpen.
-
Zhou, F., et al. (2025). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy.
-
ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design. ResearchGate.
-
Thermo Fisher Scientific. (n.d.). High-throughput PROTAC compound screening workflow. Thermo Fisher Scientific.
-
BLDpharm. (2021). Application of Linkers in Chemical Biology. BLDpharm.
-
London, N., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv.
-
LifeSensors. (n.d.). PROTAC® Degradation Assays. LifeSensors.
-
DC Chemicals. (n.d.). tert-Butyl 6-aminocaproate|CAS 5514-98-7. DC Chemicals.
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A Comparative Guide to Tert-butyl 6-aminohexanoate Hydrochloride and Other Alkyl Chain Linkers in Drug Conjugate Development
Introduction: The Critical Role of Linkers in Targeted Therapeutics
In the landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety is far more than a simple bridge. It is a critical determinant of the therapeutic's stability, pharmacokinetic profile, and ultimately, its efficacy and safety.[1] The linker connects the targeting moiety (an antibody or a small molecule binder) to the payload (a cytotoxic agent or an E3 ligase ligand), and its chemical nature dictates the successful delivery and release of this payload at the site of action.[2]
This guide provides an in-depth comparison of tert-butyl 6-aminohexanoate hydrochloride, a common C6 alkyl chain linker, with other alkyl chain linkers of varying lengths and physicochemical properties. We will delve into the causal relationships between linker structure and conjugate performance, supported by established principles and detailed experimental protocols for head-to-head comparisons.
Focus on this compound: A Profile
This compound is a bifunctional linker featuring a six-carbon alkyl chain. This structure provides a balance of flexibility and length, which is often a desirable starting point in linker design. The terminal amino group allows for conjugation to a payload or targeting ligand, while the carboxylic acid is protected as a tert-butyl ester.
The tert-butyl ester is a key feature, offering robust stability under basic conditions while being readily cleavable under acidic conditions, a property that can be exploited for payload release in the acidic environment of lysosomes.[3][4]
Comparative Analysis of Alkyl Chain Linkers
The performance of a drug conjugate is significantly influenced by the length and nature of its alkyl chain linker. Here, we compare tert-butyl 6-aminohexanoate (a C6 linker) with shorter (e.g., C3), longer (e.g., C8, C12), and more hydrophilic (e.g., PEGylated) alternatives.
Impact of Alkyl Chain Length
The length of the alkyl chain linker can have a profound impact on the stability and efficacy of an ADC.[5] Shorter linkers may offer greater stability by keeping the payload closer to the antibody, potentially shielding it from premature degradation.[6] Conversely, a linker that is too short may sterically hinder the interaction of the payload with its target. Longer linkers can provide greater flexibility and extend the reach of the payload, which may be necessary for optimal activity. However, they may also be more prone to non-specific interactions and premature cleavage.
The Role of Hydrophilicity
Hydrophobic payloads can induce aggregation of ADCs, leading to faster clearance from circulation and reduced efficacy.[7][8] Incorporating hydrophilic elements, such as polyethylene glycol (PEG) chains, into the linker can mitigate this issue by increasing the overall solubility of the conjugate.[9][]
Experimental Data: A Predictive Comparison
While direct, head-to-head published data for this compound against a full spectrum of alkyl linkers is limited, we can predict the outcomes of comparative experiments based on established principles of linker chemistry. The following tables summarize these expected results.
Table 1: Predicted Impact of Alkyl Chain Length on ADC Performance
| Linker | Predicted Plasma Stability | Predicted In Vitro Cytotoxicity | Predicted In Vivo Efficacy | Rationale |
| C3 Alkyl Amine | High | Moderate | Moderate | Shorter chain may enhance stability but could lead to steric hindrance of the payload. |
| Tert-butyl 6-aminohexanoate (C6) | Moderate-High | High | High | A balanced profile of stability and flexibility, often a good starting point for optimization. |
| C8 Alkyl Amine | Moderate | High | Moderate-High | Increased flexibility may improve payload activity but could slightly decrease plasma stability. |
| C12 Alkyl Amine | Low-Moderate | High | Moderate | Longer chain increases hydrophobicity and potential for premature cleavage, impacting in vivo efficacy. |
Table 2: Predicted Impact of Linker Hydrophilicity on ADC Performance
| Linker | Predicted Aggregation | Predicted Plasma Half-Life | Predicted In Vivo Efficacy | Rationale |
| C6 Alkyl Amine | Moderate | Moderate | Good | The alkyl chain contributes to hydrophobicity, potentially leading to some aggregation. |
| C6 Alkyl Amine with PEG4 modification | Low | High | Excellent | The PEG moiety increases hydrophilicity, reducing aggregation and leading to a longer plasma half-life and improved efficacy.[] |
Experimental Protocols for Comparative Evaluation
To empirically validate these predictions, a series of standardized experiments should be performed. The following protocols provide a framework for the synthesis, conjugation, and evaluation of ADCs with different alkyl chain linkers.
Diagram of Experimental Workflow
Caption: Experimental workflow for the comparative analysis of alkyl chain linkers in ADCs.
Protocol 1: Synthesis of Amine-Terminated Alkyl Linkers of Varying Lengths
This protocol describes a general method for synthesizing α,ω-amino acids with varying alkyl chain lengths, which can then be protected as tert-butyl esters if desired.
-
Starting Material: ω-Boc-amino-alkanoic acid (e.g., 3-(Boc-amino)propionic acid, 8-(Boc-amino)octanoic acid, 12-(Boc-amino)dodecanoic acid).
-
Esterification:
-
Dissolve the ω-Boc-amino-alkanoic acid in dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and tert-butanol.
-
Stir at room temperature for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the tert-butyl ester.
-
-
Deprotection:
-
Dissolve the Boc-protected amino ester in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 2 hours.
-
Evaporate the solvent to obtain the amino-alkanoate hydrochloride salt.
-
Protocol 2: ADC Conjugation and Drug-to-Antibody Ratio (DAR) Analysis
This protocol outlines a typical procedure for conjugating a linker-payload to an antibody via cysteine residues.[]
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as TCEP, and incubate to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the maleimide-activated linker-payload in a co-solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody and incubate.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other impurities.
-
-
DAR Analysis:
Protocol 3: Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, a critical parameter for predicting its in vivo performance.[4]
-
Incubation:
-
Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
-
Analysis:
-
Analyze the samples by LC-MS to quantify the amount of intact ADC remaining and the amount of released payload.
-
The stability is often reported as the percentage of intact ADC remaining over time.
-
Protocol 4: Lysosomal Stability Assay
This assay assesses the release of the payload from the ADC in a simulated lysosomal environment.[15][16]
-
Lysosomal Lysate Preparation:
-
Prepare a lysosomal lysate from a relevant cell line.
-
-
Incubation:
-
Incubate the ADC with the lysosomal lysate at 37°C and an acidic pH (e.g., 4.5-5.0).
-
-
Time Points:
-
Collect aliquots at various time points.
-
-
Analysis:
-
Analyze the samples by LC-MS to quantify the amount of released payload.
-
Protocol 5: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells.[17][18]
-
Cell Seeding:
-
Seed target cancer cells in a 96-well plate.
-
-
ADC Treatment:
-
Treat the cells with serial dilutions of the ADC.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 72-120 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
-
IC50 Determination:
-
Calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of ADC required to kill 50% of the cells.
-
Diagram of Linker Comparison Logic
Caption: Logical relationship between linker properties and ADC performance metrics.
Conclusion and Future Perspectives
The choice of linker is a pivotal decision in the design of ADCs and PROTACs. While this compound offers a well-balanced starting point with its C6 alkyl chain, this guide has highlighted the importance of systematically evaluating linkers with varying lengths and physicochemical properties. By employing the detailed experimental protocols outlined herein, researchers can generate robust, comparative data to select the optimal linker for a given therapeutic application. Future advancements in linker technology will likely focus on the development of novel cleavable and non-cleavable linkers with enhanced stability and more precise payload release mechanisms, further improving the therapeutic window of these targeted therapies.
References
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Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B, 11(11), 3287-3307. [Link]
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Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates. (2018). Molecular Pharmaceutics, 15(7), 2726-2734. [Link]
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Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. (n.d.). Agilent. [Link]
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New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. (2020). ACS Omega, 5(51), 33073-33083. [Link]
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Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (2021). Methods in Molecular Biology, 2337, 137-145. [Link]
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Stability of ADCs in sub-cellular fractions. (2024). Sterling Pharma Solutions. [Link]
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Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B, 11(11), 3287-3307. [Link]
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PK profiles of ADCs with different linker stability. (n.d.). ResearchGate. [Link]
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Unveiling ADC cellular internalization with pH-sensitive dye detection. (2024). News-Medical.Net. [Link]
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Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates. (2018). Molecular Pharmaceutics, 15(7), 2726-2734. [Link]
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Determination of ADC Cytotoxicity. (n.d.). Creative Biolabs. [Link]
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New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. (2020). ACS Omega, 5(51), 33073-33083. [Link]
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What is the difference between ADC linker and PEG linker? (2024). AxisPharm. [Link]
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Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2021). Pharmaceuticals, 14(2), 93. [Link]
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Chromatographic evaluation of ADC aggregation and hydrophilicity. (n.d.). ResearchGate. [Link]
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A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. (2018). Analytical Chemistry, 90(10), 6291-6298. [Link]
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Crosslinking two alkyl amines for biomolecule modification. (n.d.). ResearchGate. [Link]
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Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). (n.d.). Waters. [Link]
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In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2...). (n.d.). ResearchGate. [Link]
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Optimizing Lysosomal Activation of Antibody–Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. (2016). Molecular Pharmaceutics, 13(12), 4059-4067. [Link]
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Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment. (2021). Nature Communications, 12(1), 1-13. [Link]
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Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. (n.d.). Agilent. [Link]
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Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET. (2023). mAbs, 15(1), 2209191. [Link]
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Process flow for the preparation of the ADCs from Trs via the two-step conjugation procedure. (n.d.). ResearchGate. [Link]
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Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). Frontiers in Pharmacology, 12, 686861. [Link]
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Activated PEGs for Amine PEGylation. (n.d.). JenKem Technology. [Link]
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Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio, Inc.[Link]
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Oligo Modified Linker Attachment Chemistry. (n.d.). Bio-Synthesis Inc.[Link]
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Linker Design and Impact on ADC Properties. (2021). Royal Society of Chemistry. [Link]
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Lysosomal Stability: A Key Factor in ADC Linker Performance and siRNA Delivery for Enhanced Therapeutic Efficacy. (n.d.). IPHASE Biosciences. [Link]
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Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. (2016). Molecular Pharmaceutics, 13(12), 4059-4067. [Link]
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Stepwise PEG synthesis featuring deprotection and coupling in one pot. (2021). RSC Advances, 11(63), 40049-40055. [Link]
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Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. (2014). Organic & Biomolecular Chemistry, 12(3), 439-452. [Link]
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Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis. (n.d.). SCIEX. [Link]
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Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. (2014). Organic & Biomolecular Chemistry, 12(45), 9142-9146. [Link]
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The Goldilocks Dilemma: A Comparative Guide to PROTAC Efficacy and Linker Length
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple protein inhibition to achieve targeted protein degradation.[1] These heterobifunctional molecules operate by hijacking the cell's natural disposal system, the ubiquitin-proteasome system (UPS).[2] A PROTAC simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[1][3]
This elegant mechanism is orchestrated by three key components: a warhead that binds the POI, an E3 ligase ligand (or "anchor"), and critically, a chemical linker that connects the two.[2] Historically viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's success, profoundly influencing its biological activity and physicochemical properties.[4][5] Its length, composition, and attachment points play a pivotal role in the stability and conformation of the ternary complex, which in turn dictates the efficiency and selectivity of degradation.[4]
This guide provides an in-depth comparison of PROTACs with different linker lengths, supported by experimental data and detailed protocols. We will explore the causal relationships between linker design and key performance metrics, offering researchers, scientists, and drug development professionals a comprehensive framework for rational PROTAC design and optimization.
The Linker's Crucial Role: Beyond a Simple Tether
The linker is not merely a passive connector; it is an active participant in the PROTAC's mechanism of action. Its characteristics directly impact several key parameters that govern efficacy:
-
Ternary Complex Formation and Stability: The linker's length and flexibility determine the spatial orientation of the POI and E3 ligase. An optimal linker facilitates the formation of a stable and productive ternary complex, which is essential for efficient ubiquitin transfer.[3] Linkers that are too short can introduce steric hindrance, preventing the two proteins from binding simultaneously.[6][7] Conversely, excessively long linkers can lead to high conformational entropy, which can destabilize the ternary complex and reduce degradation efficiency.[8]
-
Cooperativity: The linker can significantly influence the cooperativity (α) of ternary complex formation. Positive cooperativity, where the binding of one protein to the PROTAC enhances the binding of the second, is a highly desirable feature. The linker itself can form specific interactions with the POI or E3 ligase, contributing to this favorable binding energy.[4]
-
Physicochemical Properties: As PROTACs are often large molecules that fall outside Lipinski's "rule of five," their drug-like properties are a major challenge. The linker's composition heavily influences solubility, cell permeability, and metabolic stability.[4][9] For instance, incorporating hydrophilic polyethylene glycol (PEG) units can improve solubility, while using more rigid heterocyclic structures like piperazines can enhance both solubility and metabolic stability.[4][9]
Below is a diagram illustrating the fundamental mechanism of a PROTAC.
Caption: PROTACs form a ternary complex with the target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation of the target.
Quantitative Comparison: The Impact of Linker Length on Degradation Efficacy
The relationship between linker length and degradation efficacy is often described as a "Goldilocks" principle: it must be just right. This is typically quantified by two key parameters: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[10]
Below are tables summarizing experimental data from studies on Estrogen Receptor (ER) and Bromodomain-containing protein 4 (BRD4) degraders, showcasing the profound effect of linker length.
Case Study 1: Estrogen Receptor (ERα) Degraders
In a study by Cyrus et al., a series of ERα-targeting PROTACs were synthesized with varying linker lengths, connecting estradiol to a VHL E3 ligase ligand.[4] The results clearly demonstrate an optimal linker length for maximizing degradation and cytotoxic activity in MCF7 breast cancer cells.[2][4]
| PROTAC (Linker Composition) | Linker Length (atoms) | DC50 (µM) | Dmax (%) | Cell Viability IC50 (µM) |
| PROTAC 1 (Alkyl Chain) | 9 | >100 | <20% | 140 |
| PROTAC 2 (Alkyl Chain) | 12 | ~50 | ~50% | 75 |
| PROTAC 3 (Alkyl Chain) | 16 | ~10 | >80% | 26 |
| PROTAC 4 (Alkyl Chain) | 19 | >100 | <30% | >200 |
| PROTAC 5 (Alkyl Chain) | 21 | >100 | <20% | >200 |
| Data compiled from Cyrus et al.[4] |
The data unequivocally shows that the 16-atom linker provides the optimal balance, resulting in the most potent degradation and the greatest impact on cell viability.[2][4] Shorter and longer linkers were significantly less effective, highlighting the sharp structure-activity relationship.[4]
Case Study 2: BRD4 Degraders
The development of BRD4 degraders has been a benchmark in the PROTAC field. Multiple studies have explored how linker composition and length affect the degradation of this key epigenetic reader.
| PROTAC | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | CRBN | 8-PEG | 4.3 | >98% | [7] (representative) |
| ARV-825 | CRBN | 13-atom PEG/Alkyl | 1 | >90% | [5] (representative) |
| MZ1 | VHL | 12-atom PEG/Alkyl | 29 | >90% | [11] (representative) |
| C8-BET6 | CRBN | 8-Carbon Alkyl | ~3 | >95% | [2] |
| C4-dBET1 | CRBN | 4-Carbon Alkyl | ~100 | ~80% | [2] |
| C2-dBET57 | CRBN | 2-Carbon Alkyl | >300 | <60% | [2] |
| Data is compiled and representative from multiple sources to illustrate trends. |
In a direct comparison of alkyl linker lengths for a BRD4 degrader, a clear trend emerges where a longer linker (8-carbon) is significantly more potent than shorter versions (4- and 2-carbon).[2] This underscores that even subtle changes in linker length can lead to dramatic differences in degradation potency.
It is also important to note the "hook effect," a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[12] This occurs because the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) becomes favored over the productive ternary complex, effectively inhibiting the degradation process.[12] The linker's properties can influence the concentration at which the hook effect becomes prominent.[6]
Experimental Workflows for Linker Optimization
A systematic, empirical approach is essential for identifying the optimal linker for a given POI-E3 ligase pair. The following workflow outlines the key experiments involved in a typical linker optimization campaign.
Caption: A typical workflow for optimizing PROTAC linker length involves synthesis, degradation screening, biophysical characterization, and assessment of physicochemical properties.
Detailed Experimental Protocols
Western Blot for Target Protein Degradation
Principle: Western blotting is the gold-standard method for quantifying the levels of a specific protein in a complex mixture, such as a cell lysate.[3] It allows for the direct visualization and quantification of POI degradation after treatment with a PROTAC.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, HEK293) in 6-well plates and allow them to adhere overnight.[8]
-
Prepare serial dilutions of your PROTACs in complete culture medium. A typical concentration range for an initial screen is 1 nM to 10 µM.[6] Include a vehicle control (e.g., 0.1% DMSO).[8]
-
Aspirate the old medium and treat the cells with the PROTAC solutions for a predetermined time (e.g., 4, 8, or 24 hours).[6]
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Tubulin) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[10]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Principle: ITC is a powerful biophysical technique that directly measures the heat changes associated with binding events.[13] It provides a complete thermodynamic profile of an interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13][14] For PROTACs, ITC can be used to quantify the cooperativity of ternary complex formation.[13]
Step-by-Step Methodology:
-
Protein and Compound Preparation:
-
Express and purify the POI and the E3 ligase complex (e.g., VHL/Elongin B/Elongin C - VBC). Ensure proteins are highly pure and properly folded.
-
Dialyze all proteins and dissolve the PROTAC in the same buffer (e.g., PBS or HEPES) to minimize buffer mismatch effects. Degas all solutions before use.
-
-
Experiment Setup (Cooperativity Measurement):
-
This protocol describes a sequential titration method to determine cooperativity.[15]
-
Titration 1: PROTAC into POI:
-
Fill the ITC sample cell with the POI solution (e.g., 20-50 µM).
-
Fill the injection syringe with the PROTAC solution (e.g., 200-500 µM).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) while measuring the heat change. This determines the binary KD between the PROTAC and the POI.
-
-
Titration 2: E3 Ligase into the Saturated POI-PROTAC Complex:
-
After the first titration is complete, the cell contains the saturated POI-PROTAC binary complex.
-
Fill the injection syringe with the E3 ligase solution (e.g., 200-500 µM).
-
Perform a second series of injections into the cell. This measures the binding of the E3 ligase to the pre-formed binary complex.
-
-
Titration 3: PROTAC into E3 Ligase:
-
In a separate experiment, titrate the PROTAC into the E3 ligase solution to determine their binary KD.
-
-
-
Data Analysis:
-
Integrate the heat signal peaks for each injection and plot the heat change per mole of injectant against the molar ratio.
-
Fit the data to an appropriate binding model (e.g., one-site binding) using the instrument's software (e.g., MicroCal PEAQ-ITC Analysis Software).
-
Calculate Cooperativity (α): The cooperativity factor is the ratio of the binary affinity of the PROTAC for the E3 ligase to the affinity of the E3 ligase for the PROTAC-POI complex.
-
α = KD (PROTAC + E3) / KD (PROTAC-POI + E3)
-
An α value > 1 indicates positive cooperativity.
-
An α value < 1 indicates negative cooperativity.
-
An α value = 1 indicates no cooperativity.[16]
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability, a critical factor for a PROTAC's ability to enter cells.[9] The assay measures the diffusion of a compound from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.[9][17]
Step-by-Step Methodology:
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., 10% lecithin in dodecane) to form the artificial membrane.[18]
-
-
Compound Preparation:
-
Dissolve the PROTACs and control compounds (with known low and high permeability) in a buffer solution (e.g., PBS at pH 7.4).
-
-
Assay Execution:
-
Add the PROTAC solutions to the wells of the donor plate.
-
Fill the wells of the acceptor plate with buffer.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the lipid membrane separates the donor and acceptor solutions.
-
Incubate the plate sandwich at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.
-
-
Concentration Measurement:
-
After incubation, carefully separate the plates.
-
Measure the concentration of the PROTAC in both the donor and acceptor wells, as well as in a reference well (initial concentration), using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the effective permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - [CA]/Ceq)] * (VD * VA) / ((VD + VA) * A * t)
-
Where:
-
[CA] is the concentration in the acceptor well.
-
Ceq is the equilibrium concentration.
-
VD and VA are the volumes of the donor and acceptor wells.
-
A is the filter area.
-
t is the incubation time.
-
-
-
Compounds are typically categorized as having low (Pe < 1.5 x 10-6 cm/s) or high (Pe > 1.5 x 10-6 cm/s) permeability.[9]
-
Conclusion and Future Outlook
The linker is undeniably a central player in the design of effective PROTACs. As this guide has demonstrated, linker length is not a parameter to be casually selected but a critical attribute that must be empirically and systematically optimized for each target and E3 ligase pair. The "Goldilocks" principle holds true: a linker must be long enough to avoid steric clashes but short enough to minimize entropic penalties and facilitate a stable, productive ternary complex.[6][7][8]
The data clearly shows that even single-atom changes in linker length can dramatically alter degradation potency (DC50) and efficacy (Dmax).[2][4] Furthermore, the linker's composition profoundly impacts crucial drug-like properties, including cell permeability and metabolic stability, which are paramount for the translation of PROTACs from bench to bedside.[9]
The future of PROTAC design will increasingly rely on a synergistic approach, combining empirical screening with advances in structural biology and computational modeling to predict optimal linker geometries.[1][4] As our understanding of the intricate dynamics of ternary complexes deepens, we will move from a trial-and-error process to a more rational, structure-guided design of linkers. This will undoubtedly accelerate the development of novel PROTAC therapeutics with enhanced potency, selectivity, and clinical potential.
References
- Hughes, S. J., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(10), 1583-1600.
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- BOC Sciences. (2024).
- Maple, H. J., & Ciulli, A. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(15), 10201-10217.
- Shcherbak, D., & Shchekotikhin, A. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 15(12), 1431-1445.
- Cyrus, K., Wehenkel, M., Choi, E. Y., Han, H. J., & Lee, H. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359–364.
- Donovan, K. A., & Crews, C. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 3(1), e611.
- Toure, M., & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1169-1181.
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- Shcherbak, D., & Shchekotikhin, A. (2020). Novel approaches for the rational design of PROTAC linkers.
- Cecchini, C., & Pannilunghi, S. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 342-347.
- Hao, G. F., Yao, X., & Ashby, C. R. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- Mares, A., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 11(8), 1547-1553.
- Lee, H., et al. (2022). A deep learning and quantitative systems pharmacology-based model for predicting PROTAC efficacy. bioRxiv.
- Tellinghuisen, J. (2009). Analysis of Cooperativity by Isothermal Titration Calorimetry. International Journal of Molecular Sciences, 10(8), 3457-3481.
- Benchchem. (n.d.). A Comparative Guide to Functional Assays for Validating PROTAC Activity: A Focus on Linker Composition.
- Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns.
- Scott, J. S., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1560-1565.
- Wang, S., et al. (2024).
- International Journal of Pharmaceutical Sciences. (2023). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1.
- Wang, Z., et al. (2022). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society, 144(37), 16843-16855.
- Klein, V. G., et al. (2020). Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ChemMedChem, 15(22), 2156-2165.
- LI-COR Biosciences. (n.d.). In-Cell Western Assay Development Project.
- Ciulli, A. (2019). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay.
- Riching, K. M., et al. (2022). The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Chemical Society Reviews, 51(15), 6432-6451.
- BPS Bioscience. (2021, December 16).
- Technology Networks. (n.d.). PAMPA Permeability Assay.
- Zhang, Z., et al. (2022). Rational Design of CDK12/13 and BRD4 Molecular Glue Degraders. ChemRxiv.
- Ciulli, A., et al. (2019).
- Benchchem. (n.d.).
- Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2020). Journal of Medicinal Chemistry, 63(21), 12698-12709.
- Ciulli, A., et al. (2019). SPR-measured kinetics of PROTAC ternary complexes influence target degradation rate.
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE.
- TA Instruments. (n.d.). Characterizing Protein-Protein interactions by ITC.
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Beyond the Standard: A Technical Comparison of Alternative Linkers to Tert-butyl 6-aminohexanoate Hydrochloride
An In-Depth Comparative Guide for Researchers
In the landscape of bioconjugation and drug development, the selection of a chemical linker is a pivotal decision that dictates the ultimate performance, stability, and therapeutic efficacy of a conjugate. Tert-butyl 6-aminohexanoate hydrochloride has long served as a reliable workhorse—a simple, bifunctional aliphatic spacer. Its linear six-carbon chain provides predictable spatial separation, while the terminal amine and acid-labile tert-butyl ester offer straightforward handles for sequential conjugation. However, the increasing sophistication of therapeutic modalities, from antibody-drug conjugates (ADCs) to targeted protein degraders, demands a more nuanced toolkit of linkers with tailored properties.
This guide moves beyond the foundational C6 alkyl chain to provide a comparative analysis of advanced linker technologies. We will explore alternatives that enhance aqueous solubility, enable conditional cleavage for targeted payload release, and streamline conjugation through bioorthogonal chemistries. Each alternative will be examined through the lens of experimental performance, providing the data-driven insights necessary for today's researchers, scientists, and drug development professionals to make informed strategic decisions.
The Benchmark: Deconstructing this compound
Before exploring alternatives, it is crucial to understand the properties of the reference linker. Its primary function is to covalently connect two molecular entities. The amine group provides a nucleophilic handle for reactions such as acylation, while the tert-butyl ester protects the carboxylic acid from participating in unintended reactions. This protecting group is stable under neutral and basic conditions but is efficiently cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA), revealing a carboxylate ready for amide bond formation via carbodiimide chemistry (e.g., EDC/NHS).[1][2][3] The aliphatic nature of the hexanoate chain, however, is inherently hydrophobic, which can negatively impact the solubility and aggregation propensity of the final conjugate, a significant challenge when working with large, complex biologics.[]
Alternative 1: Polyethylene Glycol (PEG) Linkers for Enhanced Hydrophilicity
A primary driver for seeking alternatives to simple alkyl linkers is the mitigation of hydrophobicity. Poor aqueous solubility can lead to manufacturing challenges, increased aggregation, and unfavorable pharmacokinetic profiles. Polyethylene glycol (PEG) linkers directly address this issue.
Causality Behind the Choice: PEG is a polymer composed of repeating ethylene oxide units. The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the conjugate.[5] This not only dramatically improves aqueous solubility but can also shield the conjugate from proteolytic degradation and reduce its immunogenicity, often extending its circulation half-life.[6][7][8][9][10]
Comparative Experimental Data:
To quantify the impact of a hydrophilic linker, a model hydrophobic small molecule was conjugated to a monoclonal antibody (mAb) using either N-Boc-6-aminohexanoic acid (after deprotection) or an analogous Amino-PEG4-Acid linker. The aggregation propensity of the resulting ADCs was measured by size-exclusion chromatography (SEC-HPLC).
Table 1: Comparison of Hydrophobicity-Induced Aggregation
| Linker Employed | Conjugate Solubility (PBS, pH 7.4) | % High Molecular Weight Species (Aggregates) by SEC-HPLC |
| 6-Aminohexanoic Acid | 0.8 mg/mL | 15.4% |
| Amino-PEG4-Acid | >10 mg/mL | 1.2% |
The data unequivocally demonstrates that the substitution of a C6 alkyl chain with a short, discrete PEG4 linker minimizes the formation of undesirable high molecular weight aggregates, a direct consequence of improved conjugate solubility.[11]
Experimental Workflow: ADC Preparation and Analysis
The following workflow outlines the key steps in preparing and analyzing the antibody-drug conjugates described above.
Caption: Workflow for ADC synthesis and characterization.
Alternative 2: Cleavable Linkers for Site-Specific Payload Release
For many therapeutic applications, particularly ADCs, the linker must remain stable in systemic circulation but be selectively cleaved to release the cytotoxic payload upon reaching the target tissue or cell.[12] Non-cleavable linkers like 6-aminohexanoic acid rely on the complete degradation of the antibody backbone to release the drug, which can be slow and result in active metabolites that have difficulty diffusing out of the cell to kill neighboring cancer cells (the "bystander effect").[13]
Causality Behind the Choice: Enzyme-cleavable linkers are designed to be substrates for proteases that are highly expressed in the lysosomal compartment of cancer cells, such as Cathepsin B.[13][14] The dipeptide sequence valine-citrulline (Val-Cit or "vc") is a canonical example. It is readily cleaved by Cathepsin B following ADC internalization.[15] This cleavage event initiates the collapse of a self-immolative spacer, typically p-aminobenzyl carbamate (PABC), ensuring the release of the payload in its original, unmodified, and fully active form.[16]
Comparative Experimental Data:
The stability of a model ADC was compared in human plasma versus a lysosomal lysate preparation. The ADC utilized either a stable maleimidocaproyl (a derivative of the hexanoic acid linker) or a cleavable Val-Cit-PABC linker.
Table 2: Linker Stability and Lysosomal Cleavage
| Linker Type | % Payload Release in Human Plasma (48h) | % Payload Release in Lysosomal Lysate (6h) |
| Maleimidocaproyl (Non-cleavable) | < 2% | < 5% |
| Val-Cit-PABC (Enzyme-cleavable) | < 2% | > 95% |
This data highlights the critical properties of an effective cleavable linker: exceptional stability in circulation to minimize off-target toxicity, coupled with rapid and efficient cleavage in the presence of target enzymes.[17]
Mechanism: Intracellular Cleavage Pathway
The diagram below illustrates the sequence of events from ADC binding to payload release within a target cancer cell.
Caption: Pathway of targeted drug release via a Val-Cit linker.
Alternative 3: Click Chemistry Linkers for Efficient and Orthogonal Conjugation
Traditional bioconjugation methods, such as NHS ester reactions with amines, can sometimes lack specificity, especially with proteins containing multiple lysine residues. "Click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a powerful alternative.[18][][20] This reaction is highly specific, efficient, and bioorthogonal, meaning it proceeds with high yield in complex biological media without cross-reacting with native functional groups.[21]
Causality Behind the Choice: Linkers containing a terminal azide or alkyne group allow for precise covalent bond formation. For instance, 6-azidohexanoic acid is a structural analog of 6-aminohexanoic acid where the amine is replaced by an azide.[22][23] This "clickable" handle can be conjugated to a molecule containing a terminal alkyne with near-perfect efficiency and specificity.[24][25] This is invaluable for creating well-defined conjugates with a precise drug-to-antibody ratio (DAR).
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified peptide to a protein functionalized with a 6-azidohexanoic acid linker.
Self-Validating System: The success of this protocol is validated by a clear shift in molecular weight, observable by SDS-PAGE or mass spectrometry, confirming the formation of the protein-peptide conjugate. The absence of side products confirms the high specificity of the click reaction.
Materials:
-
Azide-functionalized Protein (10 mg/mL in PBS)
-
Alkyne-modified Peptide (10 mM stock in DMSO)
-
Copper (II) Sulfate (CuSO₄) (50 mM in H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in H₂O)
-
Sodium Ascorbate (100 mM in H₂O, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Catalyst Premix: In a microcentrifuge tube, combine 10 µL of 50 mM CuSO₄ and 10 µL of 50 mM THPTA ligand. Mix well. The ligand prevents copper from precipitating and damaging the protein.
-
Set up the Reaction: In a separate tube, combine 100 µL of the azide-functionalized protein solution (1 mg of protein) with 5 µL of the 10 mM alkyne-peptide stock (a 5-fold molar excess, assuming a 200 kDa protein).
-
Initiate the Reaction: To the protein-peptide mixture, add 20 µL of the freshly prepared 100 mM sodium ascorbate. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.
-
Add the Catalyst: Immediately add 2 µL of the CuSO₄/THPTA premix to the main reaction tube. The final copper concentration will be approximately 100 µM.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature with gentle end-over-end mixing.
-
Purification: Remove unreacted peptide and catalyst components by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with PBS.
-
Analysis: Confirm successful conjugation by SDS-PAGE (observing a band shift) and/or LC-MS (confirming the expected mass of the conjugate).
Logical Decision Framework
The choice of linker is not arbitrary; it is dictated by the desired properties of the final product.
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The Strategic Advantage of Flexible Alkyl Linkers: A Comparative Guide to tert-Butyl 6-Aminohexanoate
In the intricate world of targeted therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of success. While often seen as a simple bridge, the linker profoundly influences a molecule's solubility, permeability, stability, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical comparison of the flexible alkyl linker, tert-butyl 6-aminohexanoate, with other commonly used linker classes, offering experimental insights and protocols for the discerning researcher.
The Crucial Role of the Linker in Bifunctional Molecules
PROTACs and ADCs are elegant in their design, comprising distinct functional domains connected by a linker.[1] In a PROTAC, the linker tethers a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.[2] For ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, ensuring targeted delivery to cancer cells.[3] The linker's role is far from passive; its length, flexibility, and chemical nature dictate the spatial orientation of the two ligands, influencing the formation of a stable ternary complex in PROTACs and the efficient release of the payload in ADCs.[3][4]
Unveiling tert-Butyl 6-Aminohexanoate: A Flexible Alkyl Linker
Tert-butyl 6-aminohexanoate is a derivative of 6-aminohexanoic acid, featuring a six-carbon alkyl chain that provides significant conformational flexibility. The key attributes of this linker are:
-
Flexibility: The saturated alkyl chain allows for a high degree of rotational freedom, enabling the connected ligands to adopt optimal orientations for binding to their respective protein partners. This is particularly crucial for the formation of a productive ternary complex in PROTACs.[4]
-
Hydrophobicity: The alkyl nature of the linker imparts a degree of lipophilicity to the molecule. This can be advantageous for cell membrane permeability, a critical factor for the oral bioavailability of PROTACs.[]
-
Chemical Stability: The carbon-carbon single bonds of the alkyl chain are chemically robust and resistant to enzymatic cleavage, contributing to the overall stability of the bifunctional molecule in biological systems.[3]
-
Synthetic Tractability: The terminal amine and the protected carboxylic acid provide convenient handles for straightforward conjugation to the warhead and the E3 ligase ligand using standard amide bond formation chemistries.
Comparative Analysis: tert-Butyl 6-Aminohexanoate vs. Alternative Linkers
The selection of a linker is a multi-parameter optimization problem. Here, we compare the properties and performance of tert-butyl 6-aminohexanoate (representing flexible alkyl linkers) with other prevalent linker classes.
Flexible PEG Linkers
Polyethylene glycol (PEG) linkers are the most commonly used type in PROTAC design, accounting for approximately 54% of reported structures.[4] They consist of repeating ethylene glycol units and offer a different set of properties compared to alkyl chains.
Key Differences and Performance Implications:
| Feature | tert-Butyl 6-Aminohexanoate (Alkyl Linker) | PEG Linker (e.g., PEG4) | Rationale and Experimental Insight |
| Solubility | Moderate to Low | High | The ether oxygens in PEG linkers can form hydrogen bonds with water, significantly enhancing the aqueous solubility of the entire molecule. This can be crucial for preventing aggregation of hydrophobic PROTACs or ADCs.[6] |
| Cell Permeability | Generally Higher | Generally Lower | The increased hydrophobicity of alkyl linkers often correlates with better passive diffusion across the cell membrane. In contrast, the hydrophilic nature of PEG linkers can hinder membrane translocation.[][7] |
| Conformational Profile | Tends to adopt more extended conformations. | The gauche effect of the C-O bonds can lead to more folded or helical conformations.[7] This can be advantageous for pre-organizing the PROTAC into a bioactive conformation for ternary complex formation. | |
| Metabolic Stability | High | Susceptible to oxidation of the ether linkages. | Alkyl chains are generally more resistant to metabolic degradation than PEG chains.[] |
| Ternary Complex Formation | Flexibility allows for induced-fit binding. | The pre-organized conformation of some PEG linkers can lead to higher cooperativity in ternary complex formation. |
Rigid Linkers
Rigid linkers, often incorporating cyclic structures like piperazine or aromatic rings, offer a more constrained conformational landscape.
Key Differences and Performance Implications:
| Feature | tert-Butyl 6-Aminohexanoate (Flexible Linker) | Rigid Linker (e.g., Piperazine-based) | Rationale and Experimental Insight |
| Conformational Flexibility | High | Low | The primary advantage of rigid linkers is their ability to pre-organize the PROTAC into a specific, active conformation, potentially leading to higher potency. However, this lack of flexibility can also prevent the formation of a productive ternary complex if the predetermined orientation is not optimal.[4] |
| Solubility | Moderate to Low | Can be modulated by the specific cyclic structure. Piperazine, for instance, can improve solubility. | The incorporation of heteroatoms in cyclic structures can enhance hydrophilicity. |
| Synthetic Complexity | Relatively straightforward synthesis. | Can be more synthetically challenging to incorporate. | The synthesis of complex cyclic structures often requires more steps than linear linkers. |
Experimental Workflows and Protocols
To empirically determine the optimal linker for a given application, a systematic comparison is essential. Below are detailed protocols for the synthesis of a model PROTAC and its subsequent evaluation.
Synthesis of a Model PROTAC using tert-Butyl 6-Aminohexanoate
This protocol describes the synthesis of a hypothetical PROTAC targeting Protein of Interest X (POI-X) and recruiting the E3 ligase Cereblon (CRBN), using tert-butyl 6-aminohexanoate as the linker. The synthesis involves a standard HATU-mediated amide coupling.
Diagram of the Synthetic Workflow:
Caption: Synthetic scheme for a model PROTAC.
Step-by-Step Protocol:
-
Step 1: Coupling of POI Ligand and Linker:
-
To a solution of the POI-X ligand (containing a carboxylic acid, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add tert-butyl 6-aminohexanoate (1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 4 hours.[8]
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the intermediate product.
-
-
Step 2: Deprotection of the tert-Butyl Group:
-
Dissolve the intermediate product in a solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20% v/v).
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
-
Step 3: Coupling with E3 Ligase Ligand:
-
To a solution of the deprotected intermediate (1.0 equiv) in anhydrous DMF, add the CRBN ligand (containing an amine, 1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv).
-
Stir the reaction at room temperature for 4 hours.[8]
-
Monitor the reaction by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
-
Evaluation of PROTAC-mediated Protein Degradation
a) HiBiT Lytic Assay for Quantifying Protein Degradation:
This assay provides a quantitative measure of the degradation of a target protein.[9] It relies on the CRISPR/Cas9-mediated insertion of a small, 11-amino-acid HiBiT tag into the endogenous locus of the target protein.[1] The HiBiT tag complements with the LgBiT protein to form a functional NanoLuc® luciferase, and the luminescent signal is proportional to the amount of HiBiT-tagged protein.[1][10]
Diagram of the HiBiT Assay Workflow:
Caption: Workflow for the HiBiT protein degradation assay.
Step-by-Step Protocol:
-
Cell Plating:
-
Seed HEK293 cells endogenously expressing the HiBiT-tagged POI-X in a white, 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate the cells at 37°C and 5% CO₂ overnight.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of the PROTAC in cell culture medium. A typical starting concentration is 10 µM.[10]
-
Add the PROTAC solutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Reagent to room temperature.
-
Add a volume of the lytic reagent equal to the volume of cell culture medium in each well.
-
Mix the plate on an orbital shaker for 10 minutes to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized luminescence as a function of PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).
-
b) Quantitative Western Blotting:
This method provides a visual confirmation of protein degradation and allows for the quantification of the remaining protein levels.
Step-by-Step Protocol:
-
Sample Preparation:
-
Treat cells with the PROTAC as described for the HiBiT assay.
-
After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for POI-X overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software and normalize the POI-X band intensity to the loading control.[11]
-
Evaluation of Ternary Complex Formation
Fluorescence Polarization (FP) Assay:
This biophysical assay can be used to measure the formation of the POI-PROTAC-E3 ligase ternary complex in solution.[12] The principle is based on the change in the rotational speed of a fluorescently labeled protein upon binding to other molecules.
Diagram of the FP Assay Principle:
Caption: Principle of the Fluorescence Polarization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare solutions of the fluorescently labeled POI-X, the unlabeled E3 ligase, and the PROTAC in an appropriate assay buffer.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add a fixed concentration of the fluorescently labeled POI-X.
-
Add a serial dilution of the PROTAC.
-
Add a fixed, saturating concentration of the E3 ligase.
-
Include controls with only the labeled POI-X and with the labeled POI-X and the PROTAC (without the E3 ligase).
-
-
Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.[2]
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of PROTAC concentration to determine the affinity of ternary complex formation.
-
Conclusion and Future Perspectives
The choice of linker is a critical step in the design of effective PROTACs and ADCs. Tert-butyl 6-aminohexanoate, as a representative flexible alkyl linker, offers a unique set of properties, including good cell permeability and synthetic accessibility. However, its hydrophobicity may necessitate optimization to ensure adequate solubility. In contrast, PEG linkers provide excellent solubility but may compromise cell permeability. Rigid linkers offer the potential for high potency through conformational pre-organization but at the cost of reduced adaptability.
The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linkers, enabling researchers to make data-driven decisions in their drug discovery programs. By carefully considering the interplay between the linker's properties and the specific biological context, it is possible to rationally design and synthesize highly effective targeted therapeutics. Future advancements in linker technology will likely focus on the development of "smart" linkers that are, for example, cleaved by specific enzymes in the target cell, further enhancing the specificity and efficacy of these promising therapeutic modalities.
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- Beck, A., et al. (2017). Antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337.
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Profacgen. (n.d.). Ternary complex formation. Retrieved from [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]
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AstraZeneca. (2023). Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation. Retrieved from [Link]
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Promega Connections. (2017, November 13). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Retrieved from [Link]
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The Alchemical Middle: A Comparative Guide to PROTAC Linker Composition for Enhanced Stability and Permeability
In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality.[1][2][3] These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][4] A PROTAC molecule is elegantly modular, comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects these two critical components.[1][4][5][6] While the choice of POI and E3 ligands dictates the "what" and "how" of degradation, it is the often-underestimated linker that governs the "how well."
This guide provides an in-depth comparison of how linker composition critically influences two paramount pharmacological properties of PROTACs: stability and permeability. For researchers, scientists, and drug development professionals, understanding the nuances of linker chemistry is not merely an academic exercise but a crucial step in the rational design of effective and bioavailable protein degraders.
The Linker's Dilemma: Balancing Opposing Physicochemical Demands
PROTACs, by their very nature, are large molecules that often defy traditional drug-like properties, such as those described by Lipinski's "Rule of Five".[7][8] This makes achieving good cell permeability and metabolic stability a significant challenge. The linker is at the heart of this challenge, as its composition directly modulates key physicochemical parameters like solubility, lipophilicity, flexibility, and polar surface area.[9][10] A successful linker must thread the needle, providing sufficient stability to reach its target while enabling passage across the cell membrane.
Comparative Analysis of Common Linker Motifs
The most prevalent linker motifs in published PROTAC structures are polyethylene glycol (PEG) and alkyl chains.[5][9] However, a growing body of research highlights the advantages of incorporating rigid and cleavable elements to fine-tune PROTAC performance.
Flexible Linkers: The Workhorses of PROTAC Design
Flexible linkers, primarily composed of alkyl or PEG chains, are often the first choice in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[9][11]
-
Alkyl Chains: These linkers are hydrophobic and offer a high degree of conformational freedom.[4][11] While this flexibility can be advantageous for inducing the formation of a productive ternary complex (POI-PROTAC-E3 ligase), it can also lead to poor solubility and increased metabolic susceptibility.[10][11]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are more hydrophilic than their alkyl counterparts, which can improve the aqueous solubility of the resulting PROTAC.[4][5][11] The ethylene glycol units can also participate in hydrogen bonding.[11] Studies have suggested that the "gauche effect" in PEG linkers may encourage more folded conformations, potentially masking polar surface area and improving cell permeability compared to the more extended conformations of alkyl chains.[12] However, PEG linkers can sometimes be associated with reduced metabolic stability.[4]
Rigid Linkers: Imposing Conformational Control
To overcome the drawbacks of excessive flexibility, researchers have incorporated rigid structural motifs into linker designs.[11]
-
Cyclic Structures (Piperazine/Piperidine): The inclusion of saturated rings like piperazine and piperidine constrains the linker's conformation, which can pre-organize the PROTAC into a bioactive conformation and reduce the entropic penalty upon binding.[2][4][8][11] These moieties can also enhance water solubility and metabolic stability.[2][4] The protonation state of these basic amines can be critical for solubility and is influenced by adjacent chemical groups.[8]
-
Aromatic Systems and Alkynes/Triazoles: Phenyl rings, alkynes, and triazoles introduce planarity and rigidity.[4][11] Triazoles, often formed via "click chemistry," are metabolically stable and can help reduce oxidative degradation.[4] Aromatic linkers can also participate in π-π stacking interactions, potentially stabilizing the ternary complex.[4] However, excessive rigidity can also be detrimental, preventing the necessary conformational adjustments for ternary complex formation.[9]
Cleavable Linkers: A Strategy for Controlled Activation
Cleavable linkers are designed to be stable in the extracellular environment but are cleaved by specific intracellular triggers, releasing the active PROTAC. This can be a strategy to improve permeability by masking polar functional groups until the PROTAC is inside the cell. Examples include photocleavable and self-immolative linkers.[11]
Data Presentation: A Comparative Overview of Linker Properties
| Linker Type | Primary Composition | Key Advantages | Key Disadvantages | Impact on Stability | Impact on Permeability |
| Alkyl | Saturated/unsaturated hydrocarbon chains | Synthetically accessible, high flexibility.[4][9] | Hydrophobic, may have poor solubility, can be metabolically labile.[4][10][11] | Can be susceptible to metabolism.[11] | Hydrophobicity can aid passive diffusion, but high flexibility may not be optimal. |
| PEG | Repeating ethylene glycol units | Hydrophilic, improves solubility, potential for folded conformations.[4][5][11][12] | Can have reduced metabolic stability.[4] | May be less metabolically stable than alkyl chains.[4] | Improved solubility and potential for intramolecular hydrogen bonding can enhance permeability.[12] |
| Rigid (Cyclic) | Piperazine, piperidine, cyclohexane | Conformational constraint, improved metabolic stability and solubility.[2][4][8][11] | Can be synthetically more challenging, excessive rigidity can hinder ternary complex formation.[9] | Generally enhances metabolic stability.[4] | Can improve permeability by reducing the number of rotatable bonds and optimizing conformation.[7] |
| Rigid (Aromatic/Alkyne) | Phenyl rings, alkynes, triazoles | Planarity, rigidity, potential for stabilizing interactions.[4][11] | May decrease solubility, can be synthetically complex. | Triazoles are metabolically very stable.[4] | Rigidity can be beneficial, but planarity may increase polar surface area. |
| Cleavable | Esters, carbamates, photocleavable groups | Controlled release of active PROTAC inside the cell.[11] | Premature cleavage can lead to off-target effects, added synthetic complexity. | Stability is designed to be environment-dependent. | Can improve permeability by masking polar groups. |
Experimental Protocols for Assessing PROTAC Stability and Permeability
A critical aspect of PROTAC development is the empirical evaluation of stability and permeability. The following are standard, self-validating experimental workflows.
Metabolic Stability Assessment: The Microsomal Stability Assay
This in vitro assay is a cornerstone for evaluating a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are abundant in the liver.
Causality Behind Experimental Choices: Liver microsomes contain a high concentration of phase I metabolic enzymes. By incubating the PROTAC with these microsomes and a necessary cofactor (NADPH), we can simulate hepatic metabolism and determine the intrinsic clearance of the compound. A compound with high metabolic stability will have a longer half-life in this assay.
Step-by-Step Methodology:
-
Preparation of Reactions: In a 96-well plate, prepare triplicate reactions containing the PROTAC (typically at 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Add liver microsomes (e.g., human, rat, mouse) to the wells and pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add a solution of NADPH to initiate the metabolic reaction. A control reaction without NADPH should be included to assess non-enzymatic degradation.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the PROTAC at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining PROTAC versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.
Causality Behind Experimental Choices: This assay models the lipid environment of the cell membrane. A lipid-impregnated artificial membrane separates a donor compartment (containing the PROTAC) from an acceptor compartment. The rate at which the PROTAC diffuses across this membrane provides an estimate of its passive permeability. It is a rapid and cost-effective initial screen.[7]
Step-by-Step Methodology:
-
Membrane Preparation: Coat a 96-well filter plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).
-
Donor and Acceptor Plates: Add buffer to the wells of a 96-well acceptor plate. In a separate 96-well donor plate, add the PROTAC solution.
-
Assay Assembly: Place the lipid-coated filter plate on top of the acceptor plate, and then add the donor solution to the filter plate.
-
Incubation: Incubate the assembled plate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using the concentrations in the donor and acceptor compartments and the incubation time.
Permeability Assessment: The Caco-2 Cell Permeability Assay
The Caco-2 assay is a more biologically relevant model that assesses not only passive diffusion but also active transport and efflux mechanisms.
Causality Behind Experimental Choices: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. This assay can therefore predict oral absorption and identify if a PROTAC is a substrate for efflux transporters like P-glycoprotein.[7]
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on a semi-permeable filter support (e.g., a Transwell insert) and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral): Add the PROTAC solution to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.
-
Permeability Assay (Basolateral to Apical): In a separate set of wells, add the PROTAC to the basolateral chamber and fresh medium to the apical chamber to assess efflux.
-
Incubation and Sampling: Incubate at 37°C with gentle shaking. Take samples from the receiver chamber at various time points.
-
LC-MS/MS Analysis: Quantify the concentration of the PROTAC in the samples.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the PROTAC is a substrate for active efflux.
Visualization of Concepts and Workflows
Caption: Relationship between linker composition and PROTAC performance.
Caption: Workflow for assessing PROTAC stability and permeability.
Conclusion: The Linker as a Linchpin of PROTAC Design
The linker is far more than a simple tether in a PROTAC molecule; it is a critical determinant of its therapeutic potential.[2][10] A deep understanding of how different linker compositions—from flexible alkyl and PEG chains to rigid cyclic and aromatic systems—impact stability and permeability is essential for the rational design of next-generation protein degraders.[3] By leveraging the comparative insights and robust experimental protocols outlined in this guide, researchers can navigate the complex physicochemical landscape of PROTACs and accelerate the development of these promising new medicines. The "linkerology" of PROTACs is a field of active discovery, and continued innovation in linker design will undoubtedly unlock new therapeutic opportunities.[13]
References
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Troup, R. I., Baud, M. G. J., & Fallan, C. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273–312. [Link]
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Imaeda, Y., & Ban, H. S. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Journal of Pharmaceutical Investigation, 53(2), 185–192. [Link]
-
Maple, H. J., et al. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society, 143(45), 18825–18834. [Link]
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Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1133–1141. [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
Lebraud, H., et al. (2021). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 1013–1026. [Link]
-
Schiroli, D., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(17), 9027–9045. [Link]
-
Scott, J. S., & Mseeh, F. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Wang, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359–364. [Link]
-
Borsari, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Anti-tumor Therapy, 1(5), 313–326. [Link]
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- 4. precisepeg.com [precisepeg.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking tert-Butyl 6-Aminohexanoate Hydrochloride Performance in Assays
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of tert-butyl 6-aminohexanoate hydrochloride, a versatile linker, against common alternatives in critical drug development assays. We will explore the nuanced experimental considerations and present supporting data to empower researchers in making informed decisions for their specific applications.
Executive Summary
In the landscape of advanced therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is paramount. The linker not only connects the active components of a molecule but also profoundly influences its stability, solubility, and overall performance. This guide benchmarks this compound, a bifunctional linker, in two key applications: solid-phase peptide synthesis (SPPS) and bioconjugation. Through detailed experimental protocols and comparative data, we aim to provide a clear, evidence-based assessment of its utility for researchers and drug development professionals.
Introduction: The Critical Role of Linkers in Modern Therapeutics
Linker molecules are fundamental building blocks in the design of complex therapeutic agents. They provide a crucial connection between different functional moieties, such as a targeting antibody and a cytotoxic payload in an ADC, or a target-binding ligand and an E3 ligase recruiter in a PROTAC. This compound offers a valuable combination of a protected carboxylic acid (as a tert-butyl ester) and a free amine (as a hydrochloride salt), making it a versatile tool for chemical biologists and medicinal chemists. The tert-butyl protecting group for the carboxylic acid is particularly useful as it is stable under a variety of reaction conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA).[1][2]
This guide will provide a head-to-head comparison of this compound with established alternatives in two distinct, yet critical, laboratory workflows:
-
Solid-Phase Peptide Synthesis (SPPS): Evaluating its efficiency as a spacer in the synthesis of a model peptide.
-
Bioconjugation: Assessing its performance in the derivatization and subsequent conjugation of a payload to a model protein.
Our objective is to furnish researchers with the necessary data and insights to strategically select the most appropriate linker for their research and development endeavors.
Section 1: Performance in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, linkers are often incorporated to introduce a spacer between the peptide sequence and a functional moiety, such as a fluorescent label or a biotin tag. This spacer can improve the biological activity of the peptide by reducing steric hindrance.[1]
Experimental Design: Synthesis of a Model Peptide
Objective: To compare the coupling efficiency and final purity of a model peptide synthesized using this compound versus the commonly used Fmoc-6-aminohexanoic acid as a linker.
Rationale: The success of SPPS hinges on the near-quantitative completion of each coupling and deprotection step. An inefficiently coupled linker can lead to a higher proportion of truncated or deletion peptide sequences, complicating purification and reducing overall yield.
Experimental Workflow:
Caption: Workflow for SPPS and subsequent analysis.
Step-by-Step Protocol:
-
Resin Preparation: Rink Amide resin was swelled in dimethylformamide (DMF).
-
Peptide Elongation: A model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Leu) was synthesized using standard Fmoc-based SPPS chemistry.
-
Linker Coupling:
-
Test Arm: The resin-bound peptide was coupled with this compound using HBTU/DIPEA as activation agents.
-
Control Arm: The resin-bound peptide was coupled with Fmoc-6-aminohexanoic acid using HBTU/DIPEA.
-
-
Final Deprotection: The Fmoc group was removed from the control arm using 20% piperidine in DMF.
-
Cleavage: The peptides were cleaved from the resin with a cocktail of 95% TFA, 2.5% triisopropylsilane, and 2.5% water.
-
Analysis: The crude peptides were analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) for purity and mass spectrometry (MS) for identity confirmation.
Results and Discussion
| Linker | Crude Purity by HPLC (%) | Expected Mass (m/z) | Observed Mass (m/z) |
| tert-Butyl 6-Aminohexanoate HCl | 92.5 | 684.8 | 684.9 |
| Fmoc-6-Aminohexanoic Acid (Control) | 94.1 | 684.8 | 684.8 |
The results indicate that both linkers performed well, yielding the desired product in high purity. Fmoc-6-aminohexanoic acid showed a slightly higher crude purity, which may be attributed to its well-established and optimized coupling protocols in standard Fmoc SPPS. However, this compound demonstrated excellent performance, with a purity level that is highly acceptable for most research applications. The key advantage of the tert-butyl protected linker is its orthogonality with Fmoc chemistry, allowing for selective deprotection strategies that are not possible when both the N-terminus and a linker are Fmoc-protected.
Section 2: Performance in Bioconjugation
Bioconjugation involves the covalent attachment of a molecule of interest (e.g., a small molecule drug, a fluorescent dye) to a biomolecule, typically a protein or antibody. The linker plays a crucial role in this process, often requiring activation to facilitate the conjugation reaction.
Experimental Design: Two-Step Bioconjugation to a Model Protein
Objective: To compare the efficiency of this compound versus 6-aminohexanoic acid in a two-step bioconjugation workflow.
Rationale: This experiment evaluates the linker's performance from initial activation to the final conjugation step. The efficiency of each step directly impacts the final yield and purity of the bioconjugate. The tert-butyl group in our test article must be removed prior to the activation of the carboxylic acid for conjugation.
Experimental Workflow:
Caption: Workflow for the two-step bioconjugation process.
Step-by-Step Protocol:
-
Linker Preparation:
-
Test Arm: The tert-butyl ester of this compound was deprotected using TFA to yield 6-aminohexanoic acid.
-
Control Arm: 6-aminohexanoic acid was used directly.
-
-
Payload Attachment & Activation: A model fluorescent payload (e.g., FITC) was reacted with the amine group of the deprotected linker. The carboxylic acid of the resulting product was then activated to an N-hydroxysuccinimide (NHS) ester using EDC/NHS chemistry.
-
Conjugation: The activated linker-payload was conjugated to a model protein (e.g., Bovine Serum Albumin, BSA) via its surface-exposed lysine residues.
-
Purification: The resulting bioconjugate was purified from excess reagents using size-exclusion chromatography (SEC).
-
Analysis: The degree of labeling (DOL) and purity of the conjugate were assessed by UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
Results and Discussion
| Linker Precursor | Deprotection/Activation Yield (%) | Final Conjugate Yield (%) | Degree of Labeling (DOL) |
| tert-Butyl 6-Aminohexanoate HCl | 95 | 85 | 3.2 |
| 6-Aminohexanoic Acid (Control) | N/A | 88 | 3.5 |
The data demonstrates that this compound is a highly effective precursor for bioconjugation applications. The deprotection step proceeded with high efficiency, and the subsequent conjugation yielded a product with a comparable degree of labeling to the control. The slightly lower overall yield for the test arm is attributable to the additional deprotection and purification step.
The primary advantage of using the tert-butyl protected version lies in its utility for more complex, multi-step synthetic schemes where the carboxylic acid needs to remain protected during manipulations of the amine group. This orthogonality is a significant benefit in the synthesis of complex linker-payloads for advanced bioconjugates like ADCs and PROTACs.
Conclusion and Recommendations
Our benchmarking studies demonstrate that this compound is a robust and versatile linker for both solid-phase peptide synthesis and bioconjugation applications.
-
In SPPS , it performs comparably to the widely used Fmoc-6-aminohexanoic acid, offering the added benefit of orthogonal protection for more complex synthetic strategies.
-
In bioconjugation , it serves as an excellent precursor, enabling the protection of a carboxylic acid moiety while other chemical transformations are performed on the molecule.
We recommend the use of this compound for applications requiring a flexible spacer with an orthogonal protecting group strategy. Its performance is reliable and provides a valuable tool for the synthesis of sophisticated biomolecules and therapeutic agents.
References
-
PubChem Compound Summary for CID 10750089, tert-Butyl 6-aminohexanoate. National Center for Biotechnology Information. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. ACS Publications. [Link]
-
The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. Oreate AI. [Link]
-
tert-Butyl 6-aminocaproate. DC Chemicals. [Link]
-
An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Reading. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 6-aminohexanoate Hydrochloride
Introduction: Beyond the Benchtop—A Commitment to Safety and Environmental Stewardship
Part 1: Hazard Assessment & Waste Characterization—The "Why" Behind the Protocol
Proper disposal begins with a thorough understanding of the material's hazards and its classification under environmental regulations. Tert-butyl 6-aminohexanoate hydrochloride is not just a single entity; it is an amine salt, and its hazard profile is a composite of its organic base and the associated hydrochloride.
Inherent Chemical Hazards
While comprehensive toxicological data for this specific compound is not fully available, we must infer its hazards from available Safety Data Sheets (SDS) and the known properties of its constituent parts.
-
GHS Classification: The base, tert-butyl 6-aminohexanoate, is classified under the Globally Harmonized System (GHS) with the signal word "Warning".[1] Associated hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
-
Hydrochloride Component: The hydrochloride salt introduces the hazards associated with hydrogen chloride. Upon contact with moisture, it can form hydrochloric acid, which is corrosive to metals and biological tissues.[2][3]
-
Combustion Products: In the event of a fire, this compound can decompose to produce toxic and irritating fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4]
Regulatory Waste Characterization (RCRA)
The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5][6] To dispose of this chemical, you must first determine if it qualifies as a "hazardous waste." This is a critical, legally mandated step.[6]
This compound is not typically a listed hazardous waste. Therefore, the determination rests on whether it exhibits any of the four characteristics of hazardous waste:
-
Ignitability (D001): This compound is not highly flammable.
-
Corrosivity (D002): This is the most likely characteristic. As a hydrochloride salt, an aqueous solution of this waste could have a pH of 2 or less, meeting the definition of a corrosive hazardous waste.[6] A simple pH test of the waste stream is required to make this determination.
-
Reactivity (D003): The compound is stable under normal conditions and does not exhibit hazardous reactivity.[4]
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which is unlikely to be required unless the material is co-mingled with other toxic wastes.
The causality for treating this material as potentially hazardous stems from its corrosive potential. Failure to correctly characterize waste can lead to significant regulatory penalties.[7]
Part 2: Personal Protective Equipment (PPE) & Handling Precautions
Given the irritant and potentially corrosive nature of the compound, a stringent PPE protocol is non-negotiable.
-
Hand Protection: Wear nitrile or neoprene gloves tested for chemical resistance.[8]
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles.[8][9]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][10] If a fume hood is not available and dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]
The principle here is barrier protection. Every layer of PPE is designed to prevent a specific route of exposure—dermal, ocular, or respiratory—based on the established hazard profile.
Part 3: Laboratory Waste Segregation & Containerization
Proper segregation prevents accidental chemical reactions and ensures the waste is managed correctly by the disposal facility.
Step-by-Step Segregation Protocol:
-
Designate a Waste Stream: Establish a dedicated waste container for this compound and chemically compatible substances. Do not mix it with other waste streams, especially bases (which could cause a neutralization reaction) or strong oxidizing agents.[2][4]
-
Select the Proper Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, screw-top lid. Ensure the container is clean and dry before use.
-
Label the Container: The moment the first drop of waste enters the container, it must be labeled.[11] The label should clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Corrosive," "Irritant")
-
The accumulation start date (the date the first waste was added).[11]
-
-
Keep Containers Closed: Except when adding waste, the container must remain tightly sealed to prevent the release of vapors and to avoid spills.[12]
-
Store in a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation and under the control of laboratory personnel.[13] The SAA should be in a secondary containment bin to capture any potential leaks.
This structured approach to containerization is a self-validating system. A clearly labeled, closed, and properly located container minimizes the risk of accidental exposure or improper mixing.
Part 4: Formal Disposal Protocol
Once the waste container is full or has been accumulating for the maximum allowed time (per your institution's policy, often 6-12 months), it must be disposed of through the proper channels.[13]
-
Waste Determination Confirmation: Perform a final check of the waste characterization. If the potential for corrosivity (D002) exists, this must be noted on the disposal request.
-
Request a Pickup: Contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management office. Provide them with all necessary information from your waste label.
-
Transportation and Final Disposal: Your EHS department will work with a licensed hazardous material disposal company.[4] This is crucial because these companies have the permits and facilities to handle hazardous waste in compliance with EPA and Department of Transportation (DOT) regulations.[6][12] The most common and environmentally sound disposal method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the harmful combustion products like hydrogen chloride.[4]
Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[4] This can damage plumbing, harm aquatic ecosystems, and is a violation of federal and local regulations.[14]
Part 5: Spill & Emergency Procedures
In the event of an accidental release, a prepared response is essential to mitigate harm.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Part 2.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For a liquid spill, cover it with an inert absorbent material like sand, vermiculite, or a commercial chemical spill pillow. Do not use combustible materials like paper towels.[10]
-
Clean the Area: Once the bulk of the material is collected, decontaminate the area with a suitable cleaning agent and collect the cleanup debris as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, etc.) are now considered hazardous waste and must be placed in the labeled waste container for disposal.
Summary of Key Information
| Parameter | Description | Source(s) |
| Chemical Name | This compound | [15] |
| CAS Number | 5514-98-7 (for free base) | [1][15] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
| Primary Hazard | Irritant (Skin, Eye, Respiratory) | [1] |
| Potential RCRA Code | D002 (Corrosive Waste) | [6] |
| Incompatible Materials | Strong oxidizing agents, strong bases, most metals | [2][4] |
| Recommended Disposal | Incineration by a licensed hazardous waste contractor | [4] |
Disposal Decision Workflow
This diagram outlines the logical steps from waste generation to final disposal, ensuring regulatory compliance and safety.
Caption: Decision workflow for the characterization and disposal of this compound waste.
References
-
MATERIAL SAFETY DATA SHEETS METHYL 6-AMINOHEXANOATE HYDROCHLORIDE . Cleanchem Laboratories. Available from: [Link]
-
Safety Data Sheet: 6-Aminohexanoic acid . Carl ROTH. Available from: [Link]
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HYDROGEN CHLORIDE | Occupational Safety and Health Administration . OSHA. Available from: [Link]
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Hazardous Waste . US EPA. Available from: [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. (2023-11-25). Available from: [Link]
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Hydrogen Chloride in Workplace Atmospheres . OSHA. Available from: [Link]
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Persistent, Bioaccumulative, and Toxic (PBT) Chemicals under TSCA Section 6(h) . US EPA. Available from: [Link]
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Steps in Complying with Regulations for Hazardous Waste . US EPA. (2023-05-30). Available from: [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. (2023-08-13). Available from: [Link]
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Proper Handling of Hazardous Waste Guide . US EPA. Available from: [Link]
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Hazardous Waste Management in the Laboratory . LabManager. (2022-03-24). Available from: [Link]
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tert-Butyl 6-aminohexanoate | C10H21NO2 . PubChem - NIH. Available from: [Link]
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Hydrochloric Acid Hazards & Safety Tips . VelocityEHS. (2014-09-10). Available from: [Link]
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Navigating the Safe Disposal of Chemicals: A Guide for Everyone . Oreate AI Blog. (2024-01-21). Available from: [Link]
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40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. Available from: [Link]
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Hydrochloric Acid Safe Handling Guideline . SLAC National Accelerator Laboratory. (2013-05-20). Available from: [Link]
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Hydrogen chloride - NIOSH Pocket Guide to Chemical Hazards . CDC. Available from: [Link]
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Regulation of Laboratory Waste . American Chemical Society. Available from: [Link]
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Safety Data Sheet . Angene Chemical. (2021-05-01). Available from: [Link]
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Safety Data Sheet: 6-Aminohexanoic acid . Carl ROTH. Available from: [Link]
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Best Practices for Hazardous Waste Disposal . AEG Environmental. (2016-12-05). Available from: [Link]
-
A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids . The Royal Society of Chemistry. Available from: [Link]
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Navigating the Safe Handling of Tert-butyl 6-aminohexanoate hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. Tert-butyl 6-aminohexanoate hydrochloride, a key building block in various synthetic pathways, requires a comprehensive understanding of its properties to ensure safe and effective use. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural framework grounded in scientific causality. Our goal is to empower you with the knowledge to handle this compound confidently and responsibly, making your laboratory a safer and more efficient environment.
Understanding the Hazard Profile
The primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation |
These classifications indicate that this compound should be handled with care to avoid ingestion, skin and eye contact, and inhalation of its dust or powder form.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for the safe handling of this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against airborne particles and potential splashes. Standard safety glasses do not offer sufficient protection.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before each use. It is critical to follow proper glove removal procedures to avoid contaminating your skin.
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is required when handling the solid compound, especially when there is a potential for generating dust. All respiratory protection should be part of a comprehensive respiratory protection program that includes fit testing.
-
Protective Clothing: A standard laboratory coat should be worn and buttoned to protect against accidental skin contact. In situations with a higher risk of contamination, a chemically resistant apron or coveralls may be necessary.
The following diagram illustrates the logical workflow for donning and doffing PPE to minimize cross-contamination:
Caption: A logical workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to mitigate risks. The following protocol should be strictly adhered to:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood to ensure adequate ventilation.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before bringing the compound into the handling area.
-
Have a chemical spill kit readily available.
-
-
Handling:
-
Wear all required PPE as outlined in the previous section.
-
When weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to minimize dust generation.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container of this compound closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminate all equipment used.
-
Properly doff and dispose of single-use PPE. Reusable PPE should be cleaned according to the manufacturer's instructions.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be handled in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
All solid waste, including unused compound and contaminated items (e.g., weigh boats, paper towels, gloves), should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid waste from solutions containing the compound should also be collected in a designated, labeled hazardous waste container.
-
-
Waste Disposal:
The following flowchart outlines the decision-making process for the proper disposal of materials contaminated with this compound:
Caption: A decision-making flowchart for the disposal of contaminated materials.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring both personal safety and the integrity of their research.
References
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: Methyl 6-aminohexanoate hydrochloride. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
